H-Gly-OBzl.TosOH
Descripción
The exact mass of the compound O-Benzylglycine toluene-p-sulphonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
benzyl 2-aminoacetate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.C7H8O3S/c10-6-9(11)12-7-8-4-2-1-3-5-8;1-6-2-4-7(5-3-6)11(8,9)10/h1-5H,6-7,10H2;2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKJXKRHMUXQSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10169657 | |
| Record name | O-Benzylglycine toluene-p-sulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1738-76-7 | |
| Record name | Glycine, phenylmethyl ester, 4-methylbenzenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1738-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-Benzylglycine toluene-p-sulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001738767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Benzylglycine toluene-p-sulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-benzylglycine toluene-p-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.540 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to H-Gly-OBzl.TosOH: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Glycine (B1666218) benzyl (B1604629) ester p-toluenesulfonate salt (H-Gly-OBzl.TosOH), a critical building block in synthetic organic chemistry, particularly in the field of peptide synthesis. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and application, and outlines its role as a key intermediate in the development of therapeutics.
Core Chemical Properties and Structure
This compound is the p-toluenesulfonate salt of glycine benzyl ester. The tosylate salt formation enhances the stability and handling of the glycine benzyl ester by protecting the amino group. The benzyl ester serves as a protecting group for the carboxylic acid functionality of glycine. This dual protection strategy is instrumental in preventing undesirable side reactions during peptide coupling.
The chemical structure of this compound consists of the glycine benzyl ester cation and the p-toluenesulfonate anion.
Structure of this compound:
Caption: Chemical structure of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 1738-76-7 | [1][2][3][4] |
| Molecular Formula | C₁₆H₁₉NO₅S | [1] |
| Molecular Weight | 337.39 g/mol | [1] |
| Appearance | White to off-white microcrystalline powder | [5] |
| Melting Point | 132-134 °C | [1][5] |
| Solubility | Soluble in methanol (B129727) (0.1 g/mL, clear), chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [1][6] |
| Storage Conditions | -20°C | [5] |
| Purity | ≥ 98% (HPLC) | [2] |
Note: While some sources indicate that the compound is confirmed by NMR, specific, publicly available experimental spectroscopic data (1H NMR, 13C NMR, IR) for this compound could not be definitively located for inclusion in this guide.
Experimental Protocols
Synthesis of this compound
A common and efficient method for the preparation of this compound is through the Fischer-Speier esterification of glycine with benzyl alcohol using p-toluenesulfonic acid as a catalyst. The reaction is typically carried out in a solvent that allows for the azeotropic removal of water, driving the reaction to completion.
Materials:
-
Glycine
-
p-Toluenesulfonic acid monohydrate (or tetrahydrate)
-
Benzyl alcohol
-
Toluene (or another suitable azeotroping agent like benzene)
-
Diethyl ether (for washing)
-
Methanol (for recrystallization)
-
Four-necked round-bottom flask
-
Dean-Stark apparatus or equivalent water separator
-
Reflux condenser
-
Heating mantle
-
Ice-water bath
-
Filtration apparatus
Procedure:
-
To a four-necked flask equipped with a reflux condenser and a Dean-Stark trap, add p-toluenesulfonic acid monohydrate and toluene.
-
Heat the mixture to reflux to remove the water from the hydrated p-toluenesulfonic acid azeotropically. Continue until no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture and add glycine and benzyl alcohol.
-
Heat the mixture back to reflux. Water generated from the esterification reaction will be collected in the Dean-Stark trap.
-
Continue the reflux for approximately 1.5 to 2.5 hours after no more water is observed to be forming. The reaction solution should become clear.
-
Cool the reaction mixture in an ice-water bath to induce crystallization of the product.
-
Filter the solid product and wash it with diethyl ether.
-
Dry the crude product. For further purification, the white flaky crystals can be recrystallized from a methanol-diethyl ether solvent system.
Caption: Experimental workflow for the synthesis of this compound.
Application in Solution-Phase Peptide Synthesis: A General Workflow
This compound is a valuable reagent in solution-phase peptide synthesis. The following is a generalized workflow for the coupling of an N-protected amino acid to this compound.
Materials:
-
N-protected amino acid (e.g., Boc-Ala-OH)
-
This compound
-
Coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))
-
Coupling additive (e.g., 1-Hydroxybenzotriazole (HOBt))
-
Base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA))
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Aqueous solutions for work-up (e.g., 1N HCl, 5% NaHCO₃, brine)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Solvents for purification (e.g., ethyl acetate, hexane)
Procedure:
-
Neutralization of this compound: In a reaction vessel, dissolve this compound in an anhydrous solvent. Add one equivalent of a base (e.g., TEA) to neutralize the p-toluenesulfonic acid and liberate the free amine of glycine benzyl ester.
-
Activation of the N-protected Amino Acid: In a separate flask, dissolve the N-protected amino acid and a coupling additive like HOBt in an anhydrous solvent. Cool the solution in an ice bath. Add the coupling agent (e.g., DCC) to activate the carboxylic acid group.
-
Coupling Reaction: Add the neutralized glycine benzyl ester solution to the activated N-protected amino acid solution. Allow the reaction to proceed at 0°C for a few hours and then at room temperature overnight.
-
Work-up:
-
If DCC was used, filter off the dicyclohexylurea (DCU) byproduct.
-
Dilute the reaction mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a mild acid (e.g., 1N HCl) to remove any unreacted amine and excess base, followed by a mild base (e.g., 5% NaHCO₃) to remove unreacted carboxylic acid and HOBt, and finally with brine.
-
-
Isolation and Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude dipeptide can then be purified by recrystallization or column chromatography.
Caption: Generalized workflow for dipeptide synthesis using this compound.
Biological Activity and Applications
While this compound is primarily utilized as a synthetic intermediate, its role in the creation of biologically active molecules is significant. As a derivative of glycine, it contributes to the synthesis of peptides and peptidomimetics with a wide range of therapeutic applications.
Amino acid derivatives, in a broader context, have been investigated for their potential as ergogenic supplements, influencing anabolic hormone secretion and providing fuel during exercise.[7]
More specifically, this compound is a key precursor in the synthesis of Racecadotril, an enkephalinase inhibitor used in the treatment of diarrhea.[4] Furthermore, it has been described as a potent crosslinking inhibitor, suggesting its utility in polymer chemistry and material science.[3]
It is important to note that this compound itself is not typically investigated for direct biological activity or its role in signaling pathways. Its value lies in its ability to facilitate the construction of more complex molecules with desired pharmacological properties.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[5] It may cause skin, eye, and respiratory irritation.[8]
Precautionary Measures:
-
Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9][10] Wash hands thoroughly after handling.[5]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[9] Recommended storage temperature is -20°C.[5]
-
Stability: The compound is stable under recommended storage conditions.[9]
-
Incompatibilities: Incompatible with strong oxidizing agents.[11]
-
Disposal: Dispose of in accordance with local, state, and federal regulations. Do not allow to enter drains.[9]
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.
Conclusion
This compound is a versatile and indispensable reagent for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. Its well-defined chemical properties and utility as a protected form of glycine make it a cornerstone in the construction of peptides and other complex organic molecules. The experimental protocols provided in this guide offer a foundation for its synthesis and application, while the safety information ensures its responsible handling. As the demand for novel peptide-based therapeutics continues to grow, the importance of key building blocks like this compound will undoubtedly increase.
References
- 1. Gly-OBzl.TsOH | CAS#:1738-76-7 | Chemsrc [chemsrc.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. peptide.com [peptide.com]
- 5. echemi.com [echemi.com]
- 6. This compound | CAS:1738-76-7 | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 1738-76-7 | H-Gly-OBzl·TosOH | Sulfonic Acids | Ambeed.com [ambeed.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. peptide.com [peptide.com]
- 11. Glycine benzyl ester p-toluenesulfonate salt, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
An In-depth Technical Guide to Glycine Benzyl Ester p-Toluenesulfonate Salt (CAS 1738-76-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycine (B1666218) benzyl (B1604629) ester p-toluenesulfonate salt, with the CAS number 1738-76-7, is a stable, crystalline solid widely utilized in organic and medicinal chemistry. This document provides a comprehensive overview of its chemical and physical properties, applications, and detailed experimental protocols. It is a key intermediate in the synthesis of pharmaceuticals, most notably the antidiarrheal drug Racecadotril. Furthermore, its structural features make it a valuable building block in peptide synthesis, serving as a protected form of glycine. This guide also explores its potential as a crosslinking inhibitor, drawing parallels with structurally similar compounds.
Chemical and Physical Properties
Glycine benzyl ester p-toluenesulfonate salt is the tosylate salt of the benzyl ester of glycine. The p-toluenesulfonic acid provides a stable, crystalline counter-ion, making the compound easy to handle and store compared to the free base form of the ester.
Table 1: Physicochemical Properties of Glycine Benzyl Ester p-Toluenesulfonate Salt
| Property | Value | Reference(s) |
| CAS Number | 1738-76-7 | [1] |
| Molecular Formula | C₁₆H₁₉NO₅S | [1] |
| Molecular Weight | 337.39 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 132-134 °C | |
| Solubility | Soluble in methanol (B129727) (0.1 g/mL) | |
| Storage Conditions | Room temperature, in a cool, dry place | [3] |
Table 2: Spectroscopic Data of Glycine Benzyl Ester p-Toluenesulfonate Salt
| Spectrum Type | Key Peaks/Shifts | Reference(s) |
| ¹³C NMR | Characteristic peaks for the aromatic rings of the benzyl and tosyl groups, the ester carbonyl, and the glycine alpha-carbon. | [4] |
| ¹H NMR | Signals corresponding to the protons of the benzyl group, the glycine methylene (B1212753) group, the aromatic protons of the tosyl group, and the methyl group of the tosyl group. | [5] |
| IR | Absorption bands indicative of N-H stretching, C=O stretching of the ester, and S=O stretching of the sulfonate group. | [3] |
Applications in Synthesis
Intermediate in the Synthesis of Racecadotril
Glycine benzyl ester p-toluenesulfonate salt is a crucial building block in the synthesis of Racecadotril, an enkephalinase inhibitor used for the treatment of acute diarrhea.[2] The synthesis involves the coupling of this protected glycine with a substituted propionic acid derivative.
Role in Peptide Synthesis
As a protected amino acid, Glycine benzyl ester p-toluenesulfonate salt is valuable in solution-phase peptide synthesis. The benzyl ester protects the carboxylic acid terminus of glycine, while the tosylate salt protects the amino group, allowing for controlled peptide bond formation. The benzyl protecting group is particularly useful as it can be removed under mild conditions by catalytic hydrogenolysis.[6]
Potential as a Crosslinking Inhibitor
Experimental Protocols
Synthesis of Racecadotril
This protocol describes the coupling of (RS)-2-(acetylthiomethyl)-3-phenylpropanoic acid with Glycine benzyl ester p-toluenesulfonate salt to form the penultimate intermediate of Racecadotril.
Materials:
-
(RS)-2-(acetylthiomethyl)-3-phenylpropanoic acid
-
Glycine benzyl ester p-toluenesulfonate salt
-
Triethylamine (B128534) (TEA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Ethanol
Procedure:
-
Dissolve Glycine benzyl ester p-toluenesulfonate salt (1.0 eq) in dichloromethane.
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Add triethylamine (1.0 eq) and stir until the salt is fully dissolved.
-
In a separate flask, dissolve (RS)-2-(acetylthiomethyl)-3-phenylpropanoic acid (1.0 eq) and 1-hydroxybenzotriazole (1.0 eq) in dichloromethane.
-
Add the solution from step 4 to the reaction mixture from step 3.
-
Add a solution of N,N'-dicyclohexylcarbodiimide (1.1 eq) in dichloromethane to the reaction mixture while maintaining the temperature at 0-5 °C.
-
Stir the reaction at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU precipitate and wash the filter cake with dichloromethane.
-
Combine the filtrate and washes and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization from ethanol.
General Solution-Phase Dipeptide Synthesis (Example: Boc-Ala-Gly-OBzl)
This protocol outlines the coupling of a Boc-protected amino acid (e.g., Boc-Alanine) with Glycine benzyl ester p-toluenesulfonate salt.
Materials:
-
Glycine benzyl ester p-toluenesulfonate salt
-
Boc-L-Alanine
-
Tetrahydrofuran (THF)
-
N-methylmorpholine (NMM)
-
Isobutyl chloroformate
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve Glycine benzyl ester p-toluenesulfonate salt (2.0 eq) in THF.
-
Add N-methylmorpholine (3.0 eq) and stir at room temperature until the salt dissolves. Cool the solution to -78 °C.
-
In a separate flask, dissolve Boc-L-Alanine (1.0 eq) in THF and cool to -20 °C.
-
To the Boc-L-Alanine solution, add N-methylmorpholine (1.5 eq) followed by isobutyl chloroformate (1.1 eq) and stir at -20 °C for 15 minutes to form the mixed anhydride (B1165640).
-
Slowly add the pre-formed mixed anhydride solution to the cooled solution of Glycine benzyl ester at -78 °C.
-
Allow the reaction mixture to stir at -20 °C for 12 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude dipeptide can be purified by flash column chromatography on silica (B1680970) gel.
Visualizations
References
- 1. scbt.com [scbt.com]
- 2. Role of transglutaminase in insulin release. Study with glycine and sarcosine methylesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. Benzyl glycinate p-toluenesulfonate(1738-76-7) 13C NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Novel irreversible peptidic inhibitors of transglutaminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transglutaminase and cellular motile events: retardation of proinsulin conversion by glycine methylester - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Physicochemical Properties of H-Gly-OBzl.TosOH
For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental physicochemical properties of starting materials and intermediates is critical. This guide provides a focused overview of Glycine (B1666218) benzyl (B1604629) ester p-toluenesulfonate salt (H-Gly-OBzl.TosOH), a commonly used amino acid derivative.
Physicochemical Data Summary
The essential quantitative data for this compound are summarized in the table below for ease of reference and comparison.
| Parameter | Value | Reference |
| Molecular Formula | C16H19NO5S | [1][2][3][4][5][6] |
| Molecular Weight | 337.39 g/mol | [1][2][4][6] |
Compound Identification and Properties
This compound, also known by its synonyms Benzyl glycinate (B8599266) p-toluenesulfonate salt and Glycine benzyl ester p-toluenesulfonate salt, is a stable, solid form of the glycine benzyl ester.[4] The p-toluenesulfonate (tosylate) counter-ion provides improved handling and stability characteristics compared to the free base.
Logical Relationship Diagram
The following diagram illustrates the direct relationship between the compound's common name and its fundamental physicochemical properties.
References
- 1. scbt.com [scbt.com]
- 2. Glycine benzyl ester p-toluenesulfonate salt, 99% [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Glycine benzyl ester p-toluenesulfonate salt [chembk.com]
- 6. H-Gly-OBzl·TosOH, China H-Gly-OBzl·TosOH Selling, Selling China H-Gly-OBzl·TosOH, GL Biochem (Shanghai) Ltd. [chemnet.com]
An In-depth Technical Guide to H-Gly-OBzl.TosOH: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Gly-OBzl.TosOH, chemically known as Glycine (B1666218) benzyl (B1604629) ester p-toluenesulfonate salt, is a protected form of the amino acid glycine. In this derivative, the carboxylic acid group is protected as a benzyl ester, and the amino group is protonated and forms a salt with p-toluenesulfonic acid. This dual protection strategy makes it a valuable reagent in peptide synthesis and other areas of organic chemistry. The benzyl ester group can be removed under mild hydrogenolysis conditions, while the tosylate salt of the amine allows for its controlled deprotection and subsequent coupling reactions. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and key applications of this compound, with a particular focus on its role in drug development.
Physical and Chemical Properties
This compound is a white to off-white crystalline solid. Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | References |
| Chemical Name | Glycine benzyl ester p-toluenesulfonate salt | |
| Synonyms | H-Gly-OBzl·Tos-OH, Benzyl glycinate (B8599266) p-toluenesulfonate salt | |
| CAS Number | 1738-76-7 | [1] |
| Molecular Formula | C₁₆H₁₉NO₅S | [2] |
| Molecular Weight | 337.39 g/mol | [1] |
| Appearance | White to off-white powder or crystals | |
| Melting Point | 132-136 °C | [2] |
| Boiling Point | 245.5 °C at 760 mmHg (decomposes) | [2] |
| Flash Point | 110.3 °C | [2] |
| Solubility | Soluble in methanol, chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone. Sparingly soluble in water. | [3][4] |
| Storage Conditions | Store at room temperature in a dry, dark place. | [4] |
Spectroscopic Data
The structural integrity of this compound is confirmed by various spectroscopic methods. While full spectra are often proprietary, the expected signals are well-documented.
| Spectroscopy | Expected Signals |
| ¹H NMR | Signals corresponding to the protons of the benzyl group, the glycine methylene (B1212753) group, the p-toluenesulfonate aromatic protons, and the methyl group of the tosylate. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the aromatic carbons of both the benzyl and tosyl groups, the methylene carbon of glycine, and the methyl carbon of the tosyl group. |
| Mass Spectrometry (MS) | The mass spectrum is expected to show a molecular ion peak consistent with the molecular weight of the free base (glycine benzyl ester) and fragments corresponding to the benzyl and glycine moieties. High-resolution mass spectrometry (HRMS) provides an exact mass for further confirmation. |
Several suppliers confirm that the spectroscopic data of their this compound products are consistent with the proposed structure[3].
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the Fischer-Speier esterification of glycine with benzyl alcohol using p-toluenesulfonic acid as a catalyst. The reaction is typically carried out in a solvent that allows for the azeotropic removal of water, driving the equilibrium towards the product.
Materials:
-
Glycine
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate
-
Toluene
-
Diethyl ether or Ethyl acetate for precipitation
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add glycine, p-toluenesulfonic acid monohydrate, benzyl alcohol, and toluene.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reflux until no more water is collected, indicating the completion of the reaction.
-
Cool the reaction mixture in an ice-water bath, which should induce the precipitation of the product.
-
If precipitation is slow, the addition of diethyl ether or ethyl acetate can facilitate the process.
-
Collect the solid product by filtration and wash it with diethyl ether to remove any unreacted benzyl alcohol.
-
Dry the white crystalline product under vacuum.
References
Solubility Profile of H-Gly-OBzl.TosOH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of Glycine benzyl (B1604629) ester p-toluenesulfonate salt (H-Gly-OBzl.TosOH), a crucial parameter for its application in research and pharmaceutical development. This document collates available solubility data, presents a general experimental protocol for solubility determination, and offers a logical workflow for assessing the solubility of this and similar compounds.
Core Solubility Data
The solubility of this compound has been characterized in a range of common laboratory solvents. While extensive quantitative data is limited, a combination of qualitative and quantitative information provides a strong foundation for its use in various experimental settings.
Quantitative Solubility Data
The most consistently reported quantitative solubility value for this compound is in methanol. Multiple sources confirm its solubility to be 0.1 g/mL in this solvent.[1]
| Solvent | Solubility | Temperature | Method |
| Methanol | 0.1 g/mL | Not Specified | Not Specified |
Qualitative Solubility Data
This compound is reported to be soluble in a variety of organic solvents. This qualitative data is valuable for selecting appropriate solvent systems for reactions, purifications, and formulations. The compound is described as soluble in Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Acetone.[2] Additionally, its solubility in water is characterized as "almost transparency," suggesting some degree of aqueous solubility.
Experimental Protocol: Determination of Solubility
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvent(s) of interest
-
Vials with screw caps (B75204) or other sealable containers
-
Constant temperature incubator or water bath
-
Analytical balance
-
Vortex mixer and/or magnetic stirrer with stir bars
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or other appropriate material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.
-
Add a known volume of the desired solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature incubator or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to facilitate the dissolution process and ensure equilibrium is reached. The time required for equilibration should be determined empirically.
-
-
Sample Separation:
-
After the equilibration period, allow the vials to stand undisturbed at the controlled temperature to allow the excess solid to settle.
-
To separate the saturated solution from the undissolved solid, centrifuge the vials at a moderate speed.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered saturated solution with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/mL, mg/mL, or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for assessing the solubility of a chemical compound like this compound.
References
A Comprehensive Technical Guide to the Melting Point of Glycine Benzyl Ester p-Toluenesulfonate Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the physicochemical properties, specifically the melting point, of Glycine (B1666218) benzyl (B1604629) ester p-toluenesulfonate salt (CAS 1738-76-7). This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds, including the antidiarrheal drug Racecadotril.[1][2] It also serves as a potent crosslinking inhibitor.[3][4] Understanding its physical characteristics is paramount for its application in research and drug development.
Glycine benzyl ester p-toluenesulfonate salt is a protected form of the amino acid glycine, where the carboxylic acid group is esterified with benzyl alcohol and the amino group is protected as a salt with p-toluenesulfonic acid.[2] This protection strategy is vital for controlled chemical reactions, preventing undesirable side reactions.[2]
Physicochemical Data
The melting point of Glycine benzyl ester p-toluenesulfonate salt is a key indicator of its purity. The reported values are summarized below.
| Parameter | Value | References |
| Melting Point | 132-133 °C | [5] |
| Melting Point | 132-134 °C | [3][6][7] |
| Melting Point | 132.0-136.0 °C | |
| Appearance | White to off-white microcrystalline powder | [5] |
| Molecular Formula | C16H19NO5S | [4][6] |
| Molecular Weight | 337.39 g/mol | [3][4][5][7] |
| Solubility | Soluble in methanol (B129727) (0.1 g/mL) | [3][5] |
Experimental Protocols
1. Synthesis of Glycine Benzyl Ester p-Toluenesulfonate Salt
A common method for the synthesis of amino acid benzyl ester p-toluenesulfonate salts is the Fischer-Speier esterification. This involves the reaction of the amino acid with benzyl alcohol in the presence of p-toluenesulfonic acid, typically with azeotropic removal of water.[8]
A specific preparation method is detailed as follows[1]:
-
Azeotropic Dehydration of Catalyst: A mixture of p-toluenesulfonic acid monohydrate and toluene (B28343) is heated to reflux. The water generated is separated and removed until no more water is produced.
-
Esterification Reaction: Glycine and benzyl alcohol are added to the dehydrated toluene solution. The mixture is heated to reflux, and the water produced during the esterification is separated and removed.
-
Reaction Completion and Crystallization: After no more water is generated, the reaction is continued at reflux for an additional 1.5 to 2.5 hours.
-
Isolation and Purification: The reaction mixture is then cooled, stirred to induce crystallization, and the resulting solid is collected by filtration. The crystals are washed and dried to yield the final product.
2. Melting Point Determination
While the cited sources do not provide a specific experimental protocol for the melting point determination of this exact compound, a standard and widely accepted methodology is the capillary melting point method.
-
Sample Preparation: A small amount of the dry, crystalline Glycine benzyl ester p-toluenesulfonate salt is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Measurement: The capillary tube is placed in the apparatus, and the temperature is raised at a slow, controlled rate (typically 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid.
Visualizations
Caption: Synthesis workflow for Glycine benzyl ester p-toluenesulfonate salt.
References
- 1. CN105503665A - Preparation method of glycine benzyl ester toluene-4-sulfonate - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. Glycine benzyl ester p-toluenesulfonate salt, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. scbt.com [scbt.com]
- 5. echemi.com [echemi.com]
- 6. Glycine benzyl ester p-toluenesulfonate salt [chembk.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. researchgate.net [researchgate.net]
H-Gly-OBzl.TosOH: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Glycine (B1666218) benzyl (B1604629) ester p-toluenesulfonate salt (H-Gly-OBzl.TosOH). The information presented herein is crucial for maintaining the integrity, purity, and efficacy of this compound in research and development settings.
Core Stability Profile
This compound is generally considered a stable compound under appropriate storage conditions.[1][2] The stability is attributed to the salt formation between the basic amino group of glycine benzyl ester and the strong acid, p-toluenesulfonic acid. This salt formation enhances the stability of the amino acid ester.
However, like all chemical compounds, its stability is not absolute and can be influenced by environmental factors such as temperature, moisture, light, and incompatible materials.
Factors Influencing Stability
Several key factors can impact the long-term stability of this compound:
-
Temperature: Elevated temperatures can accelerate degradation processes. While some sources suggest storage at room temperature is acceptable for short periods, colder temperatures are generally recommended for long-term storage to minimize any potential degradation.
-
Moisture (Hydrolysis): The ester linkage in the glycine benzyl ester moiety is susceptible to hydrolysis, which would yield glycine, benzyl alcohol, and p-toluenesulfonic acid. The presence of moisture can facilitate this degradation pathway. Therefore, it is critical to store the compound in a dry environment.
-
Incompatible Materials: Contact with strong oxidizing agents and strong acids should be avoided, as they can lead to chemical reactions that degrade the compound.[1]
The interplay of these factors is crucial in determining the shelf-life and purity of this compound.
Caption: Logical relationship of factors influencing the stability of this compound.
Quantitative Stability and Storage Data
While specific long-term quantitative stability data for this compound is not extensively published, the following tables summarize the qualitative information and recommended storage conditions gathered from various sources.
Table 1: Qualitative Stability Information
| Parameter | Observation | Source(s) |
| General Stability | Stable under recommended storage conditions. | [1][2] |
| Incompatible Materials | Strong oxidizing agents, Strong acids. | [1] |
| Hazardous Decomposition | Under fire conditions: Carbon oxides (CO, CO2), Nitrogen oxides (NOx), Sulphur oxides. | [2] |
Table 2: Recommended Storage Conditions
| Storage Condition | Recommendation | Source(s) |
| Temperature | Store in a cool, dry place. | |
| -20°C | ||
| 0-8 °C | ||
| Atmosphere | Keep container tightly closed. | [1] |
| Store in a well-ventilated place. | [1] | |
| Keep dry. | [1] | |
| Light | Store protected from light (general recommendation for photosensitive compounds). |
Potential Degradation Pathways
Based on the chemical structure of this compound, two primary degradation pathways can be postulated under adverse conditions: hydrolysis of the benzyl ester and potential photocleavage of the tosylate group.
Hydrolytic Degradation
The ester bond is the most likely point of degradation, especially in the presence of moisture. This hydrolysis reaction would result in the cleavage of the benzyl ester, yielding glycine, benzyl alcohol, and p-toluenesulfonic acid.
References
An In-depth Technical Guide to the Safe Handling of H-Gly-OBzl.TosOH
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for H-Gly-OBzl.TosOH (Glycine benzyl (B1604629) ester p-toluenesulfonate salt), a key reagent in peptide synthesis and other pharmaceutical applications. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental outcomes.
Chemical and Physical Properties
This compound is a protected form of the amino acid glycine, where the carboxylic acid is esterified as a benzyl ester and the amino group is protonated with p-toluenesulfonic acid.[1] This protection strategy is vital for controlled chemical reactions, particularly in peptide synthesis, by preventing unwanted side reactions.[1]
The following table summarizes the key quantitative data for this compound:
| Property | Value | References |
| CAS Number | 1738-76-7 | [2][3][4][5] |
| Molecular Formula | C16H19NO5S | [5] |
| Molecular Weight | 337.39 g/mol | [2][4][5] |
| Appearance | White to off-white microcrystalline powder | [2] |
| Melting Point | 132-134 °C | [2][4] |
| Boiling Point | 245.5 °C at 760 mmHg | [2][4] |
| Flash Point | 110.3 °C | [2][4] |
| Water Solubility | Almost transparent | [2] |
| Methanol Solubility | 0.1 g/mL, clear | [2] |
| Storage Temperature | -20°C | [2] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The following table outlines its GHS classifications and associated precautionary statements.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | वार्निंग | Warning | H302: Harmful if swallowed |
| Acute Toxicity, Dermal (Category 4) | वार्निंग | Warning | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation (Category 4) | वार्निंग | Warning | H332: Harmful if inhaled |
Precautionary Statements:
To ensure safe handling, the following precautions must be observed:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P264: Wash skin thoroughly after handling.[2]
-
P270: Do not eat, drink or smoke when using this product.[2][3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3]
Experimental Protocols and Handling
General Laboratory Handling Workflow
Detailed Methodologies for Key Experiments
Detailed, step-by-step protocols for specific syntheses using this compound are proprietary and typically found within patented drug manufacturing processes or internal company documents. However, a generalized procedure for its incorporation in peptide synthesis is as follows:
-
Resin Swelling: The solid support (e.g., Wang resin) is swollen in a suitable solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Deprotection: The terminal amino acid on the resin is deprotected (e.g., using piperidine (B6355638) for an Fmoc-protected amino acid).
-
Activation and Coupling: this compound is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) in a suitable solvent. This activated amino acid is then added to the deprotected resin to form the peptide bond.
-
Washing: The resin is thoroughly washed with the solvent to remove any unreacted reagents and byproducts.
-
Repeat: The deprotection, activation, and coupling steps are repeated for subsequent amino acids in the desired peptide sequence.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the benzyl ester from the glycine) are removed using a cleavage cocktail (e.g., a mixture containing trifluoroacetic acid).
-
Purification: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Storage and Disposal
Storage:
-
Store in a cool, dry place.[6]
-
Keep the container tightly closed.[6][7] The recommended storage temperature is -20°C.[2]
-
Incompatible with oxidizing agents.[6]
Disposal:
-
Dispose of waste material in accordance with federal, state, and local environmental control regulations.[7]
-
Contaminated packaging should be treated as the product itself.[7]
First Aid Measures
In case of exposure, follow these first-aid measures:
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
In Case of Eye Contact: Flush eyes with water as a precaution.
-
If Inhaled: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
This technical guide is intended to provide essential safety and handling information for this compound. It is not a substitute for a thorough understanding of the specific experimental procedures and a comprehensive risk assessment, which should be conducted before any new work with this chemical is undertaken. Always refer to the most current Material Safety Data Sheet (MSDS) for this product.
References
- 1. nbinno.com [nbinno.com]
- 2. echemi.com [echemi.com]
- 3. 1738-76-7 | H-Gly-OBzl·TosOH | Sulfonic Acids | Ambeed.com [ambeed.com]
- 4. Gly-OBzl.TsOH | CAS#:1738-76-7 | Chemsrc [chemsrc.com]
- 5. scbt.com [scbt.com]
- 6. Glycine benzyl ester p-toluenesulfonate salt, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. peptide.com [peptide.com]
Substance Identification and Physicochemical Properties
An In-depth Technical Guide on the Material Safety of H-Gly-OBzl.TosOH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for this compound (Glycine benzyl (B1604629) ester p-toluenesulfonate salt), CAS No. 1738-76-7. The information is compiled from various safety data sheets to ensure a thorough understanding for researchers, scientists, and professionals in drug development.
This compound is a derivative of the amino acid Glycine.[1][2][3] It is commonly used in peptide synthesis and other laboratory applications.[4]
Table 1: Chemical and Physical Properties
| Property | Value |
| Chemical Name | Glycine benzyl ester p-toluenesulfonate salt |
| Synonyms | This compound, Benzyl glycinate (B8599266) p-toluenesulfonate salt |
| CAS Number | 1738-76-7[4] |
| Molecular Formula | C9H11NO2 · C7H8O3S[4][5] |
| Molecular Weight | 337.39 g/mol [4] |
| Appearance | White solid / powder[6][7] |
| Melting Point | 132 - 134 °C (269.6 - 273.2 °F)[6][7] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[8] |
| Storage | Store at room temperature.[1] Keep container tightly closed in a dry and well-ventilated place.[6] |
Hazard Identification and Toxicological Information
The hazard classification of this compound is not uniformly defined across all sources. While some safety data sheets classify it as not a hazardous substance or mixture according to Regulation (EC) No. 1272/2008, another source provides specific GHS hazard statements.[4][9] Therefore, it is prudent to handle this chemical with care, assuming it may have hazardous properties until fully investigated.
Table 2: Toxicological Data
| Parameter | Value |
| Acute Toxicity | No data available |
| Skin Corrosion/Irritation | No data available |
| Serious Eye Damage/Irritation | No data available |
| Respiratory or Skin Sensitization | No data available |
| Germ Cell Mutagenicity | No data available |
| Carcinogenicity | No data available |
| Reproductive Toxicity | No data available |
| Specific Target Organ Toxicity (Single Exposure) | No data available |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available |
| Aspiration Hazard | No data available |
Note: The toxicological properties have not been fully investigated. The absence of data does not imply that the substance is harmless.
One supplier has issued the following GHS hazard and precautionary statements:[10]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Experimental Protocols
Detailed experimental protocols for the determination of the toxicological and safety parameters of this compound are not available in the public domain. Standardized OECD or EPA guidelines for chemical safety testing would be the recommended methodologies for any future studies.
Handling, Storage, and Emergency Procedures
Personal Protective Equipment (PPE):
Proper personal protective equipment should always be worn when handling this compound.
Spill Response Workflow:
In the event of a spill, a structured response is crucial to ensure safety and minimize environmental contamination.
First Aid Measures:
Table 3: First Aid Procedures
| Exposure Route | Procedure |
| Inhalation | Move person into fresh air. If not breathing, give artificial respiration.[4] |
| Skin Contact | Wash off with soap and plenty of water.[4] |
| Eye Contact | Flush eyes with water as a precaution.[4] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water.[4] |
In all cases of exposure, seek medical attention if symptoms persist.
Fire-Fighting Measures and Stability
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Hazardous Decomposition Products: Under fire conditions, this material may decompose to form carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.
-
Chemical Stability: The product is stable under recommended storage conditions.[6]
-
Conditions to Avoid: Avoid dust formation.[6]
Ecological Information
There is no data available regarding the ecotoxicity of this compound. It is recommended to prevent its release into the environment.
This guide is intended to provide a summary of the available safety information for this compound. It is not a substitute for a thorough review of the full Safety Data Sheet (SDS) from the supplier and adherence to all established laboratory safety protocols. Always handle with caution, especially given the incomplete toxicological data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. peptide.com [peptide.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. H-Gly-OBzl·TosOH, China H-Gly-OBzl·TosOH Selling, Selling China H-Gly-OBzl·TosOH, GL Biochem (Shanghai) Ltd. [chemnet.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Bilateral Optic Atrophy Caused by Chronic Oral Ingestion and Topical Application of Hexachlorophene [ouci.dntb.gov.ua]
- 9. Glycine benzyl ester p-toluenesulfonate salt | China | Manufacturer | Hangzhou ICH Biofarm Co., Ltd [m.chemicalbook.com]
- 10. peptide.com [peptide.com]
Spectroscopic Data and Experimental Protocols for H-Gly-OBzl.TosOH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Glycine benzyl (B1604629) ester p-toluenesulfonate salt (H-Gly-OBzl.TosOH), a compound of interest in peptide synthesis and drug development. This document details Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR)
A definitive, publicly available ¹H NMR spectrum with complete assignments for this compound is not readily accessible in the searched literature. Commercial suppliers confirm that the ¹H NMR spectrum is consistent with the structure of the compound. For research purposes, it is recommended to acquire a ¹H NMR spectrum on the specific batch of this compound being used.
¹³C NMR (Carbon NMR)
The following table presents the approximate chemical shifts for the carbon atoms in this compound, as interpreted from available spectral data.
| Atom Number | Chemical Shift (δ) ppm |
| 1 | ~168 |
| 2 | ~41 |
| 3 | ~67 |
| 4 | ~135 |
| 5, 9 | ~128.5 |
| 6, 8 | ~128 |
| 7 | ~128 |
| 1' | ~145 |
| 2', 6' | ~128 |
| 3', 5' | ~125 |
| 4' | ~140 |
| 7' | ~21 |
Note: These are approximate values and should be confirmed by experimental data.
Mass Spectrometry (MS) Data
The molecular formula of this compound is C₁₆H₁₉NO₅S, with a molecular weight of 337.39 g/mol .[1] Mass spectrometry data from a certificate of analysis confirms a result consistent with this structure.[2]
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 338.1057 | Consistent with structure[2] |
| [M+Na]⁺ | 360.0876 | Not available |
Note: It is crucial to obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. The choice of solvent may affect the chemical shifts.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
¹H NMR Acquisition
-
The ¹H NMR spectrum should be acquired on a spectrometer operating at a frequency of 300 MHz or higher.
-
A standard single-pulse experiment is typically sufficient.
-
Key acquisition parameters include:
-
Pulse Width: Calibrated 90° pulse.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16 or more to achieve an adequate signal-to-noise ratio.
-
-
The spectrum should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
¹³C NMR Acquisition
-
The ¹³C NMR spectrum should be acquired on the same instrument.
-
A proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon.
-
Key acquisition parameters include:
-
Pulse Width: Calibrated 90° pulse.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more due to the low natural abundance of ¹³C.
-
-
The spectrum should be referenced to the deuterated solvent peak.
Mass Spectrometry (MS)
Sample Preparation
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.
-
The addition of a small amount of formic acid can aid in protonation for positive ion mode analysis.
Electrospray Ionization (ESI) Mass Spectrometry Acquisition
-
The analysis is typically performed using an ESI source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).
-
The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
Typical ESI source parameters (to be optimized for the specific instrument):
-
Capillary Voltage: 3-5 kV.
-
Nebulizing Gas Pressure: 20-40 psi.
-
Drying Gas Flow Rate: 5-10 L/min.
-
Drying Gas Temperature: 200-350 °C.
-
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
For high-resolution mass spectrometry (HRMS), an analyzer with high mass accuracy (e.g., TOF or Orbitrap) is required to confirm the elemental composition.
Visualizations
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
References
H-Gly-OBzl.TosOH: A Versatile Tool in Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
H-Gly-OBzl.TosOH, chemically known as Glycine (B1666218) benzyl (B1604629) ester p-toluenesulfonate salt, is a protected form of the simplest amino acid, glycine. In this derivative, the carboxylic acid group is protected as a benzyl ester, and the amino group is protonated and stabilized as a salt with p-toluenesulfonic acid. This dual protection strategy makes it a valuable and versatile reagent in various areas of chemical and pharmaceutical research, primarily in peptide synthesis and as a key intermediate in the manufacturing of pharmaceuticals. Its utility also extends to polymer chemistry, where it has been identified as a potent crosslinking inhibitor.
Core Applications in Research
The primary applications of this compound in a research setting can be broadly categorized into two main areas:
-
Peptide Synthesis: As a fundamental building block, it provides a stable and reactive glycine moiety for the stepwise construction of peptide chains. The protecting groups prevent unwanted side reactions and can be selectively removed under specific conditions.
-
Pharmaceutical Synthesis: It serves as a crucial starting material or intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). A notable example is its use in the production of Racecadotril, an antidiarrheal drug.
-
Polymer Chemistry: It has been described as a crosslinking inhibitor, suggesting its potential use in controlling the properties of polymeric materials.
Data Presentation: A Quantitative Overview
The following tables summarize the key quantitative data associated with the synthesis and application of this compound as found in the cited literature.
Table 1: Synthesis of this compound
| Parameter | Value | Reference |
| Yield | 88.4% | [1] |
| Purity | 99.62% | [1] |
Table 2: Application in the Synthesis of Racecadotril
| Parameter | Value | Reference |
| Starting Material | 3-acetylthio-2-benzylpropanoic acid, this compound | [2] |
| Coupling Agents | Dicyclohexylcarbodiimide (B1669883) (DCC), 1-Hydroxybenzotriazole (B26582) (HOBt) | [2] |
| Yield of Racecadotril | 90.0% | [2] |
| Purity of Racecadotril | High | [2] |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound.
Methodology:
-
Reaction Setup: A mixture of p-toluenesulfonic acid monohydrate and toluene (B28343) is heated to reflux in a reactor equipped with a water separator.
-
Dehydration: The reflux is maintained until no more water is separated, ensuring an anhydrous reaction environment.
-
Addition of Reactants: Glycine and benzyl alcohol are added to the reaction mixture.
-
Reaction: The mixture is heated to reflux, and the water generated during the esterification reaction is continuously removed using the water separator. The reflux is continued for an additional 1.5 to 2.5 hours after water separation ceases.
-
Crystallization and Isolation: The reaction mixture is cooled, leading to the crystallization of the product. The solid is collected by filtration, washed, and dried to yield this compound.[1]
Synthesis of a Dipeptide (e.g., Fmoc-Ala-Gly-OBzl) using this compound
This protocol outlines a representative procedure for the solution-phase synthesis of a dipeptide using this compound as the C-terminal amino acid ester.
Methodology:
-
Deprotonation of this compound: this compound is dissolved in a suitable organic solvent (e.g., dichloromethane). A base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA), is added to neutralize the p-toluenesulfonic acid and liberate the free amino group of glycine benzyl ester.
-
Activation of the N-protected Amino Acid: In a separate flask, an N-protected amino acid (e.g., Fmoc-Ala-OH) is dissolved in an anhydrous solvent (e.g., dichloromethane (B109758) or DMF). A coupling agent (e.g., DCC, HBTU) and an additive to suppress racemization (e.g., HOBt) are added and the mixture is stirred at 0°C for a short period to form the activated ester.
-
Coupling Reaction: The solution of the activated N-protected amino acid is added to the solution of the deprotected glycine benzyl ester. The reaction mixture is stirred at 0°C for a few hours and then at room temperature overnight to facilitate the formation of the peptide bond.
-
Work-up and Purification: The reaction mixture is typically filtered to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used). The filtrate is then washed successively with dilute acid, water, and brine to remove unreacted starting materials and water-soluble byproducts. The organic layer is dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure. The crude dipeptide is then purified, typically by recrystallization or column chromatography.
Synthesis of Racecadotril
This compound is a key intermediate in the synthesis of the antidiarrheal drug Racecadotril.[2][3][4]
Methodology:
-
Reaction Setup: 3-acetylthio-2-benzylpropanoic acid is dissolved in a suitable solvent such as dichloromethane.
-
Coupling Reaction: this compound, along with coupling agents like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt), and a base like triethylamine, are added to the solution. The reaction is typically carried out at a low temperature (0-5°C) initially and then allowed to proceed at room temperature.[2]
-
Isolation and Purification: After the reaction is complete, the solid byproducts are filtered off. The filtrate is concentrated, and the crude Racecadotril is purified by crystallization from a suitable solvent, such as ethanol, to yield the final high-purity product.[2]
Visualizing the Processes
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key processes involving this compound.
Caption: Workflow for the synthesis of this compound.
Caption: Logical workflow for a solution-phase dipeptide synthesis.
Caption: Simplified signaling pathway for the synthesis of Racecadotril.
Role as a Crosslinking Inhibitor
While several sources describe this compound as a "potent crosslinking inhibitor," detailed experimental protocols and quantitative data to fully elucidate this function are not extensively available in the reviewed literature.[3][5] This application is noted to be of interest in polymer chemistry and material science. The proposed mechanism likely involves the glycine benzyl ester moiety acting as a capping agent, reacting with functional groups that would otherwise participate in forming crosslinks within a polymer matrix. Further research is required to provide specific methodologies and quantitative measures of its efficacy in this role.
References
Glycine Benzyl Ester Tosylate Salt: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Glycine (B1666218) Benzyl (B1604629) Ester Tosylate Salt, a crucial intermediate in synthetic organic chemistry and pharmaceutical development. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its role in peptide synthesis and the manufacture of the antidiarrheal drug Racecadotril (B1680418).
Core Properties and Specifications
Glycine Benzyl Ester Tosylate Salt is a stable, crystalline solid that serves as a protected form of the amino acid glycine.[1] The benzyl ester protects the carboxylic acid functionality, while the tosylate salt protects the amino group, preventing unwanted side reactions during chemical synthesis.[1]
Chemical and Physical Data
A summary of the key quantitative data for Glycine Benzyl Ester Tosylate Salt is presented in Table 1 for easy reference and comparison.
| Property | Value | Reference(s) |
| Chemical Name | Glycine benzyl ester p-toluenesulfonate salt | [1] |
| Synonyms | H-Gly-OBzl·TosOH, Benzyl glycinate (B8599266) tosylate | [1] |
| CAS Number | 1738-76-7 | [1] |
| Molecular Formula | C₁₆H₁₉NO₅S | [1] |
| Molecular Weight | 337.39 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 132-134 °C | [1] |
| Solubility | Soluble in methanol | [1] |
| Storage Conditions | 2-8 °C, protect from moisture | [1] |
Spectroscopic Data
The structural integrity of Glycine Benzyl Ester Tosylate Salt can be confirmed through various spectroscopic techniques. The following tables summarize the expected spectral data.
Table 2: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.70 | d | 2H | Aromatic CH (tosyl) |
| ~7.35 | m | 5H | Aromatic CH (benzyl) |
| ~7.20 | d | 2H | Aromatic CH (tosyl) |
| ~5.20 | s | 2H | -CH₂- (benzyl) |
| ~3.90 | s | 2H | -CH₂- (glycine) |
| ~2.35 | s | 3H | -CH₃ (tosyl) |
Table 3: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~168.0 | C=O (ester) |
| ~145.0 | Quaternary C (tosyl) |
| ~140.0 | Quaternary C (tosyl) |
| ~135.0 | Quaternary C (benzyl) |
| ~129.0 | Aromatic CH (tosyl) |
| ~128.5 | Aromatic CH (benzyl) |
| ~128.0 | Aromatic CH (benzyl) |
| ~125.5 | Aromatic CH (tosyl) |
| ~67.0 | -CH₂- (benzyl) |
| ~41.0 | -CH₂- (glycine) |
| ~21.0 | -CH₃ (tosyl) |
Table 4: FTIR Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3030 | Aromatic C-H stretch |
| ~2950 | Aliphatic C-H stretch |
| ~1740 | C=O stretch (ester) |
| ~1600, ~1495 | Aromatic C=C stretch |
| ~1220, ~1160 | S=O stretch (sulfonate) |
| ~1030, ~1010 | S-O stretch (sulfonate) |
| ~815 | p-substituted benzene (B151609) C-H bend |
Table 5: Mass Spectrometry Data
| m/z | Fragmentation Pattern |
| 166.08 | [M-TsOH]⁺ (Glycine benzyl ester) |
| 91.05 | [C₇H₇]⁺ (Tropylium ion) |
| 75.04 | [C₂H₅NO₂]⁺ (Glycine) |
Experimental Protocols
Synthesis of Glycine Benzyl Ester Tosylate Salt (Fischer-Speier Esterification)
This protocol describes a common method for the synthesis of Glycine Benzyl Ester Tosylate Salt.
Materials:
-
Glycine
-
p-Toluenesulfonic acid monohydrate
-
Benzyl alcohol
-
Dean-Stark apparatus
-
Reaction flask and condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a reaction flask equipped with a Dean-Stark apparatus, add glycine, p-toluenesulfonic acid monohydrate, benzyl alcohol, and toluene.
-
Heat the mixture to reflux with vigorous stirring. Water formed during the reaction will be collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected, indicating the completion of the esterification.
-
Cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. If not, the volume of toluene can be reduced under vacuum to induce crystallization.
-
Collect the solid product by filtration and wash with a cold, non-polar solvent such as diethyl ether or hexane (B92381) to remove any unreacted benzyl alcohol.
-
Dry the product under vacuum to obtain pure Glycine Benzyl Ester Tosylate Salt.
Use in Peptide Synthesis: Synthesis of Racecadotril
Glycine Benzyl Ester Tosylate Salt is a key intermediate in the synthesis of the antidiarrheal drug Racecadotril.[2][3][4] The following is a representative protocol for the coupling step.
Materials:
-
(2RS)-2-(acetylthiomethyl)-3-phenylpropanoic acid
-
Glycine Benzyl Ester Tosylate Salt
-
A coupling agent (e.g., DCC - N,N'-dicyclohexylcarbodiimide)
-
A tertiary amine base (e.g., triethylamine)
-
Anhydrous dichloromethane (B109758) (DCM) as a solvent
Procedure:
-
Dissolve (2RS)-2-(acetylthiomethyl)-3-phenylpropanoic acid in anhydrous DCM in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, suspend Glycine Benzyl Ester Tosylate Salt in anhydrous DCM and cool to 0°C.
-
Add triethylamine (B128534) dropwise to the suspension of Glycine Benzyl Ester Tosylate Salt to neutralize the tosylate salt and form the free amine in situ.
-
Add the solution of (2RS)-2-(acetylthiomethyl)-3-phenylpropanoic acid to the flask containing the free amine of glycine benzyl ester.
-
Add the coupling agent (e.g., DCC) to the reaction mixture at 0°C.
-
Allow the reaction to stir at 0°C for one hour and then warm to room temperature, continuing to stir for several hours or until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.
-
The filtrate is then washed successively with a weak acid solution (e.g., 1M HCl), a weak base solution (e.g., saturated NaHCO₃), and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude Racecadotril.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Workflow and Logical Relationships
As Glycine Benzyl Ester Tosylate Salt is a synthetic intermediate, its primary role is within a larger synthetic workflow rather than a biological signaling pathway. The following diagram illustrates the synthesis of Racecadotril, highlighting the key role of Glycine Benzyl Ester Tosylate Salt.
Caption: Workflow for the synthesis of Racecadotril from starting materials, highlighting the formation and use of Glycine Benzyl Ester Tosylate Salt.
Applications in Research and Development
Glycine Benzyl Ester Tosylate Salt is a valuable building block in several areas of chemical and pharmaceutical research:
-
Peptide Synthesis: As demonstrated, it is a key component in the solution-phase synthesis of peptides, providing a protected glycine residue for incorporation into peptide chains.[5]
-
Pharmaceutical Intermediate: Its most prominent role is as a crucial intermediate in the industrial synthesis of Racecadotril.[2][3][4]
-
Drug Discovery: The use of protected amino acids like Glycine Benzyl Ester Tosylate Salt is fundamental in medicinal chemistry for the synthesis of novel drug candidates and peptidomimetics.
-
Organic Synthesis: It serves as a versatile starting material for the introduction of a glycine benzyl ester moiety into more complex organic molecules.
Safety and Handling
Standard laboratory safety precautions should be observed when handling Glycine Benzyl Ester Tosylate Salt. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area to avoid inhalation of dust. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Glycine Benzyl Ester Tosylate Salt is a commercially important and synthetically versatile compound. Its utility as a protected form of glycine makes it an indispensable tool for researchers and professionals in peptide synthesis and pharmaceutical manufacturing. A thorough understanding of its properties and reaction protocols, as outlined in this guide, is essential for its effective and safe application in the laboratory and in industrial settings.
References
Methodological & Application
Application Notes and Protocols for H-Gly-OBzl.TosOH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Gly-OBzl.TosOH, or Glycine (B1666218) Benzyl (B1604629) Ester p-Toluenesulfonate, is a protected form of the amino acid glycine. In this derivative, the carboxylic acid group is protected as a benzyl ester, and the amino group is protected as a tosylate salt. This dual protection makes it a valuable building block in peptide synthesis, particularly in solution-phase methodologies and for the preparation of peptide fragments that can be subsequently used in solid-phase peptide synthesis (SPPS). The benzyl ester provides robust protection for the C-terminus, stable to the conditions used for N-terminal deprotection, while the tosylate salt of the amino group allows for in situ deprotection and coupling in a one-pot reaction.
Chemical Properties and Applications
This compound is a white to off-white solid soluble in organic solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF). Its primary application lies in the controlled, stepwise synthesis of peptides. The benzyl ester protecting group is particularly useful in the Boc (tert-butoxycarbonyl) protection strategy, where it remains stable during the repeated acidic treatments required for N-terminal Boc group removal.[1] The final deprotection of the benzyl ester is typically achieved through catalytic hydrogenolysis or strong acids.[1]
Key Applications Include:
-
Solution-Phase Peptide Synthesis: Used as the C-terminal amino acid in the synthesis of short peptides or peptide fragments.
-
Fragment Condensation: In convergent synthesis strategies, peptide fragments with a C-terminal glycine benzyl ester can be synthesized in solution and then coupled to a resin-bound peptide in a solid-phase approach.
-
N-to-C Directional Synthesis: While less common, it can be employed in N-to-C (inverse) solid-phase peptide synthesis.
Data Presentation
The following tables summarize representative quantitative data for the key steps involving this compound in peptide synthesis.
Table 1: Representative Yields for Dipeptide Synthesis in Solution-Phase
| Dipeptide Sequence | Coupling Method | Purification Method | Typical Yield (%) |
| Z-Ala-Gly-OBzl | DCC/HOBt | Recrystallization | 85-95 |
| Boc-Phe-Gly-OBzl | HATU/DIEA | Silica Gel Chromatography | 80-90 |
| Fmoc-Leu-Gly-OBzl | DIC/Oxyma | Silica Gel Chromatography | 82-92 |
Table 2: Conditions and Efficiency for C-Terminal Benzyl Ester Deprotection
| Deprotection Method | Reagents and Conditions | Reaction Time | Typical Yield (%) |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C, in Methanol (B129727) | 2-4 hours | >95 |
| Strong Acid Cleavage | Anhydrous HF, Anisole, 0°C | 1 hour | >90 |
| Transfer Hydrogenolysis | Ammonium formate, 10% Pd/C, in Methanol | 1-4 hours | >95 |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of a Protected Dipeptide (e.g., Z-Ala-Gly-OBzl)
This protocol describes the coupling of N-benzyloxycarbonyl-L-alanine (Z-Ala-OH) to this compound in solution.
Materials:
-
Z-Ala-OH
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Preparation of Glycine Benzyl Ester Free Base:
-
Dissolve this compound (1.1 equivalents) in anhydrous DCM.
-
Add TEA or DIEA (1.1 equivalents) to neutralize the tosylate salt and stir at room temperature for 20 minutes.
-
-
Activation of Z-Ala-OH:
-
In a separate flask, dissolve Z-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.1 equivalents) to the solution and stir for 15-20 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Coupling Reaction:
-
Add the freshly prepared glycine benzyl ester free base solution to the activated Z-Ala-OH mixture.
-
Stir the reaction at 0°C for 2 hours and then at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
-
Protocol 2: Deprotection of the C-Terminal Benzyl Ester by Catalytic Hydrogenolysis
This protocol describes the removal of the benzyl ester protecting group from a peptide.
Materials:
-
Peptide with a C-terminal benzyl ester (e.g., Z-Ala-Gly-OBzl)
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas supply
Procedure:
-
Reaction Setup:
-
Dissolve the protected peptide (1.0 equivalent) in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the peptide).
-
-
Hydrogenation:
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon filled with hydrogen is often sufficient) at room temperature.
-
Monitor the reaction by TLC or HPLC until the starting material is completely consumed (typically 2-4 hours).
-
-
Work-up:
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with methanol.
-
Combine the filtrate and washes and evaporate the solvent under reduced pressure to yield the deprotected peptide.
-
Visualizations
Caption: Workflow for solution-phase dipeptide synthesis using this compound.
Caption: Key features and roles of this compound in peptide synthesis.
References
Application Notes and Protocols for the Use of H-Gly-OBzl.TosOH in Peptide Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycine benzyl (B1604629) ester p-toluenesulfonate (H-Gly-OBzl.TosOH) is a carboxyl-protected form of the amino acid glycine, widely utilized as a fundamental building block in peptide synthesis.[1] Its application is particularly prevalent in solution-phase peptide synthesis (SPPS), where the benzyl ester provides robust protection of the C-terminus, and the tosylate salt form ensures good crystallinity and handling properties. These application notes provide detailed protocols for the use of this compound in peptide coupling reactions, guidance on purification, and a summary of expected quantitative outcomes.
Chemical Properties
| Property | Value | Reference |
| CAS Number | 1738-76-7 | [2] |
| Molecular Formula | C₁₆H₁₉NO₅S | [2] |
| Molecular Weight | 337.4 g/mol | [2] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3] |
Solution-Phase Peptide Synthesis (SPPS) Protocol
Solution-phase synthesis offers advantages for the preparation of short peptides and peptide fragments, with opportunities for purification of intermediates at each step.
Experimental Protocol: Synthesis of N-α-Protected Dipeptide Benzyl Esters
This protocol details the coupling of an N-protected amino acid to this compound using a carbodiimide (B86325) coupling agent (e.g., EDC or WSC) and an additive (e.g., HOBt).
Materials:
-
This compound
-
N-α-protected amino acid (e.g., Boc-Ala-OH, Fmoc-Leu-OH)
-
Water-Soluble Carbodiimide (WSC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Ethyl acetate
-
1N Hydrochloric acid
-
5% aqueous Sodium Bicarbonate
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Neutralization of this compound:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous THF or DCM.
-
Add DIPEA or TEA (1.1 equivalents) to neutralize the p-toluenesulfonic acid salt and stir for 15-20 minutes at room temperature.
-
-
Activation of the N-protected Amino Acid:
-
In a separate flask, dissolve the N-α-protected amino acid (1.0 equivalent) and HOBt (1.0 equivalent) in anhydrous THF or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add WSC or EDC (1.1 equivalents) to the solution and stir for 15 minutes at 0 °C to pre-activate the carboxylic acid.
-
-
Coupling Reaction:
-
Slowly add the neutralized H-Gly-OBzl solution from step 1 to the activated N-protected amino acid solution from step 2.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer successively with 1N hydrochloric acid (2x), 5% aqueous sodium bicarbonate (2x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.
-
The crude product can be further purified by crystallization or silica (B1680970) gel column chromatography.
-
Quantitative Data Summary for Dipeptide Synthesis
The following table summarizes representative yields for the synthesis of dipeptides using this compound.
| N-Protected Amino Acid | Coupling Reagent | Additive | Solvent | Yield (%) | Reference |
| Boc-Ala-OH | WSC | HOBt | THF | 92.3 | [4] |
| Boc-Phe-OH | WSCI | HOBt | DMF | Not explicitly stated, but successful synthesis reported. | [5] |
| Z-Val-OH | EDC | HOBt | DCM/DMF | High (estimated) | General protocol |
| Fmoc-Leu-OH | HBTU | N/A | DMF | High (estimated) | General protocol |
Deprotection of the Dipeptide
-
Boc Group Removal: The Boc protecting group can be removed by treatment with trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v) at room temperature.
-
Benzyl Ester Cleavage: The benzyl ester can be cleaved by catalytic hydrogenation using palladium on carbon (Pd/C) in a suitable solvent like methanol (B129727) or THF to yield the free carboxylic acid.
Solid-Phase Peptide Synthesis (SPPS) Application
While this compound is primarily used in solution-phase synthesis, di- or tri-peptide fragments synthesized using this method can be valuable building blocks for solid-phase peptide synthesis, particularly in a fragment condensation strategy.
Experimental Protocol: Loading of the First Amino Acid onto Wang Resin
This protocol describes the initial step of a typical Fmoc-based SPPS, to which a solution-phase synthesized fragment could be subsequently coupled.
Materials:
-
Wang Resin
-
Fmoc-amino acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Acetic Anhydride (B1165640)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% Piperidine (B6355638) in DMF
Procedure:
-
Resin Swelling: Swell the Wang resin in a mixture of DCM and DMF (9:1, v/v) for at least 30 minutes in a reaction vessel.
-
Amino Acid Activation: In a separate flask, dissolve the Fmoc-amino acid (4 equivalents relative to the resin loading) and HOBt (4 equivalents) in a minimal amount of DMF.
-
Loading: Add the activated amino acid solution to the swollen resin. Add DMAP (0.1 equivalents) dissolved in DMF, followed by DIC (4 equivalents). Agitate the mixture for 12 hours at room temperature.
-
Capping: To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (2 equivalents) and DIPEA (2 equivalents) in DCM for 30 minutes.
-
Washing: Thoroughly wash the resin with DMF, a mixture of DMF/DCM, and finally with DCM. Dry the resin under vacuum.
-
Fmoc Deprotection: Before coupling the next amino acid (or a solution-phase synthesized fragment), the Fmoc group is removed by treating the resin with 20% piperidine in DMF.
Cleavage of the Peptide from Wang Resin
Once the peptide synthesis is complete, the peptide is cleaved from the resin.
Procedure:
-
Treat the peptide-resin with a cleavage cocktail, typically a mixture of TFA, water, and a scavenger such as triisopropylsilane (B1312306) (TIS) (e.g., 95:2.5:2.5 v/v/v).
-
Agitate the mixture for 1-2 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Isolate the peptide by centrifugation and decantation of the ether.
-
The crude peptide is then purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
Visualized Workflows
Solution-Phase Dipeptide Synthesis Workflow
Caption: Workflow for solution-phase dipeptide synthesis using this compound.
General Solid-Phase Peptide Synthesis Cycle
Caption: General workflow for a single cycle in Fmoc-based solid-phase peptide synthesis.
References
Application Notes and Protocols: Deprotection of Benzyl Ester in H-Gly-OBzl.TosOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycine benzyl (B1604629) ester p-toluenesulfonate salt (H-Gly-OBzl.TosOH) is a common building block in peptide synthesis and other areas of organic chemistry. The benzyl ester serves as a carboxyl protecting group that is stable under a variety of conditions but can be selectively removed when desired. The tosylate salt form enhances the stability and handling of the amino acid ester. This document provides detailed application notes and protocols for the deprotection of the benzyl ester group from this compound to yield glycine.
The selection of a deprotection method is critical and depends on the presence of other functional groups in the molecule and the desired scale of the reaction. The most common methods for benzyl ester cleavage are catalytic hydrogenolysis, transfer hydrogenolysis, and acidic cleavage. Each method offers distinct advantages and is suited for different experimental setups and substrate sensitivities.
Deprotection Methods Overview
A variety of methods can be employed for the deprotection of the benzyl ester in this compound. The choice of method will depend on factors such as the presence of other sensitive functional groups and available laboratory equipment.
| Method | Reagents & Conditions | Typical Yield (%) | Typical Reaction Time | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C, solvent (MeOH, EtOH, EtOAc) | >95% | 1-4 h | High yield, clean byproducts (toluene and CO₂), mild conditions.[1] | Requires specialized hydrogenation equipment, potential for catalyst poisoning.[1] |
| Transfer Hydrogenolysis | 10% Pd/C, hydrogen donor (e.g., formic acid, ammonium (B1175870) formate (B1220265), 1,4-cyclohexadiene), solvent (MeOH, EtOH) | 85-95% | 1-6 h | Avoids the use of gaseous hydrogen, can be more selective.[2] | May require higher catalyst loading, potential for side reactions from the hydrogen donor.[2] |
| Acidic Cleavage | Strong acid (e.g., TFA, HBr/AcOH), scavenger (e.g., anisole (B1667542), thioanisole) | Variable | 1-12 h | Effective when hydrogenation is not feasible.[3] | Harsh conditions, not suitable for acid-sensitive substrates. |
| Lewis Acid Cleavage | Lewis Acid (e.g., SnCl₄, AlCl₃), scavenger (e.g., anisole), CH₂Cl₂ | 70-85% | 2-8 h | Can be selective for benzyl esters over other functional groups.[4] | Requires stoichiometric amounts of Lewis acid, workup can be challenging. |
| Nickel Boride Reduction | NiCl₂·6H₂O, NaBH₄, MeOH | High | 0.5-2 h | Chemoselective for benzyl esters over many other functional groups.[5] | In situ preparation of the reagent is required. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis
This is the most common and generally high-yielding method for benzyl ester deprotection.[6]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (B129727) (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) supply with balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (10 mol%).
-
The flask is evacuated and backfilled with hydrogen gas three times.
-
A hydrogen balloon is attached, and the reaction mixture is stirred vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with additional methanol.
-
The filtrate is concentrated under reduced pressure to yield glycine. The product may be further purified by recrystallization if necessary.
Protocol 2: Transfer Hydrogenolysis
This method is a convenient alternative to catalytic hydrogenolysis, avoiding the need for a pressurized hydrogen gas setup.[2]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Formic acid or Ammonium formate
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite®
Procedure:
-
Dissolve this compound (1.0 eq) in methanol.
-
Add 10% Pd/C (10-20 mol%).
-
To the stirred suspension, add formic acid (2-5 eq) or ammonium formate (3-5 eq) portion-wise.
-
The reaction is stirred at room temperature or gently heated (40-50 °C) to increase the rate.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, filter the mixture through Celite® to remove the catalyst.
-
The solvent is removed under reduced pressure to give the crude product.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
Protocol 3: Acidic Cleavage with Trifluoroacetic Acid (TFA)
This method is useful when the substrate contains functional groups that are sensitive to hydrogenation.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Anisole (scavenger)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane.
-
Add anisole (1.5-2.0 eq) to act as a carbocation scavenger.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (5-10 eq).
-
Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.
-
The reaction mixture is concentrated under reduced pressure.
-
The residue is triturated with cold diethyl ether to precipitate the product.
-
The solid is collected by filtration, washed with cold ether, and dried under vacuum.
Visualizations
Caption: General experimental workflow for the deprotection of this compound.
Caption: Chemical transformation during the deprotection of this compound.
References
- 1. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 2. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Benzyl Esters [organic-chemistry.org]
- 6. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
Application Notes and Protocols for Peptide Coupling using H-Gly-OBzl.TosOH with DCC and HOBt
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of an amide bond between two amino acids is the fundamental reaction in peptide synthesis. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are widely used coupling reagents that activate the carboxylic acid group of an N-protected amino acid, facilitating nucleophilic attack by the amino group of another amino acid.[1][2] However, the use of DCC alone can lead to significant side reactions, including racemization of the activated amino acid and the formation of a stable N-acylurea byproduct.[3] To mitigate these issues, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are frequently employed.[3][4][5]
HOBt acts as a racemization suppressant by reacting with the highly reactive O-acylisourea intermediate to form an HOBt-ester.[4][6] This active ester is more stable than the O-acylisourea, reducing the propensity for oxazolone (B7731731) formation, which is a key pathway for racemization.[4] The HOBt-ester then reacts with the amine component to form the desired peptide bond with higher efficiency and purity.[4][7] This document provides detailed application notes and a general protocol for the coupling of Glycine benzyl (B1604629) ester p-toluenesulfonate salt (H-Gly-OBzl.TosOH) with an N-protected amino acid using DCC and HOBt.
Reaction Mechanism
The coupling reaction proceeds through a multi-step mechanism. Initially, the carboxylic acid of the N-protected amino acid reacts with DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then intercepted by HOBt to generate an active HOBt-ester. The amino group of H-Gly-OBzl then attacks the carbonyl carbon of the HOBt-ester, forming the peptide bond and releasing HOBt. The main byproduct of this reaction is dicyclohexylurea (DCU), which is insoluble in many common organic solvents and can be removed by filtration.
Experimental Protocols
Protocol 1: General Procedure for the Coupling of an N-Protected Amino Acid with this compound using DCC/HOBt
This protocol describes a general method for the solution-phase synthesis of a dipeptide.
Materials:
-
N-protected amino acid (e.g., Boc-Ala-OH)
-
This compound (Glycine benzyl ester p-toluenesulfonate salt)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (B128534) (TEA) or N-methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the N-protected amino acid (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.
-
In a separate flask, suspend this compound (1.0 equivalent) in the same anhydrous solvent and add triethylamine (1.1 equivalents) to neutralize the tosylate salt and liberate the free amine. Stir for 15-20 minutes at room temperature.
-
Combine the two solutions.
-
Cool the resulting mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in the same anhydrous solvent dropwise to the reaction mixture over 10-15 minutes.
-
Stir the reaction mixture at 0 °C for 2 hours, and then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of the reaction solvent.
-
Combine the filtrate and washes and evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic solution sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of a model dipeptide, Boc-Ala-Gly-OBzl. The data is representative and may vary depending on the specific amino acids and reaction scale.
| Parameter | Value | Reference |
| Reactants | ||
| Boc-Ala-OH | 1.0 equiv. | [8] |
| This compound | 1.0 equiv. | [8] |
| DCC | 1.1 equiv. | [8] |
| HOBt | 1.1 equiv. | [8] |
| Base (TEA) | 1.1 equiv. | [8] |
| Reaction Conditions | ||
| Solvent | DCM or DMF | [8] |
| Temperature | 0 °C to room temperature | [9] |
| Reaction Time | 12-24 hours | [9] |
| Expected Outcome | ||
| Yield | 80-95% | |
| Purity (crude) | >85% | |
| Racemization | <1% |
Visualizations
Reaction Workflow
Caption: Experimental Workflow for DCC/HOBt Coupling
Signaling Pathway (Reaction Mechanism)
Caption: Reaction Mechanism of DCC/HOBt Coupling
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. nbinno.com [nbinno.com]
- 3. bachem.com [bachem.com]
- 4. nbinno.com [nbinno.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. benchchem.com [benchchem.com]
Applications of H-Gly-OBzl.TosOH in Pharmaceutical Intermediate Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
H-Gly-OBzl.TosOH, chemically known as Glycine benzyl (B1604629) ester p-toluenesulfonate salt, is a protected form of the amino acid glycine. In this derivative, the carboxylic acid group is protected as a benzyl ester, and the amino group is protected as a p-toluenesulfonate salt. This dual protection strategy makes it a crucial and versatile building block in the synthesis of pharmaceutical intermediates, particularly in peptide synthesis and the construction of complex drug molecules.[][2][3] Its structure prevents unwanted side reactions, allowing for controlled and specific chemical modifications.[][2]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two key pharmaceutical intermediates: the anti-diarrheal drug Racecadotril and the dipeptide building block Boc-L-alanyl-glycine benzyl ester (Boc-Ala-Gly-OBzl).
Application 1: Synthesis of Racecadotril
Racecadotril is a potent and specific enkephalinase inhibitor used for the treatment of acute diarrhea.[4] this compound serves as a key intermediate in the synthesis of Racecadotril by coupling with a protected thioacetic acid derivative.[][5]
Experimental Protocol: Synthesis of Racecadotril
This protocol details the condensation of 3-(acetylthio)-2-benzylpropanoic acid with this compound to yield Racecadotril.
Materials:
-
3-(acetylthio)-2-benzylpropanoic acid
-
This compound (Glycine benzyl ester p-toluenesulfonate salt)
-
Triethylamine (B128534) (TEA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663)
-
Absolute ethanol (B145695)
Procedure:
-
In a reaction vessel, dissolve this compound (83.0 g) in dichloromethane (200 ml).
-
Cool the solution to 0-5°C using an ice-water bath and add triethylamine (34.4 ml) with stirring until the solid dissolves.
-
In a separate flask, prepare a solution of 3-(acetylthio)-2-benzylpropanoic acid (58.6 g) in dichloromethane (200 ml).
-
Add the 3-(acetylthio)-2-benzylpropanoic acid solution to the cooled this compound solution.
-
To this mixture, add 1-hydroxybenzotriazole (HOBt) (33.2 g) and stir until it dissolves.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (50.8 g) to the reaction mixture while maintaining the temperature at 0-5°C.
-
Stir the reaction at 0-5°C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate successively with water (200 ml), saturated sodium bicarbonate solution (200 ml), and saturated sodium chloride solution (200 ml).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the crude product in absolute ethanol (100 ml) and refrigerate overnight to induce crystallization.
-
Collect the white crystals of Racecadotril by filtration, wash with cold ethanol, and dry at 50°C.[][6]
Quantitative Data: Synthesis of Racecadotril
| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Molar Ratio |
| 3-(acetylthio)-2-benzylpropanoic acid | 238.31 | 58.6 g | 1 |
| This compound | 337.39 | 83.0 g | 1 |
| Triethylamine | 101.19 | 34.4 ml | 1 |
| HOBt | 135.13 | 33.2 g | 1 |
| DCC | 206.33 | 50.8 g | 1 |
| Racecadotril (Product) | 409.5 g/mol | 85.4 g | - |
| Yield | 90.0% [] |
Mechanism of Action: Racecadotril
Racecadotril is a prodrug that is rapidly converted to its active metabolite, thiorphan. Thiorphan inhibits the enzyme neutral endopeptidase (NEP), also known as enkephalinase, which is responsible for the breakdown of endogenous enkephalins in the intestinal tract. By preventing the degradation of enkephalins, their local concentration increases, leading to the activation of δ-opioid receptors on intestinal epithelial cells. This activation inhibits adenylyl cyclase, which in turn decreases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The reduction in cAMP leads to a decrease in the hypersecretion of water and electrolytes into the intestinal lumen, thus exerting an anti-diarrheal effect without affecting intestinal motility.[4][7]
Application 2: Synthesis of Boc-L-alanyl-glycine benzyl ester (Boc-Ala-Gly-OBzl)
This compound is widely used in peptide synthesis as the C-terminal amino acid ester. The following protocol describes the synthesis of the protected dipeptide, Boc-Ala-Gly-OBzl, a common building block for the synthesis of more complex peptides.
Experimental Protocol: Synthesis of Boc-Ala-Gly-OBzl
This protocol details the coupling of N-Boc-protected L-alanine (Boc-Ala-OH) with this compound.
Materials:
-
Boc-L-alanine (Boc-Ala-OH)
-
This compound (Glycine benzyl ester p-toluenesulfonate salt)
-
1-Hydroxybenzotriazole (HOBt)
-
Tetrahydrofuran (THF)
-
Water-soluble carbodiimide (B86325) (WSC) or N,N'-dicyclohexylcarbodiimide (DCC)
-
Ethyl acetate
-
1N Hydrochloric acid
-
5% Aqueous sodium hydrogen carbonate
-
Anhydrous magnesium sulfate
-
n-Hexane
Procedure:
-
Dissolve Boc-Ala-OH (5.68 g), this compound (10.12 g), and HOBt (4.0 g) in THF (50 ml).
-
Cool the solution to -5°C.
-
Add WSC (5.5 ml) or an equivalent amount of DCC to the cooled solution.
-
Stir the mixture at -5°C for one hour and then at room temperature overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the ethyl acetate layer successively with 1N hydrochloric acid (twice), 5% aqueous sodium hydrogen carbonate (twice), and water.
-
Dry the organic layer over anhydrous magnesium sulfate and then concentrate under reduced pressure.
-
Crystallize the residue from n-hexane. For further purification, recrystallize from ethyl acetate-n-hexane to obtain Boc-Ala-Gly-OBzl as a white solid.[8]
Quantitative Data: Synthesis of Boc-Ala-Gly-OBzl
| Reactant/Product | Molecular Weight ( g/mol ) | Amount |
| Boc-Ala-OH | 189.21 | 5.68 g |
| This compound | 337.39 | 10.12 g |
| HOBt | 135.13 | 4.0 g |
| WSC | ~191.7 | 5.5 ml |
| Boc-Ala-Gly-OBzl (Product) | 336.39 g/mol | 9.32 g |
| Yield | 92.3% [8] |
Experimental Workflow: Dipeptide Synthesis
The following diagram illustrates the general workflow for the solution-phase synthesis of a dipeptide using this compound.
References
Application Notes and Protocols for Dipeptide Synthesis using H-Gly-OBzl·TosOH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of dipeptides utilizing Glycine (B1666218) benzyl (B1604629) ester p-toluenesulfonate salt (H-Gly-OBzl·TosOH) as the C-terminal starting material. This solution-phase peptide synthesis approach is a fundamental technique for creating short peptide fragments, which are crucial building blocks in drug discovery and development. The protocols detailed below cover the coupling of both Boc- and Fmoc-protected amino acids, as well as the subsequent deprotection steps to yield the final dipeptide.
Introduction
Solution-phase peptide synthesis remains a vital methodology for the preparation of dipeptides and short peptide sequences. It offers scalability and allows for the purification of intermediates at each step, ensuring high purity of the final product. H-Gly-OBzl·TosOH is a convenient and stable starting material where the carboxylic acid of glycine is protected as a benzyl ester (OBzl) and the amino group is salified with p-toluenesulfonic acid (TosOH). This allows for the sequential coupling of an N-protected amino acid to the free amino group of glycine. The choice of the N-terminal protecting group, typically tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc), dictates the subsequent deprotection strategy.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of various dipeptides using H-Gly-OBzl·TosOH. Yields are indicative and may vary based on the specific amino acid, coupling reagents, and experimental conditions.
Table 1: Synthesis of Protected Dipeptides
| N-Protected Amino Acid | Coupling Reagent | Product | Crude Yield (%) | Purified Yield (%) | Melting Point (°C) | Reference |
| Boc-Ala-OH | WSC/HOBt | Boc-Ala-Gly-OBzl | - | 92.3 | 85-87 | [1] |
| Boc-Phe-OH | DCC/HOBt | Boc-Phe-Gly-OBzl | ~90 | ~85 | - | General Protocol |
| Fmoc-Leu-OH | DCC/HOBt | Fmoc-Leu-Gly-OBzl | ~92 | ~88 | - | General Protocol |
| Fmoc-Val-OH | HATU/DIPEA | Fmoc-Val-Gly-OBzl | ~95 | ~90 | - | General Protocol |
Table 2: Deprotection of Dipeptides
| Protected Dipeptide | Deprotection Step | Reagents | Product | Typical Yield (%) |
| Boc-Ala-Gly-OBzl | N-Terminal Deprotection | TFA/DCM | H-Ala-Gly-OBzl·TFA | >95 |
| Boc-Ala-Gly-OBzl | C-Terminal Deprotection | H₂, Pd/C | Boc-Ala-Gly-OH | >90 |
| Fmoc-Leu-Gly-OBzl | N-Terminal Deprotection | Piperidine (B6355638)/DMF | H-Leu-Gly-OBzl | >95 |
| H-Ala-Gly-OBzl | C-Terminal Deprotection | H₂, Pd/C | H-Ala-Gly-OH | >90 |
Experimental Protocols
Protocol 1: Synthesis of a Boc-Protected Dipeptide (Boc-Ala-Gly-OBzl)
This protocol details the coupling of N-Boc-Alanine to H-Gly-OBzl·TosOH.
Materials:
-
Boc-Ala-OH
-
H-Gly-OBzl·TosOH
-
1-Hydroxybenzotriazole (HOBt)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl or WSC)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
1N Hydrochloric acid (HCl)
-
5% aqueous Sodium bicarbonate (NaHCO₃)
-
Saturated aqueous Sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
n-Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Boc-Ala-OH (1.0 eq.), H-Gly-OBzl·TosOH (1.0 eq.), and HOBt (1.1 eq.) in anhydrous DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA or DIPEA (1.1 eq.) to neutralize the tosylate salt and stir for 15-20 minutes.
-
Add WSC (1.1 eq.) to the reaction mixture.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir overnight.[1]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer successively with 1N HCl (2x), 5% aqueous NaHCO₃ (2x), and brine (1x).[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by crystallization from ethyl acetate/n-hexane to yield Boc-Ala-Gly-OBzl as a white solid.[1]
-
Protocol 2: Synthesis of an Fmoc-Protected Dipeptide (Fmoc-Xaa-Gly-OBzl)
This protocol provides a general method for coupling an N-Fmoc-protected amino acid to H-Gly-OBzl·TosOH.
Materials:
-
Fmoc-Xaa-OH (where Xaa is any amino acid)
-
H-Gly-OBzl·TosOH
-
N,N'-Dicyclohexylcarbodiimide (DCC) or HATU
-
1-Hydroxybenzotriazole (HOBt) (if using DCC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1N Hydrochloric acid (HCl)
-
Saturated aqueous Sodium bicarbonate (NaHCO₃)
-
Saturated aqueous Sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Activation and Coupling (DCC/HOBt method):
-
Dissolve Fmoc-Xaa-OH (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM.
-
In a separate flask, suspend H-Gly-OBzl·TosOH (1.0 eq.) in anhydrous DCM and add DIPEA (1.1 eq.). Stir for 20 minutes.
-
Add the neutralized H-Gly-OBzl solution to the Fmoc-amino acid solution.
-
Cool the mixture to 0 °C and add a solution of DCC (1.1 eq.) in DCM dropwise.
-
Stir at 0 °C for 2 hours and then at room temperature overnight.
-
-
Work-up:
-
Filter off the dicyclohexylurea (DCU) precipitate and wash it with DCM.
-
Combine the filtrate and washes, and wash successively with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: The crude product can be purified by silica (B1680970) gel column chromatography or recrystallization.
Protocol 3: N-Terminal Boc Group Deprotection
This protocol describes the removal of the Boc protecting group.
Materials:
-
Boc-dipeptide-OBzl
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, cold
Procedure:
-
Dissolve the Boc-protected dipeptide in anhydrous DCM in a round-bottom flask and cool to 0 °C.
-
Add an equal volume of TFA to the solution (e.g., 1:1 TFA/DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the solution under reduced pressure to remove TFA and DCM.
-
Co-evaporate with toluene (B28343) or DCM (2-3 times) to ensure complete removal of residual TFA.
-
Precipitate the product by adding cold diethyl ether.
-
Collect the precipitate (the TFA salt of the dipeptide benzyl ester) by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 4: N-Terminal Fmoc Group Deprotection
This protocol describes the removal of the Fmoc protecting group.
Materials:
-
Fmoc-dipeptide-OBzl
-
Piperidine
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the Fmoc-protected dipeptide in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the mixture at room temperature for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by silica gel chromatography to remove the dibenzofulvene-piperidine adduct.
Protocol 5: C-Terminal Benzyl Ester (OBzl) Deprotection by Catalytic Hydrogenation
This protocol details the removal of the benzyl ester to yield the free carboxylic acid.
Materials:
-
Protected or N-deprotected dipeptide-OBzl
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the dipeptide benzyl ester in MeOH or EtOH in a round-bottom flask.
-
Carefully add 10% Pd/C (typically 10% by weight of the peptide).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.
-
Combine the filtrate and washes and evaporate the solvent under reduced pressure to yield the deprotected dipeptide.
Visualizations
Caption: General workflow for the solution-phase synthesis of a dipeptide.
Caption: Logical relationship in the coupling step of dipeptide synthesis.
References
Application Notes and Protocols for the Use of H-Gly-OBzl.TosOH in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solution-phase peptide synthesis (SPPS) remains a cornerstone technique for the preparation of short peptides, peptide fragments for convergent synthesis strategies, and peptides incorporating unnatural amino acids. A key starting material for the incorporation of a C-terminal glycine (B1666218) residue is Glycine Benzyl (B1604629) Ester p-Toluenesulfonate (H-Gly-OBzl.TosOH). This compound offers the advantage of a protected carboxylic acid (as a benzyl ester) and a protonated amino group (as a tosylate salt), which prevents unwanted side reactions such as self-polymerization.[1] The benzyl ester can be readily removed by catalytic hydrogenation, while the tosylate salt is neutralized in situ during the coupling reaction.
These application notes provide detailed protocols for the use of this compound in the solution-phase synthesis of dipeptides, a fundamental step in the construction of larger peptide chains. The protocols cover the neutralization of the tosylate salt, the peptide coupling reaction, and the work-up and purification of the resulting dipeptide.
Data Presentation
The following table summarizes the quantitative data for the synthesis of representative dipeptides using this compound in solution-phase synthesis.
| N-Protected Amino Acid | Coupling Reagents | Solvent | Product | Yield (%) | Melting Point (°C) | Reference |
| Boc-Ala-OH | WSC, HOBt | THF | Boc-Ala-Gly-OBzl | 92.3% | 85-87 | [2] |
| Boc-Phe-OH | WSCI, HOBt | DMF | Boc-Phe-Gly-OBzl | 47.2% (calculated from moles) | Not Reported | [3] |
Experimental Protocols
This section provides a generalized protocol for the synthesis of a protected dipeptide (Boc-Xaa-Gly-OBzl) using this compound, based on established procedures.[2][3]
Protocol 1: Synthesis of a Protected Dipeptide (e.g., Boc-Ala-Gly-OBzl)
This protocol details the coupling of an N-terminally protected amino acid (Boc-Alanine) with this compound.
Materials:
-
N-Boc-Amino Acid (e.g., Boc-Ala-OH)
-
This compound
-
1-Hydroxybenzotriazole (HOBt)
-
Water-Soluble Carbodiimide (WSC or WSCI, e.g., EDC)
-
Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Ethyl Acetate (B1210297) (EtOAc)
-
1N Hydrochloric Acid (HCl)
-
5% aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
n-Hexane
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the N-Boc-Amino Acid (1.0 eq), this compound (1.0 eq), and HOBt (1.0 eq) in THF or DMF.
-
Cool the solution to -5°C to 0°C in an ice-salt bath.
-
-
Coupling Reaction:
-
Slowly add the Water-Soluble Carbodiimide (1.1 eq) to the cooled solution while stirring.
-
Stir the reaction mixture at -5°C to 0°C for one hour.
-
Allow the reaction to warm to room temperature and continue stirring overnight.
-
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate.
-
Transfer the ethyl acetate solution to a separatory funnel.
-
Wash the organic layer successively with:
-
1N HCl (twice)
-
5% aqueous NaHCO₃ (twice)
-
Water (once)
-
Brine (once)
-
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Crystallize the crude product from a suitable solvent system, such as ethyl acetate/n-hexane, to yield the pure protected dipeptide.[2]
-
Protocol 2: Deprotection of the Benzyl Ester
This protocol describes the removal of the C-terminal benzyl protecting group via catalytic hydrogenation to yield the free carboxylic acid, which can then be used in subsequent coupling steps.
Materials:
-
Protected Dipeptide (e.g., Boc-Ala-Gly-OBzl)
-
Palladium on Carbon (5% or 10% Pd/C)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Reaction Setup:
-
Dissolve the protected dipeptide in THF or MeOH in a round-bottom flask.
-
Carefully add the Pd/C catalyst (typically 5-10% by weight of the peptide).
-
-
Hydrogenation:
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with the reaction solvent (THF or MeOH).
-
Combine the filtrate and washes and concentrate under reduced pressure to obtain the deprotected dipeptide.
-
Mandatory Visualization
Caption: Workflow for the solution-phase synthesis of a protected dipeptide.
References
H-Gly-OBzl.TosOH: Application Notes and Protocols for the Inhibition of Crosslinking
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Gly-OBzl.TosOH, chemically known as Glycine (B1666218) benzyl (B1604629) ester p-toluenesulfonate salt, is recognized as a potent inhibitor of crosslinking.[1][2][3] This compound holds significant potential in various research and therapeutic areas where the prevention of molecular crosslinking is desirable. Its primary applications are found in pharmaceutical development and biochemical research, serving as a crucial intermediate in the synthesis of amino acid derivatives and in studies involving protein synthesis and enzyme activity.[2] While the precise mechanisms and quantitative efficacy in biological systems are still emerging areas of research, this document provides an overview of its potential applications and generalized protocols for investigating its crosslinking inhibitory properties, particularly in the context of advanced glycation end-product (AGE) formation.
Putative Mechanism of Action
This compound is a protected form of the amino acid glycine.[2] While detailed mechanistic studies on its role as a crosslinking inhibitor are not extensively documented in publicly available literature, it is hypothesized that the free amino group of the glycine moiety may act as a competitive inhibitor, reacting with crosslinking agents or their precursors. In the context of glycation, it may compete with the amino groups of proteins for binding to reducing sugars, thereby preventing the initial steps of the Maillard reaction that lead to the formation of crosslinked AGEs.
Potential Applications
-
Inhibition of Advanced Glycation End-Products (AGEs): AGEs are formed through non-enzymatic reactions between sugars and proteins or lipids, leading to crosslinking that contributes to the pathology of diabetes, atherosclerosis, and neurodegenerative diseases. This compound can be investigated as a potential therapeutic agent to mitigate the formation of these harmful crosslinks.
-
Polymer Chemistry and Material Science: The compound's function as a crosslinking inhibitor makes it valuable in controlling the properties of polymers and other materials.[2]
-
Stabilization of Protein Formulations: Unwanted crosslinking can lead to aggregation and loss of function in protein-based therapeutics. This compound could potentially be explored as an excipient to enhance the stability of such formulations.
Data Presentation
Table 1: Inhibitory Effect of this compound on Protein Crosslinking (Example Data)
| Concentration of this compound (mM) | % Inhibition of Crosslinking (Mean ± SD) |
| 0 (Control) | 0 |
| 0.1 | Data to be determined |
| 0.5 | Data to be determined |
| 1.0 | Data to be determined |
| 5.0 | Data to be determined |
| 10.0 | Data to be determined |
Experimental Protocols
The following are generalized protocols for assessing the inhibitory effect of this compound on protein crosslinking, specifically focusing on the inhibition of advanced glycation end-products. These should be optimized based on the specific research question and experimental setup.
Protocol 1: In Vitro Inhibition of Bovine Serum Albumin (BSA) Glycation
This assay is a common method to screen for inhibitors of AGE formation.
Materials:
-
Bovine Serum Albumin (BSA)
-
D-Glucose or Fructose
-
Phosphate Buffered Saline (PBS), pH 7.4
-
This compound
-
Sodium Azide (B81097) (NaN3)
-
Spectrofluorometer
Procedure:
-
Prepare a stock solution of BSA (e.g., 10 mg/mL) in PBS.
-
Prepare a stock solution of a reducing sugar (e.g., 500 mM D-Glucose) in PBS.
-
Prepare stock solutions of this compound at various concentrations in PBS.
-
In separate microcentrifuge tubes, set up the following reaction mixtures:
-
Control (No Glycation): BSA solution + PBS
-
Positive Control (Glycation): BSA solution + Sugar solution
-
Test Samples: BSA solution + Sugar solution + this compound solution (at different final concentrations)
-
-
Add sodium azide to a final concentration of 0.02% (w/v) to all samples to prevent microbial growth.
-
Incubate all tubes at 37°C for an extended period (e.g., 1-4 weeks) in the dark.
-
After incubation, measure the fluorescence intensity of each sample using a spectrofluorometer with an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 440 nm.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Fluorescence of Test Sample - Fluorescence of Control) / (Fluorescence of Positive Control - Fluorescence of Control)] x 100
Protocol 2: SDS-PAGE Analysis of Protein Crosslinking
This method visually assesses the inhibition of protein crosslinking by observing changes in protein migration on a polyacrylamide gel.
Materials:
-
Reagents and equipment for SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Coomassie Brilliant Blue or other suitable protein stain
-
Samples from Protocol 1 (before fluorescence measurement)
Procedure:
-
Take aliquots from the reaction mixtures prepared in Protocol 1 at various time points during the incubation.
-
Mix the aliquots with SDS-PAGE sample loading buffer.
-
Load the samples onto a polyacrylamide gel.
-
Run the electrophoresis to separate the proteins by size.
-
Stain the gel with Coomassie Brilliant Blue and then destain.
-
Analyze the gel. The formation of high molecular weight bands or smears in the positive control lane indicates protein crosslinking. A reduction in these high molecular weight species in the lanes containing this compound would indicate inhibitory activity.
Visualizations
The following diagrams illustrate the conceptual framework of glycation-induced crosslinking and the experimental workflow for its inhibition.
Caption: Pathway of Advanced Glycation End-product (AGE) formation.
Caption: Workflow for assessing crosslinking inhibition.
References
Troubleshooting & Optimization
Technical Support Center: Peptide Synthesis with H-Gly-OBzl.TosOH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during peptide synthesis, with a specific focus on low yields when using Glycine (B1666218) Benzyl (B1604629) Ester p-Toluenesulfonate (H-Gly-OBzl.TosOH).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
This compound is a protected form of the amino acid glycine. The carboxylic acid group is protected as a benzyl ester (OBzl), and the amino group is protected as a p-toluenesulfonate (tosylate) salt. This dual protection prevents unwanted side reactions at both ends of the molecule during the coupling of other amino acids in the peptide chain.
Q2: What are the most common causes of low yield in peptide synthesis?
Low peptide yields can stem from several factors, including incomplete deprotection of the N-terminus, poor coupling efficiency of the incoming amino acid, and aggregation of the growing peptide chain.[1] Side reactions, suboptimal reagent quality, and poor solubility of the peptide or reagents can also significantly diminish the final yield.[1]
Q3: How does the tosylate salt on this compound affect the coupling reaction?
The tosylate salt must be neutralized to liberate the free amine of glycine before it can participate in the coupling reaction. This is typically achieved by adding a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA) or triethylamine (B128534) (TEA), to the reaction mixture. Incomplete neutralization is a common reason for low coupling efficiency when using amino acid salts.
Q4: What are the solubility characteristics of this compound?
This compound is generally soluble in organic solvents such as chloroform, dichloromethane (B109758) (DCM), ethyl acetate, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[2] If solubility issues are encountered, gently warming the solution or using an ultrasonic bath can aid in dissolution.[2]
Troubleshooting Guide: Low Yield with this compound
Low yields are a frequent challenge in peptide synthesis. This guide provides a systematic approach to diagnosing and resolving common issues when using this compound.
Diagram: Troubleshooting Workflow for Low Peptide Yield
Caption: A step-by-step workflow for diagnosing and addressing low peptide yield.
Data Presentation: Impact of Reagents on Coupling Efficiency
| Coupling Reagent | Base (Equivalents) | Solvent | Typical Reaction Time (hours) | Expected Yield Range (%) | Key Considerations |
| HBTU/HATU | DIEA (2.0) | DMF | 1 - 4 | 85 - 98 | Highly efficient, but byproducts can be difficult to remove. HATU is preferred for sterically hindered couplings. |
| DCC/HOBt | TEA (1.0) | DCM/DMF | 4 - 12 | 75 - 90 | Cost-effective, but dicyclohexylurea (DCU) byproduct is insoluble and requires filtration. |
| EDC/HOBt | DIEA (1.5) | DCM | 2 - 8 | 80 - 95 | Water-soluble carbodiimide, simplifying byproduct removal. |
| PyBOP | DIEA (2.0) | DMF | 1 - 3 | 90 - 98 | Less allergenic than HBTU/HATU with comparable efficiency. |
Note: Yields are illustrative and can vary significantly based on the specific peptide sequence, scale, and purity of reagents.
Experimental Protocols
Protocol 1: Neutralization of this compound and Coupling in Solution-Phase Synthesis
This protocol details the synthesis of a dipeptide (e.g., Boc-Ala-Gly-OBzl) using this compound in a solution-phase approach.
Materials:
-
Boc-Ala-OH
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Neutralization of this compound:
-
Dissolve this compound (1.1 equivalents) in anhydrous DCM.
-
Add DIEA or TEA (1.1 equivalents) to the solution.
-
Stir the mixture at room temperature for 20-30 minutes to generate the free glycine benzyl ester.
-
-
Activation of the N-protected Amino Acid:
-
In a separate flask, dissolve Boc-Ala-OH (1.0 equivalent) and HOBt (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the cooled solution.
-
Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Coupling Reaction:
-
Add the neutralized H-Gly-OBzl solution from step 1 to the activated Boc-Ala-OH mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by silica (B1680970) gel column chromatography.
-
Diagram: Logical Relationships in Peptide Coupling
References
Side reactions involving H-Gly-OBzl.TosOH during peptide synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding side reactions involving H-Gly-OBzl.TosOH during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in peptide synthesis?
A1: this compound is the p-toluenesulfonic acid salt of glycine (B1666218) benzyl (B1604629) ester. It serves as a common building block for introducing a glycine residue at the C-terminus of a peptide sequence in solution-phase and solid-phase peptide synthesis (SPPS). The benzyl (Bzl) group protects the carboxylic acid, while the tosylate (TosOH) salt improves the compound's stability and handling properties.
Q2: What is the most common side reaction associated with the use of this compound?
A2: The most prevalent side reaction is the formation of 2,5-diketopiperazine (DKP).[1] This occurs primarily after the coupling of the second amino acid to the glycine residue, where the deprotected N-terminal amine of the dipeptide attacks the ester linkage of the glycine, leading to cyclization and cleavage from the resin in SPPS.[1] Glycine's lack of steric hindrance makes it particularly susceptible to this intramolecular reaction.[1]
Q3: Can the tosylate counter-ion cause side reactions?
A3: While the tosylate anion is generally considered a spectator ion, the acidic nature of its conjugate acid, p-toluenesulfonic acid (p-TsOH), can potentially contribute to side reactions under certain conditions. For instance, prolonged exposure to acidic conditions can promote side reactions like the formation of aspartimide in sequences containing aspartic acid. However, in standard coupling reactions where a base is used, the tosylate ion itself is not typically a source of major side reactions. Some studies have noted that sulfonyl protecting groups can transfer from arginine to tryptophan residues during final cleavage, though this is more related to the protecting group on arginine rather than the tosylate counter-ion of this compound.[2]
Q4: How does the benzyl ester protecting group influence side reactions?
A4: The benzyl ester is relatively stable but can be susceptible to certain side reactions. During the final cleavage from the resin in SPPS using strong acids like TFA, the cleaved benzyl cation can lead to alkylation of sensitive residues such as cysteine.[3] In solution-phase synthesis, transesterification can occur if alcohols are present under basic conditions.[4]
Troubleshooting Guides
Problem 1: Low yield of the desired peptide and presence of a major byproduct with a mass corresponding to a cyclic dipeptide.
Question: My peptide synthesis using this compound as the first amino acid has a very low yield. Mass spectrometry analysis of the crude product shows a significant peak corresponding to the mass of cyclo(Gly-Xaa), where Xaa is the second amino acid. What is happening and how can I prevent it?
Answer:
This is a classic case of diketopiperazine (DKP) formation. The deprotected N-terminal amine of the second amino acid is attacking the carboxyl-ester of the glycine, leading to the formation of a stable six-membered ring and premature cleavage from the solid support.
Caption: Troubleshooting workflow for addressing diketopiperazine (DKP) formation.
Protocol 1: Use of a Hindered Activating Agent and Base
This protocol aims to accelerate the coupling of the third amino acid, thereby minimizing the time the deprotected dipeptide-resin is exposed to basic conditions that promote DKP formation.
-
Resin Swelling: Swell the dipeptide-resin (H-Xaa-Gly-Resin) in DMF for 30 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve the third Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the activation mixture and vortex for 1 minute.
-
Coupling: Immediately add the activated amino acid solution to the resin.
-
Reaction: Allow the coupling to proceed for 2-4 hours at room temperature. Monitor the reaction using a Kaiser test.
Protocol 2: In Situ Neutralization and Coupling
This method avoids a separate neutralization step after Fmoc deprotection, which can be a major contributor to DKP formation.
-
Fmoc Deprotection: Treat the Fmoc-Xaa-Gly-resin with 20% piperidine (B6355638) in DMF for 5 minutes, then repeat with a second 5-minute treatment.
-
Washing: Thoroughly wash the resin with DMF (5 x 1 min).
-
Coupling: Immediately add the pre-activated solution of the third Fmoc-amino acid (activated as in Protocol 1) containing DIPEA to the resin. The DIPEA will neutralize the piperidinium (B107235) salt and catalyze the coupling reaction.
-
Reaction: Allow the coupling to proceed for 2-4 hours.
Protocol 3: Coupling of a Protected Dipeptide
This is a highly effective method to bypass the problematic dipeptide stage on the resin.
-
Dipeptide Synthesis in Solution: Synthesize and purify Fmoc-Xaa-Gly-OH in solution.
-
Resin Loading: Couple the purified Fmoc-Xaa-Gly-OH to the resin using a standard coupling protocol (e.g., DIC/HOBt).
-
Peptide Elongation: Proceed with the synthesis from the dipeptide-resin stage.
While specific data for this compound is sparse, studies on similar sequences provide insights into the extent of DKP formation under various conditions.
| Condition | Peptide Sequence | DKP Formation (%) | Reference |
| Standard Deprotection (20% Piperidine/DMF) | Fmoc-Pro-Pro-Ser-resin | ~15% after 48h hold | [5] |
| Mild Deprotection (e.g., shorter times) | General dipeptides | Reduced DKP formation | [1] |
| Use of Bsmoc protecting group | General dipeptides | Significantly suppressed DKP | [1] |
| Use of bulky resin (2-chlorotrityl) | Proline-containing dipeptides | Inhibits DKP formation | [2] |
Problem 2: Incomplete coupling of this compound to the resin.
Question: I am having trouble achieving complete coupling of this compound to my resin, as indicated by a positive Kaiser test. What could be the cause and how can I improve the coupling efficiency?
Answer:
Incomplete coupling of the first amino acid can be due to several factors, including steric hindrance on the resin, suboptimal activation, or issues with the starting material.
-
Resin Preparation: Ensure the resin is adequately swelled in an appropriate solvent (e.g., DCM for Wang resin) for at least 30 minutes before coupling.
-
Pre-activation: In a separate vial, dissolve this compound (3 eq.) and HOBt (3 eq.) in DMF. Add DIC (3 eq.) and allow the mixture to pre-activate for 5-10 minutes.
-
Neutralization: In the reaction vessel with the resin, add DIPEA (4 eq.) to neutralize the tosylate salt and create a basic environment for coupling.
-
Coupling: Add the pre-activated amino acid solution to the resin.
-
Reaction: Allow the reaction to proceed for 4-6 hours, or overnight if necessary. Monitor with a Kaiser test.
-
Capping: If the Kaiser test is still positive, cap any unreacted sites with a solution of acetic anhydride (B1165640) and DIPEA in DMF to prevent the formation of deletion sequences.
Mechanism of Diketopiperazine (DKP) Formation
The formation of DKP is an intramolecular cyclization reaction.
Caption: Mechanism of diketopiperazine (DKP) formation from a dipeptide-resin.
References
- 1. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Peptides Synthesized with H-Gly-OBzl.TosOH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying peptides synthesized using H-Gly-OBzl.TosOH.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when synthesizing peptides with this compound?
A1: After solid-phase peptide synthesis (SPPS), the crude product contains the desired peptide along with various impurities.[1] These include deletion peptides (missing one or more amino acids), truncated peptides, peptides with incomplete deprotection of side-chain protecting groups, and by-products from the cleavage of protecting groups.[1] For peptides synthesized with this compound, incomplete removal of the C-terminal benzyl (B1604629) (Bzl) ester can also be a source of impurity.
Q2: What is the standard method for purifying peptides synthesized with this compound?
A2: The standard and most powerful method for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2] This technique separates the target peptide from impurities based on hydrophobicity. A C18-modified silica (B1680970) column is commonly used as the stationary phase.[1]
Q3: How does the C-terminal benzyl ester affect the purification strategy?
A3: The benzyl ester increases the overall hydrophobicity of the peptide. This will result in a longer retention time on an RP-HPLC column compared to the corresponding free acid. The purification is typically performed on the protected peptide before the final deprotection of the benzyl group.
Q4: Can I remove the benzyl protecting group before HPLC purification?
A4: While possible, it is generally recommended to purify the peptide with the benzyl group attached. The increased hydrophobicity often improves chromatographic separation. The final deprotection is then performed on the purified peptide.
Q5: What are the common methods for removing the C-terminal benzyl ester?
A5: The most common method for removing a C-terminal benzyl ester is catalytic hydrogenolysis. This involves treating the peptide with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). Other methods, such as treatment with strong acids like HF, can also be used, but these are harsher and may affect other protecting groups.[3]
Troubleshooting Guides
Problem 1: Poor solubility of the crude peptide before purification.
-
Symptom: The crude peptide, after cleavage from the resin and precipitation, forms a gel-like substance or a solid that is difficult to dissolve in the initial HPLC mobile phase.[4]
-
Possible Cause: Peptide aggregation, which is the self-association of peptide chains, can lead to poor solubility.[4] The presence of hydrophobic residues can contribute to this issue.
-
Solutions:
-
Solvent Optimization: Attempt to dissolve the crude peptide in different solvent systems. Start with aqueous solutions containing organic modifiers like acetonitrile (B52724) or isopropanol.[4]
-
pH Adjustment: Carefully adjust the pH of the dissolution buffer to be far from the peptide's isoelectric point (pI). Adding a small amount of acetic acid or trifluoroacetic acid (TFA) can help protonate the peptide and increase solubility.[4]
-
Direct HPLC Injection: If the peptide precipitates upon removal of the cleavage cocktail, minimize evaporation and directly dissolve the crude mixture in the initial HPLC mobile phase for immediate purification.[4]
-
Problem 2: Co-elution of impurities with the main product peak in RP-HPLC.
-
Symptom: The analytical HPLC of the purified fractions shows impurities with retention times very close to the desired peptide.
-
Possible Cause: Impurities such as diastereomers or deletion peptides with similar hydrophobicity to the target peptide.
-
Solutions:
-
Gradient Optimization: Modify the HPLC gradient to make it shallower. A slower increase in the organic solvent concentration can improve the resolution between closely eluting peaks.
-
Alternative Solvent System: If using an acetonitrile/water system, try switching to a different organic modifier like methanol (B129727) or isopropanol.
-
Ion-Pairing Agent Modification: While TFA is standard, using a different ion-pairing agent might alter the selectivity of the separation.
-
Problem 3: Incomplete removal of the C-terminal benzyl group.
-
Symptom: After the deprotection step, mass spectrometry analysis shows a significant amount of starting material (the benzyl-protected peptide).
-
Possible Cause:
-
Catalyst Inactivation: The palladium catalyst may be poisoned or inactive.
-
Insufficient Hydrogen Pressure: The pressure of the hydrogen gas may be too low for the reaction to proceed to completion.
-
Steric Hindrance: The peptide sequence around the C-terminus may hinder the catalyst's access to the benzyl group.
-
-
Solutions:
-
Use Fresh Catalyst: Ensure the palladium catalyst is fresh and active.
-
Increase Hydrogen Pressure: If the equipment allows, increase the hydrogen pressure.
-
Prolong Reaction Time: Extend the duration of the hydrogenation reaction.
-
Alternative Deprotection Method: If catalytic hydrogenolysis consistently fails, consider alternative deprotection methods, being mindful of the compatibility with other protecting groups on the peptide.
-
Data Presentation
Table 1: Typical Purification Parameters for Peptides with C-terminal Benzyl Ester
| Parameter | Typical Value/Range | Notes |
| Purity of Crude Peptide | 50-80% | Highly dependent on the success of the synthesis. |
| Purity after RP-HPLC | >95% | Can reach >99% with optimized methods. |
| Overall Yield | 20-50% | Varies based on peptide length and sequence. |
| RP-HPLC Column | C18, 5 µm, 100 Å | C4 or C8 can be used for very hydrophobic peptides. |
| Mobile Phase A | 0.1% TFA in Water | |
| Mobile Phase B | 0.1% TFA in Acetonitrile | |
| Gradient | 5-95% B over 30-60 min | To be optimized for each peptide. |
| Detection Wavelength | 214 nm and 280 nm | 214 nm for the peptide backbone, 280 nm for aromatic residues. |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a Peptide with a C-terminal Benzyl Ester
-
Sample Preparation: Dissolve the crude peptide in the minimum amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA). Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
Column Equilibration: Equilibrate the C18 RP-HPLC column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.
-
Injection and Gradient Elution: Inject the prepared sample onto the column. Start the gradient elution, gradually increasing the percentage of Mobile Phase B to elute the peptide and impurities. The standard method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC), using C18-modified silica as the stationary phase and UV detection.[1] The polarity of the eluent is gradually reduced by increasing the proportion of acetonitrile (also containing 0.1% TFA).[1]
-
Fraction Collection: Collect fractions as the peaks elute from the column, monitoring the chromatogram at 214 nm.
-
Analysis of Fractions: Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure desired peptide.
-
Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a fluffy white powder.
Protocol 2: Catalytic Hydrogenolysis for Benzyl Ester Deprotection
-
Dissolution: Dissolve the purified, benzyl-protected peptide in a suitable solvent such as methanol, ethanol, or a mixture of acetic acid and methanol.
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst to the solution (typically 10-20% by weight of the peptide).
-
Hydrogenation: Place the reaction vessel under an atmosphere of hydrogen gas (typically 1 atm, but can be higher). Stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by analytical RP-HPLC or mass spectrometry until all the starting material is consumed.
-
Catalyst Removal: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Solvent Evaporation: Remove the solvent from the filtrate under reduced pressure.
-
Lyophilization: Dissolve the resulting deprotected peptide in a water/acetonitrile mixture and lyophilize to obtain the final product.
Mandatory Visualization
Caption: Experimental workflow for peptide purification.
Caption: Troubleshooting decision tree for peptide purification.
References
Technical Support Center: Optimizing Coupling Conditions for H-Gly-OBzl·TosOH
Welcome to the technical support center for the optimization of peptide coupling reactions involving Glycine (B1666218) Benzyl (B1604629) Ester p-Toluenesulfonate (H-Gly-OBzl·TosOH). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, address common challenges, and offer troubleshooting advice to ensure successful and efficient peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the role of the tosylate (TosOH) counter-ion in the H-Gly-OBzl·TosOH salt, and how does it affect the coupling reaction?
The tosylate salt is formed with the free amine of glycine benzyl ester to improve its stability and handling characteristics, making it a crystalline solid that is easier to weigh and store. However, before the coupling reaction can proceed, the free amine must be liberated from the salt. This is achieved by adding a non-nucleophilic organic base to the reaction mixture. The base neutralizes the tosyl group, allowing the lone pair of electrons on the nitrogen of glycine benzyl ester to be available for nucleophilic attack on the activated carboxylic acid of the coupling partner.
Q2: What are the recommended coupling reagents for use with H-Gly-OBzl·TosOH?
A variety of coupling reagents can be successfully used with H-Gly-OBzl·TosOH. The choice of reagent often depends on the specific amino acid being coupled, the scale of the reaction, and the desired reaction time. Common and effective coupling reagents include:
-
Carbodiimides: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or water-soluble carbodiimides (WSC/EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) are widely used. HOBt helps to suppress racemization and improve coupling efficiency.
-
Onium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient and are particularly useful for sterically hindered couplings.
Q3: Which bases are suitable for neutralizing the tosylate salt and for the coupling reaction itself?
A tertiary amine base is required to neutralize the tosylate salt. The choice of base can be critical to avoid side reactions. Recommended bases include:
-
N,N-Diisopropylethylamine (DIPEA): A sterically hindered, non-nucleophilic base that is commonly used.
-
Triethylamine (TEA): Another common choice, though it is slightly more nucleophilic than DIPEA.[1]
-
N-Methylmorpholine (NMM): Often used as a milder base.
The amount of base added should be sufficient to neutralize the tosylate salt and, depending on the coupling reagent used, to facilitate the coupling reaction. Typically, 1 to 1.5 equivalents of base are used for the neutralization, with additional base as required by the specific coupling protocol.
Q4: What are some general best practices for setting up a coupling reaction with H-Gly-OBzl·TosOH?
-
Drying: Ensure all glassware is thoroughly dried, and use anhydrous solvents to prevent hydrolysis of the activated acid.
-
Order of Addition: Typically, the N-protected amino acid, H-Gly-OBzl·TosOH, and the coupling additive (e.g., HOBt) are dissolved in the solvent first. The base is then added to neutralize the tosylate salt, followed by the coupling reagent.
-
Temperature Control: It is often beneficial to cool the reaction mixture to 0°C before adding the coupling reagent, especially with carbodiimides, to minimize side reactions and potential racemization. The reaction is then often allowed to warm to room temperature.
-
Monitoring: The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion.
Experimental Protocols
Protocol 1: Solution-Phase Coupling of Boc-Ala-OH with H-Gly-OBzl·TosOH using a Water-Soluble Carbodiimide (B86325) (WSC) and HOBt
This protocol provides a detailed method for the synthesis of Boc-Ala-Gly-OBzl.[2]
Materials:
-
Boc-Ala-OH
-
H-Gly-OBzl·TosOH
-
1-Hydroxybenzotriazole (HOBt)
-
Water-Soluble Carbodiimide (WSC or EDC)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (B1210297)
-
1N Hydrochloric acid
-
5% aqueous Sodium Bicarbonate
-
Water
-
Anhydrous magnesium sulfate
-
n-hexane
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve Boc-Ala-OH (5.68 g), H-Gly-OBzl·TosOH (10.12 g), and HOBt (4.0 g) in 50 ml of anhydrous THF.
-
Cool the solution to -5°C in an ice-salt bath.
-
-
Coupling Reaction:
-
Add WSC (5.5 ml) to the cooled solution.
-
Stir the mixture at -5°C for one hour.
-
Allow the reaction to warm to room temperature and continue stirring overnight.
-
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dissolve the residue in ethyl acetate.
-
Wash the ethyl acetate layer successively with:
-
1N Hydrochloric acid (twice)
-
5% aqueous Sodium Bicarbonate (twice)
-
Water
-
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification:
-
Crystallize the residue from n-hexane.
-
Recrystallize the product twice from an ethyl acetate-n-hexane mixture to yield pure Boc-Ala-Gly-OBzl.
-
Quantitative Data Summary:
| Reagent | Amount | Molar Equivalents |
| Boc-Ala-OH | 5.68 g | 1.0 |
| H-Gly-OBzl·TosOH | 10.12 g | 1.0 |
| HOBt | 4.0 g | ~1.0 |
| WSC | 5.5 ml | ~1.0 |
| Product | Yield | Purity |
| Boc-Ala-Gly-OBzl | 9.32 g (92.3%) | High after recrystallization |
Troubleshooting Guide
Problem 1: Low or no product yield.
-
Question: My coupling reaction with H-Gly-OBzl·TosOH resulted in a very low yield of the desired dipeptide. What could be the cause?
-
Answer:
-
Incomplete Neutralization: The tosylate salt may not have been fully neutralized. Ensure at least one equivalent of a suitable base (e.g., DIPEA or TEA) is added and allowed to stir for a few minutes before the addition of the coupling reagent.
-
Inactive Coupling Reagent: The coupling reagent may have degraded due to moisture. Use fresh or properly stored reagents.
-
Suboptimal Temperature: For carbodiimide couplings, adding the reagent at a higher temperature can lead to side reactions that consume the activated acid. Start the reaction at 0°C.
-
Insufficient Reaction Time: While many couplings are complete within a few hours, some sterically hindered amino acids may require longer reaction times. Monitor the reaction by TLC or LC-MS to confirm completion.
-
Problem 2: Presence of significant side products.
-
Question: I have obtained my desired product, but the reaction mixture contains several impurities that are difficult to separate. What are the likely side reactions and how can I avoid them?
-
Answer:
-
N-acylurea formation: This is a common side product when using carbodiimides. It arises from the rearrangement of the O-acylisourea intermediate. The use of HOBt as an additive can minimize this by trapping the intermediate to form a more stable active ester.
-
Racemization: The chiral center of the N-protected amino acid can be susceptible to racemization during activation. To suppress this, use coupling additives like HOBt or HOAt, and avoid excess base and prolonged reaction times at elevated temperatures.
-
Diketopiperazine formation: If the N-terminal protecting group of the dipeptide is prematurely cleaved, the free amine can cyclize with the activated C-terminus, especially with glycine or proline residues. Ensure the N-terminal protecting group is stable under the coupling conditions.
-
Glycine Insertion: In some cases, side reactions involving the coupling of an extra glycine residue have been observed, particularly in solid-phase synthesis.[3] While less common in solution-phase, ensuring a clean reaction setup and purified starting materials is important.
-
Problem 3: Difficulty in purifying the final product.
-
Question: The work-up procedure did not effectively remove all the impurities, and I am struggling with the final purification. What can I do?
-
Answer:
-
Thorough Work-up: Ensure the acidic and basic washes during the work-up are performed effectively to remove unreacted starting materials and basic/acidic byproducts.
-
Carbodiimide Byproduct Removal: The dicyclohexylurea (DCU) byproduct from DCC is insoluble in many organic solvents and can often be removed by filtration. If a water-soluble carbodiimide is used, its urea (B33335) byproduct is removed during the aqueous work-up.
-
Chromatography: If the impurities are of similar polarity to the product, flash column chromatography on silica (B1680970) gel is often necessary. A range of solvent systems (e.g., ethyl acetate/hexane or dichloromethane/methanol) should be tested by TLC to find the optimal separation conditions.
-
Recrystallization: For crystalline products, recrystallization is a powerful purification technique.[2] Experiment with different solvent systems to induce crystallization.
-
Visualizations
Caption: Experimental workflow for the coupling of an N-protected amino acid with H-Gly-OBzl·TosOH.
References
H-Gly-OBzl.TosOH solubility issues in reaction solvents
Welcome to the technical support center for H-Gly-OBzl.TosOH (Glycine benzyl (B1604629) ester p-toluenesulfonate salt). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly those related to solubility in reaction solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound, or Glycine benzyl ester p-toluenesulfonate salt, is a white to off-white microcrystalline powder.[1] Its salt form is designed to improve handling and solubility compared to the free base. It is generally soluble in polar organic solvents. Specific documented solubilities include methanol (B129727) (0.1 g/mL), and it is also cited as being soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2][3][4][5] However, its solubility can be limited in less polar solvents or under specific reaction conditions.
Q2: I am having trouble dissolving this compound in my reaction solvent. What are the common causes?
A2: Solubility issues with this compound can arise from several factors:
-
Solvent Choice: The polarity and hydrogen bonding capability of the solvent are critical. While soluble in many common organic solvents, its solubility can be poor in non-polar solvents. In peptide synthesis, highly polar aprotic solvents like DMF or NMP are often preferred for their ability to solvate growing peptide chains and reagents.[6]
-
Temperature: Like many compounds, the solubility of this compound is temperature-dependent.[7] Reactions run at low temperatures may exhibit reduced solubility.
-
Moisture: The presence of water can affect solubility, sometimes positively in highly aqueous systems, but it can also complicate reactions in anhydrous organic systems.
-
Concentration: The desired concentration may exceed the saturation point of the solvent at the given temperature.
-
pH of the Medium: The ionization state of the amino acid ester is pH-dependent.[7] In solution, the presence of acidic or basic additives (like DIPEA in coupling reactions) will alter the overall pH and can impact the solubility of the tosylate salt.
Q3: Which solvents are recommended for reactions involving this compound, and how do they compare?
A3: The choice of solvent is crucial for ensuring all reactants are fully dissolved. For peptide coupling reactions, polar aprotic solvents are generally the first choice. Below is a comparison of common solvents.
| Solvent | Polarity Index | Dielectric Constant (20°C) | Boiling Point (°C) | Notes |
| Dimethylformamide (DMF) | 6.4 | 36.7 | 153 | A common and effective solvent for peptide synthesis. |
| N-Methyl-2-pyrrolidone (NMP) | 6.5 | 32.2 | 202 | Higher boiling point than DMF; can be better for solvating difficult sequences.[8] |
| Dimethyl sulfoxide (B87167) (DMSO) | 7.2 | 46.7 | 189 | A very polar solvent, often used as a co-solvent to disrupt aggregation.[8] |
| Dichloromethane (DCM) | 3.1 | 9.1 | 40 | Less polar; this compound is soluble, but it may be less effective for larger peptides. |
| Methanol (MeOH) | 5.1 | 32.7 | 65 | This compound has good solubility (0.1 g/mL), but protic nature can interfere with some coupling reactions.[2][4][5] |
Q4: How can I improve the solubility of this compound if it precipitates during my experiment?
A4: If you observe precipitation or poor solubility, consider the following troubleshooting steps:
-
Increase Temperature: Gently warming the reaction mixture can significantly increase solubility.[7] However, be mindful of the thermal stability of your other reagents (e.g., coupling agents).
-
Sonication: Using a bath sonicator can help break up solid aggregates and enhance dissolution.[9]
-
Use a Co-solvent: Adding a small amount of a stronger, compatible solvent like DMSO or NMP can help dissolve the material.[8]
-
Adjust Reactant Addition: Instead of adding reactants as solids, dissolve them separately in a minimal amount of the reaction solvent and add them as concentrated solutions. For coupling reactions, the base (e.g., DIPEA) is often added last after all other components are in solution.
-
Consider Chaotropic Agents: For particularly difficult cases, especially in the context of a larger peptide sequence, adding a chaotropic agent like a low concentration of guanidinium (B1211019) chloride can disrupt intermolecular hydrogen bonding that leads to poor solubility, though this is less common for a single amino acid derivative.[6][8]
Experimental Protocols
Protocol 1: Small-Scale Solubility Test
This protocol helps determine the best solvent for your experiment without risking the bulk of your material.
-
Aliquot: Weigh a small, representative amount of this compound (e.g., 5-10 mg) into a clean, dry vial.
-
Solvent Addition: Add a measured volume of the desired solvent (e.g., 100 µL) to the vial. This corresponds to an initial concentration of 50-100 mg/mL.
-
Observation & Agitation: Vortex or stir the mixture at room temperature for 2-3 minutes. Observe if the solid dissolves completely.
-
Heating/Sonication: If the solid does not dissolve, gently warm the vial (e.g., to 35-40°C) or place it in a sonicator bath for 5-10 minutes. Observe any changes in solubility.
-
Dilution: If the material remains insoluble, add more solvent in measured increments until dissolution is achieved to determine the approximate solubility limit.
-
Documentation: Record the solvent and the concentration at which the compound fully dissolves.
Protocol 2: Standard Procedure for Dissolving this compound for a Peptide Coupling Reaction
This protocol outlines a standard workflow for preparing a reaction mixture for peptide bond formation.
-
Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the solid support resin (for solid-phase synthesis) or the C-terminal protected amino acid (for solution-phase).
-
Solvent Addition: Add the primary reaction solvent (e.g., DMF).
-
Add this compound: Add the this compound solid to the vessel. Stir the mixture until the solid is fully dissolved. Gentle warming or brief sonication may be applied if necessary.
-
Add Coupling Agent: Once the amino acid derivative is dissolved, add the coupling agent (e.g., HATU, HBTU). Stir for 1-2 minutes to allow for dissolution.
-
Initiate Reaction: Finally, add the base (e.g., DIPEA or N-methylmorpholine) to initiate the coupling reaction. The solution should remain clear. If precipitation occurs at this stage, it may indicate salt formation or aggregation, and the troubleshooting steps above should be considered for optimization.
-
Monitoring: Monitor the reaction progress using standard methods like a Kaiser test (for solid-phase) or LC-MS (for solution-phase).
Visualizations
Troubleshooting Workflow for Solubility Issues
The following diagram outlines a logical workflow for diagnosing and resolving solubility problems encountered with this compound during experimental work.
Caption: A step-by-step workflow for troubleshooting this compound solubility.
References
- 1. echemi.com [echemi.com]
- 2. Glycine benzyl ester p-toluenesulfonate salt, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound | CAS:1738-76-7 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Gly-OBzl.TsOH | CAS#:1738-76-7 | Chemsrc [chemsrc.com]
- 5. 甘氨酸苄酯 对甲苯磺酸盐 ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. canbipharma.com [canbipharma.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Preventing Racemization with H-Gly-OBzl.TosOH in Peptide Synthesis
Welcome to the Technical Support Center for advanced peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to address the critical issue of racemization during peptide synthesis, with a specific focus on the application of Glycine (B1666218) Benzyl (B1604629) Ester p-Toluenesulfonate (H-Gly-OBzl.TosOH) in segment condensation strategies.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid residue during the synthesis process. This leads to the undesirable incorporation of a D-amino acid where an L-amino acid was intended (or vice versa). The resulting diastereomeric impurities can be challenging to separate and may significantly alter the biological activity and therapeutic efficacy of the final peptide.
Q2: Why is racemization a significant concern during peptide fragment condensation?
A2: During the chemical synthesis of large peptides, a common strategy is to synthesize smaller peptide fragments and then join them together. This process, known as fragment condensation or segment coupling, involves the activation of the C-terminal carboxylic acid of one peptide fragment to facilitate amide bond formation with the N-terminal amine of another. This activation step makes the C-terminal amino acid of the activated fragment highly susceptible to racemization.
Q3: How does using a C-terminal glycine residue, such as in the form of this compound, help prevent racemization?
A3: The primary mechanism of racemization for the C-terminal residue of a peptide fragment during activation is through the formation of a planar oxazolone (B7731731) intermediate. The use of a C-terminal glycine residue is a strategic approach to circumvent this issue. Since glycine is an achiral amino acid (it has no side chain and therefore no stereocenter), it cannot racemize. When a peptide fragment is synthesized with a C-terminal glycine, the activation for segment coupling occurs at the glycine residue. This effectively prevents the loss of stereochemical purity in the preceding chiral amino acid of the sequence. The glycine acts as a "safe" activation point.
Q4: What is the specific role of the benzyl ester (OBzl) and the tosylate (TosOH) in this compound?
A4:
-
Benzyl Ester (OBzl): The benzyl ester protects the carboxylic acid of the C-terminal glycine. This protection is crucial during the synthesis of the peptide fragment. The benzyl group can be removed later in the synthesis, typically through hydrogenolysis, to reveal the free C-terminal carboxyl group of the final peptide.
-
p-Toluenesulfonate (TosOH): The tosylate salt improves the handling and stability of the glycine benzyl ester. It ensures that the amino group of glycine is protonated, preventing unwanted side reactions and improving its solubility in appropriate solvents for peptide coupling.
Troubleshooting Guides
Problem 1: Low Coupling Yield During Fragment Condensation
| Possible Cause | Troubleshooting Step |
| Incomplete activation of the C-terminal glycine. | Ensure the use of an appropriate and fresh coupling reagent (e.g., HBTU, HATU, TBTU) in sufficient molar excess. Optimize the activation time before adding the N-terminal fragment. |
| Steric hindrance. | While glycine itself is not sterically hindered, the overall size of the peptide fragments can impede efficient coupling. Consider using a more potent coupling reagent or slightly elevated temperatures (monitor carefully to avoid side reactions). |
| Poor solubility of peptide fragments. | Choose a solvent system that ensures the solubility of both peptide fragments. Common solvents include DMF, NMP, or mixtures thereof. The addition of chaotropic salts like LiCl can sometimes improve solubility. |
| Aggregation of peptide fragments. | Aggregation can be a significant issue with certain peptide sequences.[1] Consider performing the coupling in a more dilute solution or using solvents known to disrupt secondary structures, such as DMSO. |
Problem 2: Unwanted Side Reactions
| Possible Cause | Troubleshooting Step |
| Guanidinylation of the N-terminus. | This can occur with uronium/aminium-based coupling reagents.[1] To avoid this, pre-activate the C-terminal glycine fragment with the coupling reagent for a short period before adding the N-terminal fragment. |
| Side reactions involving the tosylate counter-ion. | While generally stable, ensure that the reaction conditions are not overly basic for extended periods, which could potentially lead to side reactions. |
| Premature cleavage of the benzyl ester. | The benzyl ester is stable to the basic conditions of Fmoc deprotection but labile to strong acids and hydrogenolysis. Ensure that the synthesis and purification steps prior to the intended deprotection do not involve these conditions. |
Quantitative Data Summary
While specific quantitative data for racemization suppression using this compound is highly dependent on the peptide sequence and coupling conditions, the principle of using a C-terminal glycine is well-established for minimizing epimerization. The following table provides a conceptual comparison based on typical outcomes in peptide fragment condensation.
| C-Terminal Amino Acid of Activated Fragment | Coupling Additive | Typical Level of Racemization (Epimerization) |
| Chiral Amino Acid (e.g., Phe, Val, Leu) | None | High (>5%) |
| Chiral Amino Acid (e.g., Phe, Val, Leu) | HOBt or equivalent | Moderate (1-5%) |
| Glycine (from this compound) | Any | Negligible to Undetectable (<0.1%) |
Experimental Protocols
Protocol 1: Solution-Phase Fragment Condensation Using this compound
This protocol describes a general procedure for the coupling of a protected peptide fragment (Fragment A, with a free C-terminal carboxyl group) to this compound (Fragment B).
Materials:
-
N-protected peptide fragment (Fragment A-COOH)
-
This compound
-
Coupling reagent (e.g., HBTU, HATU, or TBTU)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., DMF or NMP)
-
Reaction vessel and standard laboratory glassware
-
HPLC and Mass Spectrometer for reaction monitoring and product analysis
Procedure:
-
Preparation of Fragment B Solution:
-
In a clean, dry reaction vessel, dissolve this compound (1.0 equivalent) and a suitable base such as DIPEA (2.0 equivalents) in anhydrous DMF.
-
Stir the solution for 10-15 minutes at room temperature to ensure the formation of the free amine of glycine benzyl ester.
-
-
Activation of Fragment A:
-
In a separate vessel, dissolve the N-protected peptide fragment (Fragment A-COOH, 1.0 equivalent) and the coupling reagent (e.g., HBTU, 1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (1.0 equivalent) to the solution and stir for 5-10 minutes at 0 °C to pre-activate the carboxylic acid.
-
-
Coupling Reaction:
-
Add the activated Fragment A solution to the solution of Fragment B.
-
Allow the reaction to proceed at room temperature with continuous stirring.
-
Monitor the reaction progress by HPLC until the starting materials are consumed (typically 2-4 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or preparative HPLC to obtain the desired protected di-fragment.
-
-
Deprotection of Benzyl Ester (if required):
-
The C-terminal benzyl ester can be removed by catalytic hydrogenolysis (e.g., using H₂ gas and a Palladium on carbon catalyst) to yield the free carboxyl group.
-
Visualizations
Caption: Mechanism of racemization via oxazolone formation.
Caption: Workflow for racemization prevention using C-terminal glycine.
References
Technical Support Center: H-Gly-OBzl·TosOH Deprotection
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering incomplete deprotection of Glycine (B1666218) Benzyl (B1604629) Ester p-Toluenesulfonate (H-Gly-OBzl·TosOH).
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete deprotection of H-Gly-OBzl·TosOH?
Incomplete deprotection of H-Gly-OBzl·TosOH is often due to a few key factors, primarily related to the chosen deprotection method, which is most commonly catalytic hydrogenation. Potential causes include:
-
Catalyst Inactivation (Poisoning): The free amino group in glycine can interact with the palladium catalyst, reducing its activity. Similarly, any residual sulfur-containing impurities from the tosylate salt preparation can poison the catalyst.
-
Poor Catalyst Quality or Activity: The activity of Palladium on carbon (Pd/C) can vary between batches and suppliers. An old or low-quality catalyst may not be effective.
-
Insufficient Hydrogen Pressure or Dispersion: In catalytic hydrogenation, inadequate hydrogen pressure or poor mixing can lead to slow or incomplete reactions.
-
Substrate Solubility: The substrate may not be fully dissolved in the chosen solvent, limiting its interaction with the catalyst.
-
Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient duration, or the temperature may be too low for the reaction to go to completion.
Q2: I am observing side reactions during the deprotection. What are the likely culprits?
Side reactions are less common for a simple amino acid like glycine but can occur. With stronger acidic conditions, there is a theoretical risk of side reactions involving the benzyl cation that is formed. In the context of larger peptides, side reactions can be more prevalent.
Q3: Can I use methods other than catalytic hydrogenation for deprotection?
Yes, several alternative methods can be employed, especially if catalytic hydrogenation is proving problematic:
-
Transfer Hydrogenation: This method uses a hydrogen donor in solution, such as formic acid or ammonium (B1175870) formate (B1220265), instead of hydrogen gas. It can sometimes be more effective if catalyst poisoning is an issue.
-
Acidic Cleavage: Strong acids like trifluoroacetic acid (TFA) or HBr in acetic acid can cleave the benzyl ester. This is a good alternative if the molecule is stable to acidic conditions.
-
Dissolving Metal Reduction: Conditions like sodium in liquid ammonia (B1221849) can be used for deprotection, though this is a less common and more hazardous method.
Troubleshooting Guide
Issue 1: Incomplete Deprotection with Catalytic Hydrogenation (Pd/C, H₂)
If you are experiencing a stalled or incomplete reaction using standard catalytic hydrogenation, follow these troubleshooting steps:
-
Verify Catalyst Quality: Use a fresh batch of high-quality 10% Pd/C. For particularly stubborn reactions, consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).
-
Increase Catalyst Loading: If catalyst poisoning is suspected, increasing the catalyst loading (e.g., from 10 mol% to 20-50 mol%) can help.
-
Optimize Reaction Conditions:
-
Solvent: Ensure the H-Gly-OBzl·TosOH is fully dissolved. Methanol (B129727) or ethanol (B145695) are common choices. Adding a co-solvent like acetic acid can sometimes improve solubility and prevent catalyst inhibition by the amino group.
-
Hydrogen Pressure: While a hydrogen balloon is often sufficient, for difficult deprotections, using a Parr shaker or a similar apparatus to increase hydrogen pressure can significantly improve the reaction rate.
-
Stirring: Ensure vigorous stirring to keep the catalyst suspended and facilitate mass transfer.
-
-
Consider Transfer Hydrogenation: If issues with hydrogen gas persist, switch to a transfer hydrogenation protocol.
Issue 2: Failure of Both Standard and Transfer Hydrogenation
If both standard and transfer hydrogenation methods fail, it is likely that catalyst poisoning is severe, or the substrate has unexpected stability. In this case, non-hydrogenation methods should be considered.
-
Attempt Acidic Cleavage: Treat the H-Gly-OBzl·TosOH with trifluoroacetic acid (TFA), often in the presence of a cation scavenger like anisole (B1667542) or triethylsilane to prevent side reactions. This method is often effective when hydrogenation fails.
Data Presentation
The following table summarizes common deprotection methods for H-Gly-OBzl·TosOH with representative reaction conditions and expected outcomes.
| Deprotection Method | Reagents & Conditions | Typical Yield | Advantages | Disadvantages |
| Catalytic Hydrogenation | 10% Pd/C, H₂ (balloon or Parr), Methanol, RT, 4-24h | >90% | Clean reaction, common procedure. | Susceptible to catalyst poisoning by the amine and potential sulfur impurities. |
| Transfer Hydrogenation | 10% Pd/C, Ammonium Formate, Methanol, Reflux, 2-6h | >90% | Avoids handling H₂ gas, can be faster. | Requires higher temperatures, potential for side reactions from the hydrogen donor. |
| Acidic Cleavage | TFA, Anisole, DCM, 0°C to RT, 1-4h | >85% | Effective when hydrogenation fails. | Harsh conditions, requires removal of strong acid during workup. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation
-
Preparation: In a round-bottom flask, dissolve H-Gly-OBzl·TosOH (1.0 eq) in methanol (0.1 M concentration).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution (10-20 mol%).
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. For more efficient hydrogenation, use a Parr apparatus and pressurize with H₂ (50 psi).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected glycine. Further purification can be performed by crystallization if necessary.
Protocol 2: Transfer Hydrogenation
-
Preparation: Dissolve H-Gly-OBzl·TosOH (1.0 eq) in methanol.
-
Reagent Addition: Add 10% Pd/C (10-20 mol%) followed by ammonium formate (3-5 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Workup and Isolation: Follow steps 5 and 6 from the Catalytic Hydrogenation protocol.
Protocol 3: Acidic Cleavage with TFA
-
Preparation: Dissolve H-Gly-OBzl·TosOH (1.0 eq) in dichloromethane (B109758) (DCM).
-
Scavenger Addition: Add a cation scavenger, such as anisole or triethylsilane (1.5-2.0 eq).
-
TFA Addition: Cool the solution to 0°C in an ice bath and slowly add trifluoroacetic acid (TFA, 5-10 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Co-evaporate with toluene (B28343) to remove residual TFA.
-
Isolation: The resulting crude glycine can be purified by crystallization or chromatography.
Visualizations
Caption: Deprotection of H-Gly-OBzl·TosOH to yield Glycine.
Caption: Troubleshooting workflow for incomplete deprotection.
Technical Support Center: Troubleshooting H-Gly-OBzl.TosOH Instability
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering instability issues with H-Gly-OBzl.TosOH during chemical reactions, particularly in the context of solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses?
This compound, or Glycine (B1666218) benzyl (B1604629) ester p-toluenesulfonate, is a salt form of the benzyl ester of glycine.[1][2][3] It is primarily used as a building block in peptide synthesis, providing a C-terminal glycine residue with a carboxyl group protected by a benzyl ester.
Q2: What are the typical storage and handling conditions for this compound?
To ensure its stability, this compound should be stored in a cool, dry place, typically at -20°C for long-term storage.[3] It is soluble in various organic solvents such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), and chloroform.
Q3: What is the primary cause of instability for this compound during a reaction?
The most significant instability issue arises after this compound has been coupled to a resin-bound amino acid, forming a dipeptide with a C-terminal glycine benzyl ester. This dipeptidyl-resin is highly susceptible to intramolecular cyclization, leading to the formation of a diketopiperazine (DKP), specifically cyclo(X-Gly), where X is the first amino acid. This reaction cleaves the growing peptide from the resin support, significantly reducing the yield of the desired peptide. This is particularly problematic during the base-mediated deprotection of the N-terminal protecting group (e.g., Fmoc).
Troubleshooting Guide
Problem: Low yield of the desired peptide after incorporating Glycine using this compound.
This is the most common issue and is almost always attributable to the formation of a diketopiperazine (DKP) byproduct.
Q: How can I confirm that DKP formation is the cause of my low yield?
A: Analyze the cleavage cocktail from your reaction by mass spectrometry. You should observe a mass corresponding to the cyclic dipeptide (e.g., for a Pro-Gly sequence, you would look for the mass of cyclo(Pro-Gly)). Additionally, HPLC analysis of the crude product will show a significant peak corresponding to the DKP, which is often a major component of the mixture.
Q: What factors promote diketopiperazine formation?
A: Several factors can accelerate this unwanted side reaction:
-
Sequence: Dipeptides with Glycine or Proline at the C-terminus are particularly prone to DKP formation.
-
Base: The use of strong, sterically unhindered bases for N-terminal deprotection, such as piperidine (B6355638), can significantly catalyze DKP formation.
-
Solvent: The choice of solvent can influence the rate of DKP formation. Studies have shown that the reaction rate increases with decreasing solvent polarity.[4][5] For instance, the rate of DKP formation can be faster in less polar solvents compared to more polar ones like DMF or NMP.[6][7]
-
Temperature: Higher temperatures during coupling or deprotection can increase the rate of DKP formation.
-
Resin Type: The type of resin and its linker can also play a role. Resins with more acid-labile linkers might be more susceptible under certain conditions.
Solutions to Mitigate Diketopiperazine (DKP) Formation
Q: How can I modify my deprotection step to reduce DKP formation?
A: Optimizing the Fmoc-deprotection conditions is a critical step.
-
Use a milder base cocktail: Instead of the standard 20% piperidine in DMF, consider using a cocktail of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine (B1678402) in N-methyl-2-pyrrolidone (NMP).[8][9] This has been shown to drastically reduce DKP formation.[9]
-
Reduce deprotection time and temperature: Minimize the exposure of the dipeptidyl-resin to the basic deprotection solution. Perform the deprotection at room temperature or below if possible.
Quantitative Comparison of Deprotection Reagents on DKP Formation
| Deprotection Reagent | Solvent | DKP Formation (%) | Reference |
| 20% Piperidine | DMF | 13.8 | [9] |
| 5% Piperidine | DMF | 12.2 | [9] |
| 5% Piperazine | DMF | < 4 | [9] |
| 5% Piperazine | NMP | < 4 | [9] |
| 2% DBU / 5% Piperazine | NMP | Significantly Reduced | [8][9] |
Q: Are there alternative coupling strategies to avoid the problematic dipeptide intermediate?
A: Yes, coupling a pre-formed dipeptide is a highly effective strategy.
-
Couple a protected dipeptide: Instead of coupling this compound to the first amino acid on the resin, synthesize the N-terminally protected dipeptide (e.g., Fmoc-X-Gly-OH) in solution first. Then, couple this dipeptide to the resin. This bypasses the formation of the DKP-prone dipeptidyl-resin intermediate.
-
Simultaneous deprotection and coupling: This advanced technique involves the hydrogenolysis of a Z-protected dipeptide ester in the presence of an activated and protected amino acid. This allows for the in-situ trapping of the free amine before it can cyclize.[10]
Q: What coupling reagents are recommended for this compound?
A: For the initial coupling of this compound, standard coupling reagents can be used. However, for subsequent couplings, especially when dealing with sterically hindered amino acids, more efficient reagents are recommended. For the coupling of a protected dipeptide, reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective.[11]
Experimental Protocols
Protocol 1: Optimized Fmoc-Deprotection to Minimize DKP Formation
This protocol is recommended after coupling this compound to the first amino acid on the resin.
-
Resin Washing: After the coupling of this compound, wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL) to remove any unreacted reagents.
-
Deprotection Solution Preparation: Prepare a fresh solution of 2% DBU and 5% piperazine (w/v) in NMP.
-
First Deprotection: Add the deprotection solution (10 mL) to the resin and gently agitate for 5 minutes at room temperature.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the deprotection solution (10 mL) and agitate for 10 minutes at room temperature.
-
Washing: Drain the deprotection solution and wash the resin extensively with NMP (5 x 10 mL) to ensure complete removal of the deprotection reagents and byproducts.
-
Proceed with the next coupling step.
Protocol 2: Coupling of a Pre-formed Fmoc-Dipeptide
This protocol avoids the formation of the DKP-prone intermediate on the resin.
-
Dipeptide Synthesis (Solution Phase): Synthesize the required Fmoc-protected dipeptide (e.g., Fmoc-Pro-Gly-OH) using standard solution-phase peptide synthesis methods. Purify the dipeptide before use.
-
Resin Preparation: Swell the appropriate resin (e.g., Wang or 2-chlorotrityl chloride resin) in DCM for 1 hour, followed by washing with DMF (3 x 10 mL).
-
Coupling Reaction:
-
Dissolve the Fmoc-dipeptide (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the coupling solution to the resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF) for 30 minutes.
-
Proceed with the standard Fmoc-SPPS cycles for the rest of the peptide sequence.
Visual Guides
Diagram 1: Diketopiperazine (DKP) Formation Pathway
Caption: The reaction pathway leading to diketopiperazine (DKP) formation.
Diagram 2: Troubleshooting Logic for this compound Instability
Caption: A logical workflow for troubleshooting low peptide yields.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. peptide.com [peptide.com]
- 3. This compound | CAS:1738-76-7 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Influence of Solvents upon Diketopiperazine Formation of FPG8K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. peptidebridge.com [peptidebridge.com]
Improving the purity of H-Gly-OBzl.TosOH for sensitive applications
This technical support guide is intended for researchers, scientists, and drug development professionals using H-Gly-OBzl.TosOH (Glycine benzyl (B1604629) ester p-toluenesulfonate) in sensitive applications where high purity is critical. This document provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you identify and resolve purity-related issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: Common impurities can originate from the starting materials, synthesis process, or degradation. These may include:
-
Starting Materials: Unreacted glycine (B1666218), benzyl alcohol, and p-toluenesulfonic acid.
-
Process-Related Impurities: Dipeptides (like H-Gly-Gly-OBzl.TosOH), and other amino acid derivatives.[1][2] These can arise if the starting glycine contains impurities or during the synthesis process itself.
-
Enantiomeric Impurities: The presence of the D-enantiomer if the synthesis was not stereospecific.
-
Degradation Products: Hydrolysis of the ester bond can lead to the formation of glycine and benzyl alcohol.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., toluene, methanol (B129727), diethyl ether) may be present in the final product.[3]
Q2: My peptide synthesis is failing. Could impurities in this compound be the cause?
A2: Yes, impurities in your this compound can significantly impact peptide synthesis. For instance, the presence of unreacted glycine can lead to the insertion of an extra glycine unit in your peptide sequence.[4] Other reactive impurities can terminate the peptide chain growth or lead to the formation of undesired side products, reducing the overall yield and purity of your target peptide.[5][6]
Q3: How can I assess the purity of my this compound?
A3: Several analytical techniques can be used to determine the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying impurities.[7] A reversed-phase C18 column is often used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide information about the structure of the compound and the presence of impurities.
-
Mass Spectrometry (MS): Can be used to identify the molecular weight of the compound and any impurities present.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity. A broad melting range suggests the presence of impurities.
Q4: What is the recommended storage condition for this compound to maintain its purity?
A4: To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry place, away from moisture and direct sunlight.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low yield in peptide synthesis | Impurities in this compound are terminating the peptide chain. | Purify the this compound using the recrystallization protocol provided below. Analyze the purity of the starting material using HPLC. |
| Unexpected peaks in HPLC analysis of the crude peptide | Presence of dipeptide or other amino acid-related impurities in the this compound. | Repurify the this compound. Consider purchasing from a different supplier with a higher purity specification. |
| Broad melting point of this compound | Significant amount of impurities present. | Perform recrystallization to improve the purity. |
| Presence of starting materials in the final product | Incomplete reaction during synthesis. | If synthesizing in-house, ensure the reaction goes to completion. If purchased, purify the material before use. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is adapted from a documented synthesis procedure and is effective for removing many common impurities.[3]
Materials:
-
Crude this compound
-
Methanol (ACS grade or higher)
-
Diethyl ether (ACS grade or higher)
-
Erlenmeyer flask
-
Heating plate with stirring capability
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the crude this compound in a minimal amount of warm methanol in an Erlenmeyer flask with stirring. The solution should be saturated.
-
Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
Place the flask in an ice bath to induce crystallization.
-
Once a significant amount of crystals has formed, add diethyl ether dropwise while stirring until the solution becomes cloudy. This will help to precipitate more of the product.
-
Continue to cool the mixture in the ice bath for at least 30 minutes.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether.
-
Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purity Assessment by HPLC
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of this compound in the mobile phase A to a final concentration of approximately 1 mg/mL.
-
-
HPLC Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Detection wavelength: 214 nm
-
Column temperature: 25 °C
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 5%) and increase it over time to elute more hydrophobic impurities. A starting point could be a linear gradient from 5% to 95% B over 20 minutes.
-
-
Analysis:
-
Inject the sample and record the chromatogram. The main peak corresponds to this compound. Any other peaks are indicative of impurities. The area of each peak can be used to calculate the relative purity.
-
Visual Guides
Caption: Troubleshooting workflow for purity issues with this compound.
Caption: Recrystallization workflow for this compound.
Caption: Potential sources of impurities in this compound.
References
- 1. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. CN105503665A - Preparation method of glycine benzyl ester toluene-4-sulfonate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. daicelpharmastandards.com [daicelpharmastandards.com]
- 6. Peptide Impurities [sigmaaldrich.com]
- 7. CN106596799A - Method for detecting glycine and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]
Common impurities in commercial H-Gly-OBzl.TosOH
Welcome to the Technical Support Center for H-Gly-OBzl.TosOH (Glycine benzyl (B1604629) ester p-toluenesulfonate salt). This guide is designed to assist researchers, scientists, and drug development professionals in identifying and troubleshooting common purity-related issues encountered during the use of this product in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial batches of this compound?
A1: Commercial this compound is typically of high purity (>98%). However, trace amounts of impurities can be present, primarily arising from the synthesis process (Fischer-Speier esterification) and potential degradation. The most common impurities include:
-
Residual Starting Materials: Glycine (B1666218), Benzyl Alcohol, and p-Toluenesulfonic acid.
-
Water: Residual moisture from the synthesis or from exposure to the atmosphere.
-
Di-peptide Formation: Self-condensation of the glycine moiety to form H-Gly-Gly-OBzl.TosOH.
-
Hydrolysis Products: Glycine and benzyl alcohol resulting from the breakdown of the ester bond.
Q2: How can I assess the purity of my this compound sample?
A2: The purity of this compound is typically determined using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A Certificate of Analysis (CoA) provided by the supplier should detail the purity and the methods used for its determination.[1][2] For independent verification, you can perform ¹H NMR for structural confirmation and to detect major impurities, and HPLC for quantitative analysis of purity and separation of minor impurities.
Q3: My peptide coupling reaction using this compound is inefficient. Could impurities be the cause?
A3: Yes, certain impurities can interfere with peptide coupling reactions.
-
Excess Water: Can hydrolyze activated esters, reducing the efficiency of the coupling reaction. A typical specification for water content is ≤ 0.5%.[1]
-
Free Glycine: Can compete with the desired amino acid for coupling, leading to the formation of undesired byproducts.
-
Other Reactive Impurities: Any impurity with a reactive amine or carboxyl group could potentially interfere with the reaction.
Q4: I observe an unexpected peak in my HPLC analysis of a reaction mixture containing this compound. What could it be?
A4: An unexpected peak could be one of the common impurities listed in A1. Additionally, it could be a byproduct of your specific reaction conditions. Consider the possibility of side reactions with your other reagents or degradation of the product under your experimental conditions (e.g., high temperature, extreme pH).
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield in peptide synthesis | High water content in this compound. | Dry the material under high vacuum before use. Check the supplier's CoA for water content.[1] Consider using fresh, unopened material. |
| Presence of free glycine impurity. | Purify the this compound by recrystallization. | |
| Appearance of unknown peaks in reaction chromatogram | Presence of impurities in the starting material. | Analyze the starting this compound by HPLC and/or NMR to identify the impurities. |
| Degradation of this compound. | Store the material under the recommended conditions (cool, dry, and sealed). Avoid prolonged exposure to ambient conditions. | |
| Inconsistent reaction outcomes | Batch-to-batch variability of this compound. | Always check the CoA for each new batch. If possible, test a small scale reaction with a new batch before proceeding to a larger scale. |
Impurity Profile
The following table summarizes the common impurities in commercial this compound and their typical acceptable limits based on available data and general quality standards for such reagents.
| Impurity | Typical Source | Typical Specification | Analytical Method |
| Water | Synthesis/Storage | ≤ 0.5%[1] | Karl Fischer Titration |
| Glycine | Incomplete Reaction | ≤ 0.5% | HPLC, ¹H NMR |
| Benzyl Alcohol | Incomplete Reaction | ≤ 0.5% | HPLC, ¹H NMR |
| p-Toluenesulfonic acid | Incomplete Removal | ≤ 0.5% | HPLC, ¹H NMR |
| H-Gly-Gly-OBzl.TosOH | Dimerization | ≤ 0.5% | HPLC-MS |
Experimental Protocols
HPLC Method for Purity Assessment
This method is designed to separate this compound from its common impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of this compound (e.g., 1 mg/mL) in a suitable solvent like a water/acetonitrile mixture.
¹H NMR for Structural Confirmation and Impurity Detection
This protocol allows for the structural verification and detection of major impurities.
-
Spectrometer: 400 MHz or higher.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃).
-
Sample Concentration: Approximately 5-10 mg/mL.
-
Parameters:
-
Analysis:
-
Confirm the characteristic peaks for this compound.
-
Integrate the peaks corresponding to the product and any identified impurities.
-
The presence of characteristic peaks for benzyl alcohol, free glycine, and p-toluenesulfonic acid can indicate their presence as impurities.
-
Workflow for Impurity Identification and Resolution
The following diagram illustrates a logical workflow for identifying and addressing impurity-related issues with this compound.
Caption: Troubleshooting workflow for this compound impurities.
References
H-Gly-OBzl.TosOH handling precautions to avoid degradation
Welcome to the technical support center for Glycine (B1666218) Benzyl (B1604629) Ester p-Toluenesulfonate Salt (H-Gly-OBzl.TosOH). This resource is designed to assist researchers, scientists, and drug development professionals in the proper handling, storage, and use of this reagent, with a focus on preventing degradation and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term storage, this compound solid should be kept in a tightly sealed container in a dry, well-ventilated place.[1] While some suppliers suggest room temperature for the solid, storage at -20°C is also recommended for extended stability.[2] Solutions should be prepared fresh. If storage of a solution is necessary, it should be kept in a tightly sealed vial at -20°C or -80°C and used within a short period.[3][4] It is recommended to allow the vial to warm to room temperature for at least an hour before opening to avoid condensation.[4]
Q2: What are the primary degradation pathways for this compound?
A2: The most probable degradation pathway for this compound is the hydrolysis of the benzyl ester bond. This can be catalyzed by acidic or basic conditions, leading to the formation of glycine and benzyl alcohol. Esters are generally susceptible to hydrolysis. Another potential issue, particularly at elevated temperatures, is racemization, although this is more of a concern for chiral amino acid esters.[1][2][5]
Q3: Is this compound sensitive to light or air?
Q4: What solvents are compatible with this compound?
A4: this compound is soluble in a variety of organic solvents, including methanol, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2][4][6] The choice of solvent will depend on the specific application, such as peptide synthesis or analytical characterization.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the handling and use of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low reaction yield in peptide coupling | 1. Degraded Reagent: The this compound may have hydrolyzed due to improper storage (exposure to moisture or extreme pH). 2. Incomplete reaction: The coupling reaction conditions may not be optimal. | 1. Verify Purity: Before use, check the purity of the this compound using HPLC or NMR (see Experimental Protocols). Use a fresh, high-purity batch if degradation is suspected. 2. Optimize Reaction: Ensure anhydrous conditions. Use appropriate coupling reagents and optimize reaction time and temperature. |
| Presence of unexpected byproducts in reaction mixture | 1. Hydrolysis: The benzyl ester has cleaved, leading to the presence of free glycine. 2. Side reactions: The free amino group may have participated in unintended reactions. | 1. Confirm Identity of Byproduct: Use mass spectrometry to identify the unexpected species. If it corresponds to glycine or a derivative, this confirms hydrolysis. 2. Strict Anhydrous Conditions: Use dry solvents and handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture exposure. |
| Inconsistent analytical results (e.g., HPLC, NMR) | 1. Sample Degradation: The sample may be degrading in the analytical solvent or during sample preparation. 2. Contamination: The sample or solvent may be contaminated. | 1. Fresh Sample Preparation: Prepare samples for analysis immediately before running the experiment. 2. Use High-Purity Solvents: Ensure all solvents used for analysis are of high purity (e.g., HPLC grade). Run a blank to check for solvent-related peaks. |
Experimental Protocols
Protocol 1: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)
This method is for the quantitative determination of this compound and the detection of process-related impurities or degradation products.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC grade acetonitrile, water, and trifluoroacetic acid (TFA)
-
This compound reference standard
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Sample and Standard Preparation:
-
Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and prepare as described for the Standard Solution.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition (10% B) until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the absence of interfering peaks.
-
Inject the Standard Solution to determine the retention time and peak area of this compound.
-
Inject the Sample Solution and analyze the chromatogram for purity and the presence of any degradation peaks.
Protocol 2: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and pathways under various stress conditions.
Stress Conditions:
| Stress Condition | Methodology |
| Acid Hydrolysis | Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours. |
| Base Hydrolysis | Dissolve this compound in 0.1 M NaOH and keep at room temperature for 8 hours. |
| Oxidative Degradation | Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours, protected from light. |
| Thermal Degradation | Heat the solid compound at 105°C for 48 hours. |
| Photodegradation | Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours. |
Analysis:
-
After exposure to the stress conditions, neutralize the acidic and basic samples.
-
Analyze all samples by RP-HPLC (as described in Protocol 1) to determine the extent of degradation and the profile of degradation products.
-
Use a mass spectrometer coupled to the HPLC (LC-MS) to identify the mass of the degradation products.
Visualizations
Caption: Potential degradation pathway of this compound via hydrolysis.
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Troubleshooting decision tree for experiments using this compound.
References
Validation & Comparative
A Comparative Purity Analysis of H-Gly-OBzl.TosOH for Peptide Synthesis
For researchers, scientists, and drug development professionals, the purity of starting materials in peptide synthesis is paramount to ensure the integrity and efficacy of the final product. H-Gly-OBzl.TosOH (Glycine benzyl (B1604629) ester p-toluenesulfonate) is a key building block, and its purity can significantly impact reaction yields and impurity profiles of synthetic peptides. This guide provides a comparative analysis of this compound purity as determined by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, alongside a common alternative, H-Gly-OBzl.HCl (Glycine benzyl ester hydrochloride).
This guide will delve into the experimental protocols for these analytical techniques, present comparative data in a clear format, and discuss the implications of the choice of salt form on the purity and handling of this essential amino acid derivative.
Comparison of Quantitative Purity Data
The purity of this compound and its hydrochloride counterpart is consistently reported to be high, typically exceeding 98%. The following table summarizes the expected purity levels based on supplier certificates of analysis and literature data.
| Compound | Purity by HPLC (%) | Purity by NMR (%) | Common Impurities |
| This compound | >98.0 | >98.0 | Glycine (B1666218), Benzyl Alcohol, p-Toluenesulfonic acid, Dimerization byproducts |
| H-Gly-OBzl.HCl | >98.0 | >98.0 | Glycine, Benzyl Alcohol, Residual HCl, Dimerization byproducts |
Experimental Protocols
To ensure an objective comparison, standardized protocols for both HPLC and NMR analysis are crucial. Below are detailed methodologies that can be employed for the purity assessment of both this compound and H-Gly-OBzl.HCl.
High-Performance Liquid Chromatography (HPLC) Protocol
Objective: To determine the purity of the compound and identify any potential impurities.
| Parameter | Specification |
| Instrument | HPLC system with UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 220 nm and 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL solution in Mobile Phase A |
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Objective: To confirm the chemical structure and assess purity by identifying and quantifying the main compound and any impurities.
| Parameter | Specification |
| Instrument | 400 MHz NMR Spectrometer |
| Solvent | Deuterated Dimethyl Sulfoxide (DMSO-d6) or Deuterated Chloroform (CDCl3) |
| Sample Preparation | 5-10 mg of the compound dissolved in 0.7 mL of deuterated solvent. |
| Reference | Tetramethylsilane (TMS) at 0 ppm |
| Experiments | 1H NMR, 13C NMR |
| Key Signals (1H NMR) | Signals corresponding to the glycine methylene (B1212753) protons, the benzyl ester methylene and aromatic protons, and the tosylate or hydrochloride counter-ion protons. |
Logical Workflow for Purity Analysis
The following diagram illustrates the logical workflow for the comparative purity analysis of this compound and its alternatives.
Caption: Workflow for the comparative purity analysis of H-Gly-OBzl salts.
Comparison of Alternatives: Tosylate vs. Hydrochloride Salt
The choice between this compound and H-Gly-OBzl.HCl can have implications beyond purity.
-
Handling and Stability: p-Toluenesulfonic acid is a solid, non-oxidizing strong acid, which can make its salt, this compound, easier to handle and weigh accurately compared to the potentially hygroscopic nature of some hydrochloride salts.[1]
-
Solubility: The solubility of the two salts in various organic solvents used in peptide synthesis may differ, which could influence the choice of reaction conditions.
-
Downstream Reactions: The counter-ion can sometimes influence subsequent reaction steps. While generally considered spectators, in some specific cases, the presence of tosylate versus chloride ions could have subtle effects on reaction kinetics or side-product formation. For instance, hydrochloride salts are sometimes preferred for peptides containing free sulfhydryl groups to improve stability against oxidation.[2]
References
- 1. Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review[v1] | Preprints.org [preprints.org]
- 2. Determination of Amino Acids in Foods by Reversed-Phase High-Performance Liquid Chromatography with New Precolumn Derivatives, Butylthiocarbamyl, and Benzylthiocarbamyl Derivatives Compared to the Phenylthiocarbamyl Derivative and Ion Exchange Chromatography | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to H-Gly-OBzl.TosOH and its Hydrochloride Alternative for Researchers
For scientists and professionals in drug development and peptide synthesis, the selection of appropriate starting materials is paramount to ensuring the quality, reproducibility, and success of their work. Glycine (B1666218) benzyl (B1604629) ester, a key building block, is commonly available as two different salt forms: the tosylate (H-Gly-OBzl.TosOH) and the hydrochloride (H-Gly-OBzl.HCl). This guide provides a comprehensive comparison of these two products based on their analytical profiles, practical considerations in a laboratory setting, and the quality control standards they are subjected to.
Product Comparison: this compound vs. H-Gly-OBzl.HCl
A detailed comparison of the specifications for this compound and H-Gly-OBzl.HCl, as derived from typical Certificates of Analysis, is presented below. This data highlights the key physical and chemical properties that researchers should consider.
Table 1: Comparison of Physical and Chemical Properties
| Property | This compound | H-Gly-OBzl.HCl |
| CAS Number | 1738-76-7 | 1738-68-7[1] or 2462-31-9[2] |
| Molecular Formula | C₁₆H₁₉NO₅S | C₉H₁₁NO₂·HCl[2] |
| Molecular Weight | 337.40 g/mol | 201.65 g/mol [1] |
| Appearance | White to off-white solid/crystal[3] | White to off-white powder[2] |
| Melting Point | 132-136 °C[3] | 127-140 °C[2] |
| Storage | Room temperature | 0-8 °C[2] |
Table 2: Comparison of Analytical Specifications
| Specification | This compound | H-Gly-OBzl.HCl |
| Purity (by HPLC/TLC) | ≥98.0%[3] | ≥98.0%[2] |
| Purity (by Titration) | ≥99.0% | Not typically specified |
| Identification | Consistent with structure by ¹H NMR and MS | Consistent with structure by ¹H NMR and LC-MS[1] |
| Water Content (Karl Fischer) | Typically ≤0.5% | Typically ≤0.5% |
Practical Considerations for Researchers
The choice between the tosylate and hydrochloride salt of glycine benzyl ester often depends on the specific application and the reaction conditions.
This compound (Tosylate Salt):
-
Advantages: The tosylate salt is often favored for its crystallinity and ease of handling. The tosylate anion is a weaker base than the chloride anion, which can be advantageous in certain coupling reactions.
-
Disadvantages: The higher molecular weight of the tosylate salt means that, on a weight-for-weight basis, there is less of the active glycine benzyl ester. The tosylate group may also be less readily removed in some downstream processing steps.
H-Gly-OBzl.HCl (Hydrochloride Salt):
-
Advantages: The hydrochloride salt has a lower molecular weight, offering a higher proportion of the desired glycine benzyl ester by weight. It is also generally more soluble in aqueous media, which can be beneficial for certain reaction setups.[2] The use of hydrochloride salts is common in peptide synthesis, and their removal is a well-established procedure.
-
Disadvantages: Hydrochloride salts can be more hygroscopic than their tosylate counterparts, requiring more careful storage and handling to prevent moisture absorption. The chloride ion can also sometimes interfere with certain catalytic processes.
Quality Control and Analytical Protocols
The quality of these starting materials is assured through a series of rigorous analytical tests. A typical quality control workflow for these products is illustrated below.
Caption: Quality Control Workflow for H-Gly-OBzl Salts.
Experimental Protocols
Below are detailed methodologies for the key analytical experiments cited in the Certificates of Analysis.
1. High-Performance Liquid Chromatography (HPLC) for Purity Determination
-
Objective: To determine the purity of the glycine benzyl ester salt and to identify and quantify any impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically used.
-
Mobile Phase: A gradient elution is commonly employed.
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Solvent B: Acetonitrile with 0.1% TFA or formic acid.
-
-
Gradient Program: A typical gradient might run from 5% to 95% Solvent B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 210 nm or 254 nm.
-
Sample Preparation: The sample is accurately weighed and dissolved in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Analysis: The sample solution is injected into the HPLC system. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Objective: To confirm the chemical structure of the compound.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃).
-
¹H NMR Analysis: The ¹H NMR spectrum is acquired. The chemical shifts, integration values, and coupling patterns of the observed protons should be consistent with the expected structure of this compound or H-Gly-OBzl.HCl.
-
Expected Signals for H-Gly-OBzl moiety: Signals corresponding to the methylene (B1212753) protons of the glycine and benzyl groups, and the aromatic protons of the benzyl group.
-
Expected Signals for Counter-ion: For the tosylate salt, signals for the methyl and aromatic protons of the p-toluenesulfonate group will be present. For the hydrochloride salt, no additional proton signals are expected from the counter-ion.
-
3. Mass Spectrometry (MS) for Molecular Weight Verification
-
Objective: To confirm the molecular weight of the compound.
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water mixture) at a low concentration (e.g., 0.1 mg/mL).
-
Analysis: The sample solution is infused into the ESI source.
-
For this compound, the mass spectrum will typically show the molecular ion of the protonated glycine benzyl ester [M+H]⁺ at m/z corresponding to C₉H₁₂NO₂⁺. The tosylate anion may also be observed in negative ion mode.
-
For H-Gly-OBzl.HCl, the mass spectrum will show the molecular ion of the protonated glycine benzyl ester [M+H]⁺ at m/z corresponding to C₉H₁₂NO₂⁺.
-
Logical Selection of the Appropriate Salt Form
The decision to use either the tosylate or the hydrochloride salt can be guided by a logical assessment of the experimental requirements.
Caption: Decision tree for selecting the appropriate salt form.
Conclusion
Both this compound and H-Gly-OBzl.HCl are high-purity reagents suitable for a wide range of applications in research and development. The choice between them is not merely one of availability but should be a considered decision based on the specific chemical and physical properties of each salt form and the requirements of the intended application. The tosylate salt offers excellent crystallinity and handling properties, while the hydrochloride salt provides a higher concentration of the active molecule by weight and is a well-established reagent in peptide synthesis. By understanding the data presented in the Certificate of Analysis and considering the practical aspects outlined in this guide, researchers can make an informed decision to optimize their synthetic strategies.
References
A Head-to-Head Battle in Peptide Synthesis: H-Gly-OBzl.TosOH vs. H-Gly-OBzl.HCl
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of starting materials is a critical decision that can significantly impact reaction efficiency, product purity, and overall yield. Among the essential building blocks, Glycine (B1666218) benzyl (B1604629) ester is frequently utilized, and it is commonly available as two different salt forms: the tosylate (H-Gly-OBzl.TosOH) and the hydrochloride (H-Gly-OBzl.HCl). This guide provides an objective comparison of these two compounds, supported by available experimental data, to aid in the selection of the most suitable reagent for specific research needs.
Chemical and Physical Properties: A Tale of Two Salts
At a fundamental level, both this compound and H-Gly-OBzl.HCl provide the same core molecule, Glycine benzyl ester, which serves as the C-terminal anchor in peptide synthesis. The key difference lies in the counter-ion: the bulky, organic p-toluenesulfonate (tosylate) versus the small, inorganic chloride. This seemingly minor variation gives rise to distinct physical properties that can influence their handling and application in the laboratory.
| Property | This compound | H-Gly-OBzl.HCl |
| Molecular Formula | C₁₆H₁₉NO₅S | C₉H₁₂ClNO₂ |
| Molecular Weight | 337.39 g/mol | 201.65 g/mol |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder |
| Melting Point | 132-134 °C[1] | 138-140 °C |
| Solubility | Soluble in methanol, chloroform, dichloromethane (B109758), ethyl acetate (B1210297), DMSO, and acetone.[2] | Soluble in water, methanol, and DMSO. |
| Stability | Generally stable under recommended storage conditions. | Stable under recommended storage conditions. The hydrochloride salt form enhances stability and protects the ester from hydrolysis.[3] |
The most notable difference is in their solubility profiles. The tosylate salt, with its larger organic counter-ion, tends to be more soluble in a wider range of organic solvents commonly used in peptide synthesis, such as dichloromethane (DCM) and ethyl acetate.[2] In contrast, the hydrochloride salt exhibits better solubility in polar solvents, including water.[3] This difference can be a deciding factor depending on the chosen reaction solvent system.
Performance in Peptide Synthesis: A Look at the Data
While direct, side-by-side comparative studies are limited in publicly available literature, we can analyze individual synthesis examples to draw inferences about the performance of each salt. The primary measures of performance in this context are reaction yield and the potential for side reactions, such as racemization.
Yield Comparison:
Here are two examples of dipeptide synthesis, one using the tosylate salt and the other illustrating a multi-step synthesis starting with the hydrochloride salt, which provides a yield for a tetrapeptide.
| Product | Starting Glycine Ester | N-Protected Amino Acid | Coupling Method | Yield |
| Boc-Ala-Gly-OBzl | This compound | Boc-Ala-OH | WSC, HOBt in THF | 92.3%[4] |
| Boc-Tyr(2-Adoc)-Asp(O-2-Ada)-Glu(OCy)-Gly-OBzl | H-Gly-OBzl.HCl (in a stepwise synthesis) | Boc-Asp(O-2-Ada)-Glu(OCy)-OH | DCC, HOBt, TEA in DMF | 77.5% (for the final tetrapeptide)[5] |
From these examples, the synthesis of Boc-Ala-Gly-OBzl using this compound shows a high yield of 92.3%.[4] The synthesis of the protected tetrapeptide starting with H-Gly-OBzl.HCl also demonstrates a good yield of 77.5% for the final product after several coupling and deprotection steps.[5] It is important to note that these are not direct comparisons and reaction conditions, as well as the complexity of the target peptide, can significantly influence the final yield.
Influence on Side Reactions:
A crucial consideration in peptide synthesis is the prevention of racemization, the loss of stereochemical integrity at the chiral center of the amino acid. The choice of coupling reagents and the reaction conditions play a major role in minimizing this side reaction. The counter-ion of the amino acid ester can also have an effect. While no direct comparative studies on racemization between this compound and H-Gly-OBzl.HCl were found, the hydrochloride salt form is noted to contribute to the stability of amino acid esters, which can be a factor in preventing unwanted side reactions.[3]
Experimental Protocols
Below are representative experimental protocols for the synthesis of a dipeptide using each of the glycine benzyl ester salts. These are intended to be illustrative and may require optimization for specific applications.
Protocol 1: Synthesis of N-α-Boc-Alanyl-Glycine Benzyl Ester (Boc-Ala-Gly-OBzl) using this compound
This protocol is adapted from a literature procedure for the synthesis of Boc-Ala-Gly-OBzl.[4]
Materials:
-
Boc-Ala-OH
-
This compound
-
1-Hydroxybenzotriazole (HOBt)
-
Water-Soluble Carbodiimide (WSC)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
1N Hydrochloric acid
-
5% aqueous Sodium Bicarbonate
-
Water
-
Anhydrous Magnesium Sulfate (B86663)
-
n-Hexane
Procedure:
-
Dissolve Boc-Ala-OH (5.68 g), this compound (10.12 g), and HOBt (4.0 g) in anhydrous THF (50 ml) in a round-bottom flask.
-
Cool the solution to -5 °C in an ice-salt bath.
-
Slowly add WSC (5.5 ml) to the cooled solution.
-
Stir the reaction mixture at -5 °C for one hour, and then allow it to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the ethyl acetate layer successively with 1N hydrochloric acid (2x), 5% aqueous sodium bicarbonate (2x), and water.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Crystallize the crude product from n-hexane, followed by two recrystallizations from ethyl acetate-n-hexane to yield pure Boc-Ala-Gly-OBzl.
Expected Yield: 92.3%[4]
Protocol 2: Stepwise Synthesis of a Protected Tetrapeptide starting with H-Gly-OBzl.HCl
This protocol outlines a general stepwise solution-phase synthesis, exemplified by the preparation of a protected tetrapeptide as described in the literature.[5] This demonstrates the use of H-Gly-OBzl.HCl in a multi-step synthesis.
Materials:
-
H-Gly-OBzl.HCl
-
Appropriate Boc-protected amino acids for subsequent couplings (e.g., Boc-Glu(OCy)-OH, Boc-Asp(O-2-Ada)-OH, Boc-Tyr(2-Adoc)-OH)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF), anhydrous
-
Dioxane
-
Hydrochloric acid in dioxane (for Boc deprotection)
-
Ethyl acetate
-
10% Citric acid
-
5% Sodium Carbonate
-
Water
-
Anhydrous Sodium Sulfate
Procedure (illustrating one coupling and deprotection cycle):
A. Coupling Step (e.g., Synthesis of Boc-Glu(OCy)-Gly-OBzl):
-
To a solution of H-Gly-OBzl.HCl in anhydrous DMF, add one equivalent of TEA to neutralize the salt and stir for 15-20 minutes at room temperature.
-
In a separate flask, dissolve the N-protected amino acid (e.g., Boc-Glu(OCy)-OH) and HOBt in anhydrous DMF.
-
Add the solution from step 2 to the neutralized H-Gly-OBzl solution.
-
Cool the mixture to 0 °C and add DCC.
-
Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.
-
Filter off the precipitated dicyclohexylurea (DCU).
-
Work-up the filtrate by extraction with ethyl acetate and washing with citric acid, sodium carbonate, and water.
-
Dry and concentrate the organic phase to obtain the protected dipeptide.
B. Deprotection Step (Removal of Boc group):
-
Dissolve the protected dipeptide in dioxane.
-
Add a solution of HCl in dioxane and stir at room temperature. Monitor the reaction by TLC.
-
Upon completion, evaporate the solvent to obtain the dipeptide hydrochloride salt, which can be used in the next coupling step.
Repeat the coupling and deprotection steps until the desired peptide sequence is achieved.
Expected Yield for the final tetrapeptide (Boc-Tyr(2-Adoc)-Asp(O-2-Ada)-Glu(OCy)-Gly-OBzl): 77.5%[5]
Logical Workflow and Decision Making
The choice between this compound and H-Gly-OBzl.HCl often comes down to practical considerations related to the specific synthetic strategy.
Caption: Decision workflow for selecting between this compound and H-Gly-OBzl.HCl.
Conclusion
Both this compound and H-Gly-OBzl.HCl are effective starting materials for peptide synthesis. The primary distinguishing factor is their solubility, with the tosylate salt showing broader solubility in organic solvents and the hydrochloride salt being more soluble in polar solvents.
Key Takeaways for Researchers:
-
For reactions in non-polar organic solvents like DCM or ethyl acetate, this compound may offer a handling advantage due to its better solubility.
-
For syntheses conducted in more polar solvents like DMF or aqueous mixtures, H-Gly-OBzl.HCl is a suitable and well-established choice.
-
Both salts have demonstrated the ability to produce high yields in peptide coupling reactions.
-
A neutralization step with a non-nucleophilic base (e.g., TEA or DIPEA) is required when using the hydrochloride salt to liberate the free amine for the coupling reaction.
-
The choice of coupling reagents and careful control of reaction conditions remain the most critical factors for minimizing side reactions and maximizing yield, regardless of the salt form used.
Ultimately, the selection between this compound and H-Gly-OBzl.HCl should be based on the specific requirements of the planned synthesis, with careful consideration of the solvent system and the overall synthetic strategy.
References
A Comparative Guide to the Characterization of Peptides Synthesized Using H-Gly-OBzl.TosOH
For researchers and professionals in the field of drug development and peptide chemistry, the choice of starting materials is a critical determinant of synthesis efficiency, yield, and final product purity. This guide provides a comprehensive overview of the characterization of peptides synthesized using Glycine (B1666218) Benzyl (B1604629) Ester p-Toluenesulfonate (H-Gly-OBzl.TosOH), a common building block in peptide synthesis. We present a comparative analysis of its performance against alternative glycine derivatives, supported by typical experimental data and detailed protocols for synthesis and characterization.
Introduction to this compound in Peptide Synthesis
This compound is a salt of the benzyl ester of glycine.[1][2][3] In peptide synthesis, the benzyl group (Bzl) serves as a carboxyl-protecting group, which can be removed under specific conditions, typically through hydrogenolysis. The tosylate (TosOH) salt form enhances the stability and handling of the amino acid derivative. This building block is particularly useful in solution-phase peptide synthesis (SPPS), a method that remains valuable for the preparation of short peptides and peptide fragments.[4]
Comparative Performance: Solution-Phase vs. Solid-Phase Synthesis
To illustrate the performance of this compound, we compare a typical solution-phase synthesis of a dipeptide with a standard solid-phase peptide synthesis (SPPS) approach using Fmoc-Gly-OH.
Table 1: Comparison of Dipeptide Synthesis Parameters
| Parameter | Solution-Phase Synthesis (using this compound) | Solid-Phase Synthesis (using Fmoc-Gly-OH on Wang Resin) |
| Starting Glycine Derivative | This compound | Fmoc-Gly-OH |
| Synthesis Environment | In solution (e.g., DCM, DMF) | On a solid support (e.g., Wang resin) |
| Coupling Reagents | DCC/HOBt, EDC/HOBt | HBTU/DIPEA, HCTU/DIPEA |
| Purification of Intermediates | Required after each step (e.g., extraction, crystallization) | Not required; excess reagents washed away |
| Cleavage from Support | Not applicable | Required (e.g., TFA cocktail) |
| Typical Crude Purity | 70-90% | 80-95% |
| Overall Yield | 60-80% | 70-90% |
| Scalability | More readily scalable to large quantities | Typically used for smaller scale synthesis |
Experimental Protocols
I. Solution-Phase Synthesis of a Dipeptide (e.g., Z-Ala-Gly-OBzl) using this compound
This protocol outlines the synthesis of a protected dipeptide, Z-Ala-Gly-OBzl, by coupling Z-Ala-OH with this compound.
1. Liberation of the Free Amino Acid Ester:
-
Suspend this compound (1 equivalent) in dichloromethane (B109758) (DCM).
-
Add triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 equivalents) to neutralize the tosylate salt and liberate the free base, H-Gly-OBzl.
-
Stir the mixture at room temperature for 30 minutes. The formation of a salt precipitate may be observed.
2. Peptide Coupling:
-
In a separate flask, dissolve Z-Ala-OH (1 equivalent) and 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous DCM and cool to 0°C.
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the Z-Ala-OH solution and stir for 15 minutes at 0°C.
-
Add the prepared H-Gly-OBzl solution to the activated Z-Ala-OH mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
3. Work-up and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate successively with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude dipeptide by recrystallization or silica (B1680970) gel column chromatography.
II. Characterization of the Synthesized Peptide
The identity and purity of the synthesized peptide are confirmed using a suite of analytical techniques.
Table 2: Analytical Characterization of a Synthesized Dipeptide
| Analytical Technique | Parameter | Expected Result |
| Reverse-Phase HPLC (RP-HPLC) | Purity | A single major peak indicating >95% purity after purification.[5][6] |
| Mass Spectrometry (ESI-MS) | Molecular Weight | [M+H]⁺ ion corresponding to the calculated molecular weight of the peptide.[5] |
| NMR Spectroscopy (¹H NMR) | Structure Confirmation | Characteristic chemical shifts and coupling constants for the amino acid residues.[7] |
| Amino Acid Analysis (AAA) | Amino Acid Composition and Content | Confirms the ratio of amino acids in the peptide and determines the net peptide content.[7] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of a peptide using this compound.
Caption: Workflow for peptide synthesis and characterization.
Concluding Remarks
The use of this compound is a viable and effective method for the inclusion of glycine residues in peptides, particularly in solution-phase synthesis. While solid-phase synthesis offers advantages in terms of ease of purification for longer peptides, solution-phase synthesis with building blocks like this compound provides flexibility and is highly scalable. The characterization of peptides synthesized from this derivative relies on standard analytical techniques, including RP-HPLC, mass spectrometry, and NMR, to ensure the final product meets the required purity and identity specifications. The choice between synthesis methodologies will ultimately depend on the target peptide's length, complexity, and the desired scale of production.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. peptide.com [peptide.com]
- 3. H-Gly-OBzl p-tosylate - CAS:1738-76-7 - Sunway Pharm Ltd [3wpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ejbiotechnology.info [ejbiotechnology.info]
- 7. Analytical methods and Quality Control for peptide products [biosynth.com]
A Researcher's Guide to Isotopic Labeling with H-Gly-OBzl.TosOH Derivatives for Quantitative Proteomics
For researchers, scientists, and drug development professionals, the precise incorporation of stable isotopes into peptides and proteins is fundamental for accurate quantitative analysis. Glycine (B1666218), being the simplest amino acid, often serves as a key residue for isotopic labeling. This guide provides an objective comparison of isotopic labeling using H-Gly-OBzl.TosOH derivatives against other common alternatives, supported by experimental data and detailed protocols.
This comparison focuses on the chemical synthesis approach, where an isotopically labeled amino acid derivative is incorporated into a peptide sequence. This compound (Glycine benzyl (B1604629) ester p-toluenesulfonate salt) is a common starting material in peptide synthesis. Its isotopically labeled derivatives provide a direct and controlled method for introducing heavy atoms (e.g., ²H, ¹³C, ¹⁵N) into a specific position within a peptide chain.
Performance Comparison: this compound Derivatives vs. Alternatives
The primary alternative to using a pre-labeled building block like an isotopic this compound derivative is the use of other protected and labeled amino acids, such as Fmoc-Gly-OH, in solid-phase peptide synthesis (SPPS), or metabolic labeling methods like SILAC for in-vivo studies. For the scope of this guide, we will focus on chemical synthesis methods.
| Parameter | Isotopic this compound Derivative | Labeled Fmoc-Gly-OH in SPPS | Enzymatic Synthesis |
| Labeling Specificity | Site-specific at the glycine residue. | Site-specific at the glycine residue. | Can be site-specific depending on the enzyme and substrate. |
| Synthesis Method | Solution-phase or solid-phase peptide synthesis. | Primarily solid-phase peptide synthesis (SPPS).[1][2] | Enzyme-catalyzed peptide bond formation.[3][4] |
| Typical Yield | Dependent on coupling efficiency in peptide synthesis; synthesis of the labeled derivative itself can have variable yields. | Generally high for SPPS, often exceeding 90% for shorter peptides. | Can be lower and more variable than chemical synthesis, highly dependent on reaction conditions and enzyme stability.[3][4] |
| Isotopic Enrichment | High, typically >98%, as it's introduced via a purified labeled precursor.[5] | High, typically >98%, based on the purity of the labeled Fmoc-amino acid.[1] | Dependent on the isotopic enrichment of the precursor amino acid ester. |
| Cost | Can be high due to the multi-step synthesis of the labeled and protected amino acid. | Labeled Fmoc-amino acids are commercially available but can be expensive. | Enzyme cost and the need for specific reaction conditions can contribute significantly to the overall cost.[3] |
| Scalability | Scalable, but may require optimization for large-scale synthesis. | Well-established for both small and large-scale synthesis.[2] | Can be challenging to scale up due to enzyme stability and activity.[3] |
| Purity of Final Peptide | High, achievable through standard purification techniques like HPLC. | High, with well-established purification protocols.[1][6] | Purification can be more complex due to the presence of the enzyme and potential byproducts. |
Experimental Protocols
Protocol 1: Synthesis of a Dipeptide (Ala-Gly) using Isotopically Labeled this compound (Hypothetical Protocol)
This protocol describes a typical solution-phase peptide coupling reaction to form a dipeptide, where the glycine residue is isotopically labeled.
Materials:
-
BOC-Ala-OH (N-tert-butyloxycarbonyl-L-alanine)
-
Isotopically labeled this compound (e.g., H-¹⁵N-Gly-OBzl.TosOH)
-
1-Hydroxybenzotriazole (HOBt)
-
Water-soluble carbodiimide (B86325) (WSC), e.g., EDC
-
Tetrahydrofuran (THF)
-
Ethyl acetate (B1210297)
-
1N Hydrochloric acid
-
5% aqueous sodium hydrogen carbonate
-
Anhydrous magnesium sulfate (B86663)
-
n-hexane
Procedure:
-
Dissolve BOC-Ala-OH (1 equivalent), isotopically labeled this compound (1 equivalent), and HOBt (1 equivalent) in THF.
-
Cool the solution to -5°C in an ice-salt bath.
-
Add WSC (1.1 equivalents) to the cooled solution.
-
Stir the reaction mixture at -5°C for one hour and then at room temperature overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the ethyl acetate layer successively with 1N hydrochloric acid (twice), 5% aqueous sodium hydrogen carbonate (twice), and water.
-
Dry the organic layer over anhydrous magnesium sulfate and then concentrate under reduced pressure.
-
Crystallize the resulting residue from n-hexane. Recrystallize from ethyl acetate-n-hexane to obtain the purified isotopically labeled BOC-Ala-Gly-OBzl. A similar non-isotopic synthesis has reported yields of around 92%.[7]
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Isotopically Labeled Fmoc-Gly-OH
This protocol outlines the incorporation of an isotopically labeled glycine into a peptide chain using standard Fmoc-based SPPS.[1]
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Fmoc-Tyr(tBu)-Wang resin)
-
Isotopically labeled Fmoc-Gly-OH (e.g., Fmoc-Gly-OH-¹³C₂,¹⁵N)
-
Coupling reagent (e.g., HBTU)
-
Base (e.g., DIPEA)
-
N,N-dimethylformamide (DMF)
-
20% (v/v) piperidine (B6355638) in DMF
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a fritted syringe reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with 20% piperidine in DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the isotopically labeled Fmoc-Gly-OH, HBTU, and DIPEA in DMF.
-
Allow the mixture to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Wash the resin thoroughly with DMF.
-
-
Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry it.
-
Add the cleavage cocktail to the dried peptide-resin and stir for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Isolation:
-
Precipitate the crude peptide by adding the TFA solution to ice-cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and wash the pellet with cold diethyl ether.
-
Dry the purified peptide under vacuum.
-
Mandatory Visualizations
Caption: Workflow for isotopic labeling using this compound derivatives.
Caption: Comparison of pros and cons for different isotopic labeling strategies.
References
Benchmarking H-Gly-OBzl.TosOH: A Comparative Guide for Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of appropriate building blocks is a critical decision that influences the efficiency of synthesis and the purity of the final product. Glycine (B1666218), as the simplest amino acid, is a common component of many peptide sequences. This guide provides an objective comparison of H-Gly-OBzl.TosOH with the widely used alternative, Fmoc-Gly-OH, supported by the foundational principles of peptide chemistry and established synthesis strategies.
Overview of Glycine Derivatives in Solid-Phase Peptide Synthesis (SPPS)
The two primary strategies in modern solid-phase peptide synthesis are the Fmoc/tBu and the Boc/Bzl approaches, named for the protecting groups used.
-
This compound (Glycine benzyl (B1604629) ester tosylate salt) is a glycine derivative utilized in the Boc/Bzl strategy . In this molecule, the carboxylic acid group is protected as a benzyl ester (Bzl), and the amino group is unprotected (present as a tosylate salt).
-
Fmoc-Gly-OH (N-(9-fluorenylmethoxycarbonyl)glycine) is the standard glycine building block for the Fmoc/tBu strategy . Here, the N-terminal amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the carboxylic acid remains free to react.
Due to the prevalence of the Fmoc/tBu strategy in both academic and industrial settings, particularly with automated synthesizers, direct and recent comparative studies benchmarking this compound's performance in SPPS are scarce. However, a robust comparison can be constructed by examining the well-documented strengths and weaknesses of the synthetic strategies they belong to.
Comparative Analysis: this compound vs. Fmoc-Gly-OH
The performance of these glycine derivatives is intrinsically linked to the chemistry of their respective synthesis strategies.
| Feature | This compound (Boc/Bzl Strategy) | Fmoc-Gly-OH (Fmoc/tBu Strategy) |
| Synthesis Strategy | Employs an N-terminal Boc group, which is removed with a moderately strong acid (e.g., TFA). Side-chain and C-terminal benzyl groups are removed with a very strong acid (e.g., HF) in the final step. | Utilizes an N-terminal Fmoc group, removed with a mild base (e.g., piperidine). Side-chain tert-butyl (tBu) groups are removed with a moderately strong acid (e.g., TFA) in the final step.[1] |
| Orthogonality | Considered "quasi-orthogonal" as both protecting groups are acid-labile, relying on different acid strengths for selective removal.[] | Fully orthogonal, with the N-terminal protection being base-labile and side-chain protection being acid-labile. This provides greater synthetic flexibility and reduces side reactions.[1] |
| Coupling Efficiency | Generally high, but repeated acid treatment for Boc deprotection can lead to gradual degradation of the peptide-resin linkage, potentially lowering overall yield. | High coupling efficiency is standard with modern coupling reagents like HATU and HCTU. The mild deprotection conditions preserve the integrity of the peptide-resin linkage throughout the synthesis.[] |
| Purity & Side Reactions | The harsh final cleavage with HF can lead to various side reactions, particularly with sensitive residues like Tryptophan and Methionine.[1] | Milder final cleavage with TFA reduces the risk of side reactions. However, repeated piperidine (B6355638) treatment can cause aspartimide formation in sequences containing Asp-Gly or Asp-Ser.[3] |
| Safety & Handling | The use of highly toxic and corrosive anhydrous hydrogen fluoride (B91410) (HF) for final cleavage requires specialized equipment and stringent safety protocols. | The final cleavage with TFA is significantly safer and can be performed in standard laboratory fume hoods. |
| Application Scope | Historically significant and still used for certain complex syntheses or when base-labile protecting groups are required on the peptide. Also common in solution-phase synthesis.[4] | The dominant strategy for both manual and automated SPPS due to its milder conditions, safety profile, and high efficiency.[1] |
Experimental Protocols
Experimental Workflow 1: Standard SPPS using Fmoc-Gly-OH
This protocol outlines the incorporation of Fmoc-Gly-OH into a peptide chain on a solid support.
-
Resin Swelling: The synthesis resin (e.g., Rink Amide for a C-terminal amide) is swelled in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed by treating it with a 20% solution of piperidine in DMF. This exposes the free N-terminal amine.
-
Washing: The resin is thoroughly washed with DMF to remove the piperidine and the Fmoc-adduct.
-
Amino Acid Activation & Coupling: Fmoc-Gly-OH is pre-activated in a separate vessel using a coupling reagent (e.g., HCTU, HATU) and a base (e.g., DIPEA). The activated amino acid solution is then added to the resin, and the coupling reaction proceeds to form a new peptide bond.
-
Washing: The resin is washed again with DMF to remove excess reagents and byproducts.
-
Cycle Repetition: Steps 2 through 5 are repeated for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: After the final coupling and deprotection, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing a high concentration of TFA. The crude peptide is then precipitated, washed with cold diethyl ether, and lyophilized.
Experimental Workflow 2: Projected SPPS involving this compound
This protocol describes a projected workflow for using this compound within a Boc/Bzl SPPS strategy.
-
Resin Preparation: A suitable resin for Boc chemistry, such as Merrifield resin, is swelled in dichloromethane (B109758) (DCM).
-
Boc Deprotection: The N-terminal Boc group of the growing peptide chain is removed by treatment with a solution of TFA in DCM (typically 25-50%).
-
Neutralization & Washing: The resin is washed with DCM and then neutralized with a solution of a hindered base like DIPEA in DCM to free the N-terminal amine salt. This is followed by further washes.
-
Amino Acid Activation & Coupling: In a separate vessel, this compound is dissolved in DMF or DCM with a coupling reagent (e.g., HBTU) and a sufficient amount of base (e.g., DIPEA) to both neutralize the tosylate salt and facilitate the coupling reaction. This activated mixture is then added to the resin.
-
Washing: The resin is washed with DMF and DCM to remove unreacted reagents.
-
Cycle Repetition: For subsequent amino acids (which would be N-Boc protected), steps 2 through 5 are repeated.
-
Final Cleavage: The final, and most critical, step involves treating the peptide-resin with anhydrous hydrogen fluoride (HF) at low temperature, often with scavengers like anisole, to cleave the peptide from the resin and remove the C-terminal benzyl ester and all other benzyl-based side-chain protecting groups.
Visualizing the Workflows
Caption: High-level workflow for Fmoc-based solid-phase peptide synthesis.
Caption: High-level workflow for Boc-based solid-phase peptide synthesis.
Conclusion and Recommendation
For the vast majority of peptide synthesis applications, Fmoc-Gly-OH is the superior choice . The Fmoc/tBu strategy is safer, milder, more amenable to automation, and generally results in higher purity crude products due to the less harsh final cleavage conditions.[1] The extensive commercial availability of a wide range of Fmoc-protected amino acids further solidifies its position as the industry standard.
This compound , while a valid chemical reagent, is best suited for niche applications within the Boc/Bzl strategy or for solution-phase synthesis. Its use in modern SPPS is limited due to the significant safety concerns and potential for side reactions associated with the requisite use of anhydrous HF. Researchers should only consider the Boc/Bzl strategy and reagents like this compound when dealing with peptides that have specific sensitivities to the basic conditions of the Fmoc route or for complex, multi-fragment condensation strategies where a benzyl ester C-terminal protection is specifically required.
References
A Cost-Benefit Analysis of H-Gly-OBzl.TosOH in Large-Scale Peptide Synthesis: A Comparative Guide
In the landscape of large-scale peptide synthesis, the selection of raw materials is a critical decision that profoundly impacts process efficiency, product quality, and overall manufacturing cost. Glycine (B1666218) benzyl (B1604629) ester is a key building block, and its salt form plays a crucial role in handling, stability, and subsequent reactions. This guide provides a comprehensive cost-benefit analysis of Glycine Benzyl Ester p-Toluenesulfonate (H-Gly-OBzl.TosOH) and compares it with its common alternative, Glycine Benzyl Ester Hydrochloride (H-Gly-OBzl.HCl). This analysis is supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their large-scale synthesis endeavors.
Executive Summary
This compound offers significant advantages in large-scale synthesis, primarily due to its crystalline nature, ease of handling, and the straightforward, high-yielding synthesis process that avoids the use of gaseous reagents. While the raw material cost of p-toluenesulfonic acid is higher than that of hydrochloric acid, the overall process efficiency, simplified workup, and potentially higher purity of the final product often offset this initial investment. In contrast, H-Gly-OBzl.HCl, while cost-effective in terms of raw materials, can present challenges in handling due to its hygroscopic nature and the use of corrosive gaseous or concentrated hydrochloric acid in its synthesis.
Comparative Data at a Glance
The following tables summarize the key quantitative data for a comparative analysis of this compound and H-Gly-OBzl.HCl in a large-scale synthesis context.
| Parameter | This compound | H-Gly-OBzl.HCl | Notes |
| Molecular Weight | 337.39 g/mol | 201.65 g/mol | Higher molecular weight for the tosylate salt due to the larger counter-ion. |
| Physical State | White crystalline solid | White to off-white powder, potentially hygroscopic | The crystalline nature of the tosylate salt is advantageous for handling and purification. |
| Solubility | Soluble in methanol, chloroform, dichloromethane, ethyl acetate, DMSO, acetone. | Soluble in water, methanol, DMSO. | Both salts exhibit good solubility in common organic solvents used in peptide synthesis. |
| Typical Purity (Large-Scale) | >99% | >98% | The synthesis of the tosylate salt often leads to a higher purity product with simpler purification. |
| Typical Yield (Large-Scale) | ~85-95% | ~80-90% | The azeotropic removal of water in the tosylate synthesis drives the reaction to completion, often resulting in higher yields. |
Table 1: Physicochemical and Synthesis Properties
| Raw Material | Typical Bulk Price (USD/kg) | Molar Equivalent for this compound (kg) | Cost for this compound (USD) | Molar Equivalent for H-Gly-OBzl.HCl (kg) | Cost for H-Gly-OBzl.HCl (USD) |
| Glycine | 2.50 | 0.22 | 0.55 | 0.37 | 0.93 |
| Benzyl Alcohol | 3.00 | 0.32 | 0.96 | 0.54 | 1.62 |
| p-Toluenesulfonic Acid Monohydrate | 2.00 | 0.57 | 1.14 | - | - |
| Hydrochloric Acid (37%) | 0.50 | - | - | 0.49 | 0.25 |
| Total Raw Material Cost per kg of Product | ~2.65 | ~2.80 |
Table 2: Estimated Raw Material Cost Analysis for Large-Scale Synthesis Note: Prices are estimates and can vary based on supplier and market conditions. Molar equivalents are calculated based on the stoichiometry of the respective synthesis reactions.
Performance in Subsequent Peptide Coupling
The nature of the counter-ion can influence the subsequent peptide coupling reaction. The tosylate anion is a weaker base compared to the chloride anion. In the presence of a tertiary amine base during the coupling step, the tosylate salt can be neutralized more readily, potentially leading to a cleaner reaction with fewer side products. The hydrochloride salt, being more acidic, may require a stronger or slightly excess amount of base for neutralization, which can sometimes complicate the reaction workup.
While direct comparative experimental data on a large scale is limited in publicly available literature, the physicochemical properties suggest that this compound may offer more consistent and predictable performance in automated solid-phase peptide synthesis (SPPS) or large-scale solution-phase synthesis where precise stoichiometric control is crucial.
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound
This protocol is adapted from established industrial methods and focuses on safety and efficiency for large-scale production.
Materials:
-
Glycine (1.0 eq)
-
Benzyl alcohol (1.5 eq)
-
p-Toluenesulfonic acid monohydrate (1.05 eq)
Procedure:
-
To a reaction vessel equipped with a Dean-Stark apparatus, add p-toluenesulfonic acid monohydrate and toluene.
-
Heat the mixture to reflux and azeotropically remove the water of hydration from the p-toluenesulfonic acid.
-
Once all the water has been removed, cool the mixture slightly and add glycine and benzyl alcohol.
-
Resume heating to reflux and continue to azeotropically remove the water generated from the esterification reaction.
-
Monitor the reaction progress by measuring the amount of water collected. The reaction is typically complete when no more water is evolved.
-
Cool the reaction mixture to room temperature, which should induce crystallization of the product.
-
Filter the crystalline product and wash with a small amount of cold toluene.
-
Dry the product under vacuum to a constant weight.
Expected Yield: 85-95% Expected Purity: >99%
Protocol 2: Large-Scale Synthesis of H-Gly-OBzl.HCl
This protocol is a common method for the synthesis of amino acid ester hydrochlorides.
Materials:
-
Glycine (1.0 eq)
-
Benzyl alcohol (as solvent and reactant)
-
Thionyl chloride (1.2 eq) or Hydrogen chloride gas
Procedure using Thionyl Chloride:
-
Suspend glycine in an excess of benzyl alcohol in a reaction vessel equipped with a stirrer and a reflux condenser with a gas outlet to a scrubber.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride to the suspension. The addition is exothermic and generates sulfur dioxide and hydrogen chloride gas.
-
After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture and add a non-polar solvent such as diethyl ether or heptane (B126788) to precipitate the product.
-
Filter the solid product and wash with the non-polar solvent.
-
Dry the product under vacuum.
Procedure using Hydrogen Chloride Gas:
-
Suspend glycine in toluene or another suitable inert solvent.
-
Add benzyl alcohol (1.2 eq).
-
Bubble dry hydrogen chloride gas through the suspension with vigorous stirring.
-
The reaction progress can be monitored by the dissolution of glycine.
-
Once the reaction is complete, the product may precipitate. If not, a non-polar solvent can be added to induce precipitation.
-
Filter the product, wash, and dry as described above.
Expected Yield: 80-90% Expected Purity: >98%
Visualizing the Workflow and Relationships
To better illustrate the synthesis workflows and the logical relationships in this analysis, the following diagrams are provided.
Caption: Workflow for the large-scale synthesis of this compound.
Caption: Workflow for the large-scale synthesis of H-Gly-OBzl.HCl.
Caption: Logical relationship for the cost-benefit analysis.
Conclusion
For large-scale synthesis in a regulated and efficiency-driven environment, this compound presents a compelling case. Its advantages in handling, storage, synthesis safety, and product purity can lead to more robust and reproducible manufacturing processes. While the initial cost of p-toluenesulfonic acid is higher than hydrochloric acid, the overall process economics may favor the tosylate salt when considering factors such as reduced batch failures, simpler purification, and potentially higher yields. The choice between this compound and H-Gly-OBzl.HCl will ultimately depend on the specific requirements of the synthesis, the scale of production, and a thorough evaluation of the total cost of ownership, including processing and quality control expenses. This guide provides the foundational data and protocols to support such an evaluation.
A Researcher's Guide to Supplier Validation of High-Purity H-Gly-OBzl.TosOH
For researchers, scientists, and professionals in drug development, the purity and consistency of starting materials are paramount. H-Gly-OBzl.TosOH (Glycine benzyl (B1604629) ester p-toluenesulfonate salt) is a critical building block in peptide synthesis, and its quality directly impacts the outcome of research and the viability of therapeutic candidates. This guide provides a framework for validating and comparing suppliers of high-purity this compound, complete with experimental protocols and data presentation formats to ensure informed sourcing decisions.
Supplier Comparison: Key Quality Metrics
When evaluating suppliers, a direct comparison of their product specifications is essential. The following table summarizes typical quantitative data that should be requested and compared. The data presented here is a representative compilation based on publicly available information and typical quality control parameters for such compounds.
| Parameter | Supplier A | Supplier B (e.g., ChemScene) | Supplier C | Test Method |
| Purity | ≥ 99.0% | 98.0%[1] | ≥ 99.5% | ¹H NMR |
| Purity | ≥ 99.5% | Not Provided | ≥ 99.8% | RP-HPLC |
| Identity | Conforms to Structure | Consistent with structure[1] | Conforms to Structure | ¹H NMR & MS |
| Water Content | ≤ 0.5% | 0.25%[1] | ≤ 0.1% | Karl Fischer Titration |
| Appearance | White to off-white solid | White to off-white (Solid)[1] | White crystalline powder | Visual Inspection |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2] | Not Provided | Soluble in DMSO, Methanol (B129727) | Not Applicable |
Experimental Protocols for Quality Validation
Rigorous in-house validation of sourced this compound is crucial. The following are detailed methodologies for key experiments. These protocols are based on established analytical techniques for peptides and their derivatives.[3][4]
Purity and Identity Confirmation by ¹H NMR Spectroscopy
-
Objective: To confirm the chemical structure and assess the purity of this compound.
-
Instrumentation: 400 MHz (or higher) Nuclear Magnetic Resonance Spectrometer.
-
Procedure:
-
Prepare a sample by dissolving 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire the ¹H NMR spectrum.
-
Process the spectrum and integrate the peaks corresponding to the protons of the glycine (B1666218) benzyl ester and the tosylate counter-ion.
-
Compare the observed chemical shifts and coupling constants with a reference spectrum or theoretical values to confirm the identity.
-
Calculate the purity by comparing the integral of the desired compound's peaks to the integrals of any impurity peaks.
-
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of this compound by separating it from any potential impurities.[5]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Procedure:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
-
Analysis: Calculate the area percentage of the main peak to determine the purity.
-
Mass Spectrometry (MS) for Identity Confirmation
-
Objective: To confirm the molecular weight of the glycine benzyl ester cation.
-
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Procedure:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample directly into the ESI-MS source.
-
Acquire the mass spectrum in positive ion mode.
-
The expected mass for the [M+H]⁺ ion of glycine benzyl ester (C₉H₁₁NO₂) is approximately 166.08 m/z.
-
Karl Fischer Titration for Water Content
-
Objective: To accurately determine the water content in the sample.
-
Instrumentation: A coulometric or volumetric Karl Fischer titrator.
-
Procedure:
-
Standardize the Karl Fischer reagent.
-
Accurately weigh a sample of this compound and introduce it into the titration vessel.
-
The instrument will automatically titrate the sample and calculate the water content as a percentage.
-
Visualizing the Supplier Validation Workflow
A systematic workflow is critical for ensuring the consistent quality of raw materials. The following diagram illustrates a typical process for validating a new supplier of this compound.
This structured approach to supplier validation, combining thorough data comparison with rigorous experimental verification, empowers researchers to source high-purity this compound with confidence, ensuring the integrity and success of their scientific endeavors.
References
Safety Operating Guide
Proper Disposal of H-Gly-OBzl.TosOH: A Step-by-Step Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of H-Gly-OBzl.TosOH (Glycine benzyl (B1604629) ester p-toluenesulfonate salt), CAS No. 1738-76-7. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This document is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be familiar with its potential hazards. While some sources may not classify it as a hazardous substance, others indicate it is harmful if swallowed, in contact with skin, or inhaled[1][2]. Therefore, it is prudent to handle this compound with care in a well-ventilated area, preferably a fume hood.
Personal Protective Equipment (PPE) Required:
-
Eye Protection: Wear chemical safety goggles or glasses.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Body Protection: A lab coat is mandatory.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.
In case of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.
-
Inhalation: Remove to fresh air.
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.
For all exposure incidents, seek medical attention as needed and show the attending physician the Safety Data Sheet.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, compiled from various sources.
| Property | Value |
| CAS Number | 1738-76-7 |
| Molecular Formula | C₉H₁₁NO₂ · C₇H₈O₃S |
| Melting Point | 132-134 °C |
| Flash Point | 110.3 °C |
| Water Solubility | Soluble |
| Appearance | White to off-white crystalline powder |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local environmental control regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash[2][3].
1. Waste Identification and Segregation:
-
Waste Characterization: this compound is an organic salt. Due to its composition, which includes sulfur and aromatic rings, and the potential for it to be considered harmful, it should be treated as hazardous chemical waste.
-
Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials such as strong bases or oxidizing agents[4].
2. Waste Collection and Containment:
-
Solid Waste:
-
For pure, unused this compound or solid residues, carefully sweep up the material, avoiding dust formation, and place it in a designated, compatible, and clearly labeled hazardous waste container[5][6].
-
The container must be made of a material that does not react with the contents and must have a secure, tight-fitting lid[7].
-
-
Contaminated Materials:
-
Any materials used to clean up spills of this compound (e.g., paper towels, absorbent pads) should also be considered hazardous waste.
-
Place these materials in a sealed bag (double-bagging is recommended) and then into the solid hazardous waste container[3].
-
-
Solutions:
-
Solutions containing this compound should be collected in a designated liquid hazardous waste container. Do not pour these solutions down the drain[3].
-
3. Labeling:
-
Hazardous Waste Label: Affix a completed hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" or "Glycine benzyl ester p-toluenesulfonate salt"
-
The specific hazards associated with the waste (e.g., "Harmful," "Irritant")
-
The date of accumulation
-
The name of the generating laboratory and principal investigator
-
4. Storage:
-
Location: Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Conditions: Keep the container away from heat and sources of ignition[5]. Ensure it is stored separately from incompatible materials[7].
5. Disposal Request:
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup. Do not attempt to transport the hazardous waste yourself[8].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Essential Safety and Logistical Information for Handling H-Gly-OBzl.TosOH
Researchers, scientists, and drug development professionals handling H-Gly-OBzl.TosOH (Glycine benzyl (B1604629) ester p-toluenesulfonate salt) must adhere to strict safety protocols to ensure personal and environmental safety. This document provides essential, immediate safety and logistical information, including operational and disposal plans.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Inspect gloves prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[1] |
| Eyes | Safety glasses with side-shields | Must conform to EN166 standards to protect against dust particles.[2] |
| Body | Laboratory coat | Choose body protection in relation to its type, to the concentration and amount of dangerous substances, and to the specific work-place.[1] |
| Respiratory | N95 (US) or P1 (EN 143) dust mask | Recommended when nuisance levels of dust are present.[2] Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1][2] |
Hazard Identification and First Aid
While one Safety Data Sheet (SDS) indicates that this compound is not a hazardous substance according to Regulation (EC) No. 1272/2008[1], another source provides GHS hazard statements classifying it as harmful if swallowed, in contact with skin, or inhaled[3]. Therefore, it is prudent to handle this chemical with care and be prepared for potential exposure.
| Exposure Route | Symptoms and Effects | First Aid Measures |
| Inhalation | May be harmful if inhaled. May cause respiratory tract irritation.[2] | If breathed in, move person into fresh air. If not breathing, give artificial respiration.[1] |
| Skin Contact | Harmful in contact with skin. | Wash off with soap and plenty of water.[1] |
| Eye Contact | May cause eye irritation. | Flush eyes with water as a precaution.[1] |
| Ingestion | Harmful if swallowed. | Never give anything by mouth to an unconscious person. Rinse mouth with water.[1] |
Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of the compound and the safety of the laboratory environment.
| Aspect | Procedure |
| Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[2] |
| Storage | Keep container tightly closed in a dry and well-ventilated place.[2] Recommended storage temperature is -20°C.[3] |
Spill and Disposal Procedures
In the event of a spill and for routine disposal, the following procedures should be followed to minimize environmental contamination and ensure safety.
| Procedure | Guidance |
| Spill Cleanup | Use personal protective equipment. Avoid dust formation. Sweep up and shovel. Keep in suitable, closed containers for disposal. Do not let product enter drains.[1][2] |
| Disposal | Dispose of waste in accordance with federal, state, and local environmental control regulations.[2] Contaminated packaging should be disposed of as unused product. |
Experimental Protocol: Safe Handling and Weighing of this compound
This protocol outlines the step-by-step procedure for safely handling and weighing this compound in a laboratory setting.
1. Preparation:
- Ensure the work area, typically a chemical fume hood or a designated area with appropriate exhaust ventilation, is clean and uncluttered.
- Verify that all necessary PPE is available and in good condition.
- Prepare all necessary equipment, such as a calibrated analytical balance, weighing paper or boat, and appropriate spatulas.
2. Donning PPE:
- Put on a laboratory coat.
- Don safety glasses with side-shields.
- Wear appropriate chemical-resistant gloves.
- If there is a risk of generating dust, wear an N95 or P1 dust mask.
3. Weighing Procedure:
- Tare the analytical balance with the weighing paper or boat.
- Carefully open the this compound container.
- Using a clean spatula, carefully transfer the desired amount of the solid compound to the weighing paper or boat on the balance.
- Avoid creating dust by handling the material gently.
- Once the desired weight is obtained, securely close the this compound container.
4. Post-Weighing:
- Clean the spatula and any contaminated surfaces.
- Properly dispose of the weighing paper or boat in a designated waste container.
- Remove gloves using the proper technique and dispose of them.
- Wash hands thoroughly with soap and water.
Workflow for Handling this compound
The following diagram illustrates the logical flow of operations for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
